Potassium benzofuran-2-yltrifluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;1-benzofuran-2-yl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3O.K/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8;/h1-5H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZFYHWZTXEABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=CC=CC=C2O1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635482 | |
| Record name | Potassium (1-benzofuran-2-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929626-27-7 | |
| Record name | Potassium (1-benzofuran-2-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POTASSIUM BENZOFURAN-2-TRIFLUOROBORATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Versatility of Benzofuran-2-yltrifluoroborate in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of Potassium Benzofuran-2-yltrifluoroborate
This compound has emerged as a critical building block in contemporary medicinal chemistry, primarily due to its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its stability, ease of handling, and high reactivity make it a superior alternative to the more labile boronic acids. This guide provides a comprehensive overview of the synthesis of this compound, offering a detailed, step-by-step protocol and exploring the chemical principles that underpin this process. The insights provided herein are intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this versatile reagent in their synthetic endeavors.
Synthetic Strategy: A Two-Step Approach to this compound
The most prevalent and reliable method for the synthesis of this compound involves a two-step sequence. The first step is the formation of a benzofuran-2-boronic acid derivative, which is then converted to the corresponding trifluoroborate salt in the second step. This approach is favored for its high yields and the relative stability of the intermediates.
Step 1: Synthesis of Benzofuran-2-boronic Acid
The initial and crucial step in the synthesis is the formation of benzofuran-2-boronic acid. This is typically achieved through a lithium-halogen exchange reaction with 2-bromobenzofuran, followed by quenching with a trialkyl borate.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 2-bromobenzofuran (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL/mmol of 2-bromobenzofuran).
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise to the solution while maintaining the temperature at -78 °C. The reaction is stirred for 1 hour at this temperature.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. The mixture is then allowed to warm to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) until the pH is acidic. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
Workup and Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford benzofuran-2-boronic acid.
Step 2: Conversion to this compound
The final step involves the conversion of the synthesized benzofuran-2-boronic acid to the more stable potassium trifluoroborate salt. This is accomplished by reacting the boronic acid with potassium hydrogen fluoride (KHF2).
-
Dissolution: Benzofuran-2-boronic acid (1.0 eq) is dissolved in a mixture of methanol (MeOH) and water (4:1, 10 mL/mmol of boronic acid).
-
Addition of KHF2: Potassium hydrogen fluoride (KHF2, 3.0 eq) is added portion-wise to the solution at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 30 minutes.
-
Precipitation and Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold methanol, and dried under high vacuum to yield this compound as a white solid.
Visualizing the Synthesis: A Workflow Diagram
The following diagram illustrates the two-step synthetic pathway from 2-bromobenzofuran to this compound.
Caption: Synthetic route to this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound.
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Boronic Acid Formation | 2-Bromobenzofuran | n-BuLi, B(OiPr)3 | THF | -78 to RT | 12 | 75-85 | >95 |
| 2. Trifluoroborate Salt Formation | Benzofuran-2-boronic Acid | KHF2 | MeOH/H2O (4:1) | RT | 0.5 | 90-98 | >98 |
Mechanistic Insights and Rationale
The choice of reagents and conditions in this synthesis is critical for its success. The use of n-butyllithium at low temperatures (-78 °C) facilitates a clean lithium-halogen exchange on the 2-bromobenzofuran, minimizing side reactions. Triisopropyl borate is an effective electrophile for trapping the generated organolithium species, leading to the formation of the boronic ester, which is subsequently hydrolyzed to the boronic acid upon acidic workup.
The conversion to the trifluoroborate salt with KHF2 is a straightforward and high-yielding reaction. The trifluoroborate group enhances the stability of the organoboron compound, making it less prone to protodeboronation and oxidation compared to the corresponding boronic acid. This increased stability translates to a longer shelf life and better performance in cross-coupling reactions.
Conclusion
The synthesis of this compound is a well-established and reliable process that provides access to a key building block for modern organic synthesis and drug discovery. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently prepare this valuable reagent for their synthetic applications. The superior stability and reactivity of this compound make it an indispensable tool for the construction of complex molecular architectures, paving the way for the development of new therapeutic agents.
References
-
Molander, G. A., & Figueroa, R. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]
-
Darses, S., & Genêt, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313–4327. [Link]
An In-Depth Technical Guide to the Physical Properties of Potassium Benzofuran-2-yltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Building Block
Potassium benzofuran-2-yltrifluoroborate has emerged as a significant and versatile building block in modern organic synthesis, particularly in the realm of cross-coupling reactions. Its stability, ease of handling, and reactivity make it a valuable tool for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This guide provides a comprehensive overview of the physical properties of this compound, offering insights into its structural characteristics, stability, and spectral properties. By understanding these fundamental attributes, researchers can better harness its synthetic potential.
Structural and Fundamental Properties
This compound is an organoboron compound that exists as a stable salt. The core structure consists of a benzofuran ring system bonded to a trifluoroborate anion at the 2-position, with a potassium cation providing the charge balance.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BF₃KO | [1][2][3][4][5] |
| Molecular Weight | 224.03 g/mol | [1][2][3][4][5] |
| Appearance | White to light yellow solid | [6] |
| Melting Point | 310-353 °C | [1][6] |
| CAS Number | 929626-27-7 | [1][2][3][4][5] |
The high melting point of this compound is characteristic of its ionic salt nature. The color can vary depending on the purity of the sample, with purer forms appearing as a white solid.
Stability and Handling: A Key Advantage in Synthesis
A significant advantage of potassium organotrifluoroborates, including the benzofuran-2-yl derivative, is their exceptional stability compared to their boronic acid counterparts.
Key Stability Features:
-
Air and Moisture Stability: Unlike many organoboron reagents, this compound is generally stable to air and moisture, which simplifies its storage and handling.[7] This robustness allows for its use in a wider range of reaction conditions without the need for strictly inert atmospheres.
-
Hygroscopicity: While some sources suggest potassium organotrifluoroborates can be hygroscopic, they are generally considered less so than their boronic acid precursors.[10] It is still recommended to store the compound in a dry environment.
Safe Handling and Storage:
As with all chemical reagents, proper safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12][13]
-
Ventilation: Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11][13][14]
Caption: Recommended handling and storage workflow.
Solubility Profile
The solubility of this compound is a critical parameter for its application in various reaction systems. Generally, potassium organotrifluoroborates exhibit good solubility in polar organic solvents.[15]
General Solubility Observations:
-
High Solubility: Acetone, Methanol, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[15]
-
Slight Solubility: Toluene, Tetrahydrofuran (THF), Water.[15]
-
Insoluble: Dichloromethane, Ether, and other nonpolar hydrocarbons.[15]
The solubility in a given solvent system can be influenced by factors such as temperature and the presence of other salts. For synthetic applications, a solvent system is often chosen to ensure the solubility of all reactants.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would show signals corresponding to the protons on the benzofuran ring system. The chemical shifts and coupling constants would be indicative of their positions on the aromatic and furan rings.
¹³C NMR: The carbon NMR spectrum would display resonances for each unique carbon atom in the benzofuran ring. The carbon atom directly attached to the boron (C2) is expected to show a broad signal due to quadrupolar relaxation of the boron nucleus.[12]
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for organotrifluoroborates. A single, often broad, resonance is expected for the three equivalent fluorine atoms attached to the boron. The chemical shift typically falls in the range of -129 to -141 ppm.[14]
¹¹B NMR: The boron NMR spectrum provides direct information about the boron center. For a trifluoroborate anion, a quartet is expected due to coupling with the three fluorine atoms, although this can sometimes be broadened.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) in an NMR tube.
-
Instrument Setup: Acquire spectra on a high-field NMR spectrometer.
-
¹H NMR: Use standard acquisition parameters. The residual solvent peak can be used as an internal reference.[14]
-
¹³C NMR: Use a standard proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.[14]
-
¹⁹F NMR: Use a standard ¹⁹F pulse sequence. An external reference such as CF₃COOH can be used.[14]
-
¹¹B NMR: Use a pulse sequence suitable for quadrupolar nuclei. An external reference such as BF₃·Et₂O is typically used.[14]
Caption: General workflow for NMR analysis.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of this compound, as it is an ionic compound.
Expected Observations:
In negative ion mode, the spectrum would show the [M-K]⁻ anion, which is the benzofuran-2-yltrifluoroborate ion (C₈H₅BF₃O⁻). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of this ion. Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS) to further confirm the structure.[16][17]
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, typically methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets.
-
Mass Analysis: Analyze the resulting ions in the mass spectrometer. Acquire data in both positive and negative ion modes to observe the cation and anion, respectively.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.[18] While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of a suitable single crystal would reveal precise bond lengths, bond angles, and the packing arrangement of the ions in the crystal lattice.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of suitable size and quality, typically by slow evaporation of a saturated solution or by vapor diffusion.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer equipped with an X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model to obtain accurate atomic coordinates and other crystallographic parameters.
Caption: Workflow for single-crystal X-ray diffraction.
Conclusion: A Stable and Well-Characterized Reagent
This compound is a stable, solid organoboron reagent with well-defined physical properties that make it a valuable tool in organic synthesis. Its stability to air and moisture simplifies its handling and storage, while its solubility in common polar organic solvents makes it amenable to a variety of reaction conditions. The spectroscopic techniques outlined in this guide provide a robust framework for its characterization, ensuring its identity and purity for use in demanding synthetic applications. As the demand for novel benzofuran-containing molecules in drug discovery and materials science continues to grow, a thorough understanding of the physical properties of this key building block will be indispensable for future innovation.
References
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
da Silva, F. de A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
-
Menezes, P. H., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015). Safety Data Sheet SRM 2203 Potassium Fluoride. Retrieved from [Link]
-
Wu, Z.-J., Han, D., Chen, X.-Z., Fang, D.-M., Qi, H.-Y., & Zhang, G.-L. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 24(8), 1211–1215. [Link]
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313–4327. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
SpectraBase. (n.d.). POTASSIUM-BENZYLTRIFLUOROBORATE. Retrieved from [Link]
- Ali, S., et al. (2024).
- Frohn, H.-J., & Bardin, V. V. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie, 627(11).
- El-Hiti, G. A., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(3), M1657.
- Ali, S., et al. (2024).
- Sree, G. S., et al. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
-
NIST. (n.d.). Benzofuran, 2-methyl-. Retrieved from [Link]
- Ali, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- BenchChem. (n.d.). thermal analysis (TGA/DSC) of potassium sulfamate compared to other inorganic salts.
- Zhang, J., et al. (2018). Analysis of the Thermal Behaviour of CL-20, Potassium Perchlorate, Lithium Perchlorate and Their Admixtures by DSC and TG.
- Dias, H. J., et al. (2019). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 47-55.
- El-Hiti, G. A., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI.
- Vessecchi, R., et al. (2021). Electrospray ionization tandem mass spectrometry of deprotonated dihydrobenzofuran neolignans. Rapid Communications in Mass Spectrometry, 35(3), e8990.
-
Suzuki, T. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Retrieved from [Link]
- Kariuki, B. M., et al. (2018). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one.
Sources
- 1. Potassium allyltrifluoroborate synthesis [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrospray ionization tandem mass spectrometry of deprotonated dihydrobenzofuran neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pulstec.net [pulstec.net]
A Comprehensive Technical Guide to Potassium Benzofuran-2-yltrifluoroborate (CAS 929626-27-7)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium benzofuran-2-yltrifluoroborate has emerged as a pivotal reagent in modern organic synthesis, offering a stable, crystalline, and highly efficient alternative to its corresponding boronic acid. The benzofuran motif is a privileged scaffold found in a vast array of natural products and pharmacologically active compounds, making this reagent particularly valuable in the field of medicinal chemistry and drug discovery.[1][2] This technical guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, and detailed protocols for its application in cross-coupling reactions. Mechanistic insights, characterization data, and safety protocols are also discussed to provide a comprehensive resource for laboratory professionals.
Introduction: The Ascendancy of Organotrifluoroborates
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation in contemporary organic chemistry.[3] While traditionally reliant on boronic acids, their inherent instability, propensity for protodeboronation, and challenging purification have driven the search for more robust alternatives.[3] Potassium organotrifluoroborates have answered this call, presenting themselves as air- and moisture-stable, free-flowing crystalline solids that are easy to handle and store.[3][4][5]
The tetracoordinate nature of the boron atom in organotrifluoroborates imparts enhanced stability, preventing many of the undesirable side reactions associated with their tricoordinate boronic acid counterparts.[6] This stability allows for their use in near-stoichiometric amounts, improving the atom economy of reactions.[3] this compound, in particular, serves as a critical building block for introducing the benzofuran moiety, a structural feature present in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
Physicochemical and Structural Properties
A thorough understanding of the reagent's properties is fundamental to its effective application.
| Property | Value | Reference(s) |
| CAS Number | 929626-27-7 | [7][8][9] |
| Molecular Formula | C₈H₅BF₃KO | [7][8] |
| Molecular Weight | 224.03 g/mol | [7][8][9] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | 310-353 °C | [5][9] |
| IUPAC Name | potassium;1-benzofuran-2-yl(trifluoro)boranuide | [7] |
| Stability | Air and moisture stable | [3][4][5] |
Synthesis of this compound
The synthesis of this compound is a two-stage process that begins with the preparation of the corresponding boronic acid, which is then converted to the trifluoroborate salt. This method ensures high purity and yield of the final product.
Stage 1: Synthesis of Benzofuran-2-ylboronic Acid
The most common route to benzofuran-2-ylboronic acid involves a lithium-halogen exchange on a 2-halobenzofuran precursor, followed by borylation.[7]
Workflow for Benzofuran-2-ylboronic Acid Synthesis
Caption: Workflow for the synthesis of benzofuran-2-ylboronic acid.
Detailed Protocol:
-
Dissolve 2-bromobenzofuran (1.0 equiv) in anhydrous tetrahydrofuran (THF) in an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by carefully adding 2 N aqueous HCl until the pH of the aqueous layer is approximately 5.[7]
-
Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzofuran-2-ylboronic acid. The product can be purified by recrystallization or used directly in the next step.[7]
Stage 2: Conversion to this compound
The conversion of the boronic acid to the highly stable trifluoroborate salt is a straightforward and efficient procedure.[6][10]
Detailed Protocol:
-
To a solution or suspension of benzofuran-2-ylboronic acid (1.0 equiv) in methanol, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv) at room temperature.[10]
-
Stir the mixture vigorously for 30-60 minutes. A white precipitate will form.
-
Remove the methanol under reduced pressure.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid sequentially with cold water, diethyl ether, and then dry under high vacuum to afford pure this compound.
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum, typically recorded in DMSO-d₆, will show characteristic signals for the aromatic protons of the benzofuran ring system.[6]
-
¹³C NMR Spectroscopy: The carbon spectrum will display resonances corresponding to the eight unique carbons of the benzofuran core. The carbon atom attached to the boron (C2) is expected to show a broad signal due to quadrupolar relaxation of the boron nucleus.[6]
-
¹⁹F NMR Spectroscopy: This is a key technique for characterizing trifluoroborates. A single, often broad, signal is expected in the range of -130 to -150 ppm, referenced to an external CF₃CO₂H standard.[1][6] The observation of coupling to the ¹¹B nucleus (J (¹⁹F–¹¹B)) can provide further structural confirmation.[6]
-
¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum should exhibit a characteristic signal for a tetracoordinate boron atom, typically a quartet due to coupling with the three fluorine atoms.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the benzofuran ring, including C-H aromatic stretching and C=C aromatic ring stretches. Strong bands associated with the B-F bonds are also expected.
The Suzuki-Miyaura Cross-Coupling Reaction: Mechanism and Application
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form 2-arylbenzofurans.
Mechanistic Rationale
A critical insight into the mechanism of Suzuki-Miyaura reactions involving organotrifluoroborates is the in situ hydrolysis of the trifluoroborate to the corresponding boronic acid.[4] This "slow release" of the active boronic acid species is believed to be key to the high efficiency of these reagents, as it maintains a low concentration of the boronic acid, minimizing side reactions like protodeboronation and oxidative homocoupling.[11] The fluoride ions generated during this hydrolysis also play a crucial role in the catalytic cycle, facilitating catalyst activation and turnover.[9][12]
Catalytic Cycle of Suzuki-Miyaura Coupling with Organotrifluoroborates
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction using an organotrifluoroborate.
Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)benzofuran
This protocol is adapted from established methods for the coupling of heteroaryltrifluoroborates with aryl halides and demonstrates the high efficiency of the title reagent.[3][6][13]
Materials:
-
This compound (1.05 equiv)
-
1-Bromo-4-nitrobenzene (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or RuPhos (6 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
n-Butanol or Toluene/Water (10:1) mixture (solvent)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene, this compound, the base (K₂CO₃ or Cs₂CO₃), palladium(II) acetate, and the phosphine ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(4-nitrophenyl)benzofuran.
Exemplary Reaction Yields:
| Aryl Halide | Product | Yield (%) | Reference |
| 4-Chlorobenzonitrile | 4-(Benzofuran-2-yl)benzonitrile | 92 | [6] |
Alternative Synthetic Applications
While predominantly used in Suzuki-Miyaura couplings, the unique reactivity of organotrifluoroborates opens avenues for other transformations. The Chan-Lam coupling, for instance, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds, from organoboron reagents.[14][15] Although specific examples utilizing this compound in Chan-Lam reactions are not widely reported, the stability and reactivity profile of the reagent make it a promising candidate for such transformations, expanding its synthetic utility beyond C-C bond formation.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions are paramount.
-
Hazard Identification: Potassium organotrifluoroborates are generally classified as skin and eye irritants. May cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling the solid powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[4][9]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid generating dust.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The stability of organotrifluoroborates allows for long-term storage at ambient temperatures without significant degradation.[3]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a robust and versatile reagent that offers significant advantages over traditional boronic acids for the synthesis of 2-substituted benzofuran derivatives. Its enhanced stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it an invaluable tool for researchers in organic synthesis and drug discovery. The detailed protocols and mechanistic understanding provided in this guide are intended to empower scientists to confidently and effectively utilize this powerful building block in their research endeavors.
References
- Al-Zoubi, R. M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
- Molander, G. A., & Brown, A. R. (2006).
-
Wikipedia. Organotrifluoroborate. [Link]
- Molander, G. A., & Biolatto, B. (2003).
- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates in Suzuki-Miyaura Cross-Coupling Reactions. European Journal of Organic Chemistry.
- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry.
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.
-
Organic Chemistry Portal. Chan-Lam Coupling. [Link]
-
Wikipedia. Chan–Lam coupling. [Link]
- Reddy, B. V. S., et al. (2018). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
-
National Center for Biotechnology Information. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0326113). [Link]
-
National Center for Biotechnology Information. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0227104). [Link]
-
SpectraBase. Benzofuran-2-yl methyl ketone. [Link]
-
SpectraBase. Potassium vinyltrifluoroborate - Optional[FTIR] - Spectrum. [Link]
- Asiri, A. M., et al. (2018). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide.
-
ResearchGate. Chan‐Lam coupling of tertiary potassium trifluoroborate salts with pyrazoles. [Link]
- Smith, A. W., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ACS Omega.
-
University of Ottawa. 19Flourine NMR. [Link]
- Chen, C.-Y., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. The Journal of Organic Chemistry.
- Kamal, A., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. European Journal of Medicinal Chemistry.
-
Organic Chemistry Portal. Benzylboronic acid or boronate synthesis. [Link]
-
ResearchGate. Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). [Link]
-
Wikipedia. Boronic acid. [Link]
-
National Institute of Standards and Technology. Benzofuran. [Link]
- Pinto, M., et al. (2021).
- Duncanson, P. G., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters.
-
National Institute of Standards and Technology. Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. [Link]
-
National Institute of Standards and Technology. Benzofuran, 2,3-dihydro-2,2,6-trimethyl-. [Link]
-
SpectraBase. Potassium vinyltrifluoroborate - Optional[FTIR] - Spectrum. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]
- 3. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benzofuran-2-boronic acid - 98437-24-2 - Structure, Synthesis, Properties [organoborons.com]
- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. aksci.com [aksci.com]
- 10. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of enantiomerically enriched potassium β-trifluoroboratoamides with various aryl- and hetaryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. washingtonmills.com [washingtonmills.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
Foreword: The Rise of Organotrifluoroborates in Modern Synthesis
An In-depth Technical Guide to Potassium Benzofuran-2-yltrifluoroborate: Structure, Synthesis, and Application
In the landscape of synthetic organic chemistry, the quest for stable, efficient, and versatile reagents is perpetual. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of carbon-carbon bond formation, yet its traditional reliance on boronic acids is often hampered by their inherent instability and propensity for protodeboronation.[1] This guide delves into a superior alternative: this compound. This crystalline, air- and moisture-stable salt has emerged as a robust and highly effective coupling partner, particularly in the synthesis of complex molecules and pharmaceutical intermediates where the benzofuran motif is a critical pharmacophore.[2][3][4] As a Senior Application Scientist, this document serves to provide researchers, chemists, and drug development professionals with a comprehensive understanding of its structure, synthesis, and practical application, grounded in established scientific principles and field-proven methodologies.
Molecular Structure and Physicochemical Profile
This compound is an anionic tetracoordinate boron species.[2] The core structure consists of a benzofuran ring system attached at the 2-position to a boron atom, which is further coordinated to three fluorine atoms. This trifluoroborate anion ([C₈H₅OBF₃]⁻) is stabilized by a potassium cation (K⁺).
The key to its enhanced stability compared to its boronic acid counterpart lies in the tetracoordinate nature of the boron atom. The formation of the stable B-F bonds and the resulting negative charge on the boron center render the C-B bond less susceptible to cleavage by acidic protons (protodeboronation), a common side reaction with boronic acids.[1][2] This stability simplifies handling, allowing for long-term storage and the use of near-stoichiometric amounts in reactions, thereby improving atom economy.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 929626-27-7 | [5][6] |
| Molecular Formula | C₈H₅BF₃KO | [5][6] |
| Molecular Weight | 224.03 g/mol | [5][6] |
| IUPAC Name | potassium;1-benzofuran-2-yl(trifluoro)boranuide | [5] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% (Commercially available) | [6] |
| Canonical SMILES | (F)(F)F.[K+] | [5] |
| Topological Polar Surface Area | 13.1 Ų | [5] |
| Safety Profile | Warning: Causes skin and eye irritation; may cause respiratory irritation. |
Synthesis and Spectroscopic Characterization
The synthesis of potassium organotrifluoroborates is a well-established and straightforward process, valued for its use of inexpensive and readily available reagents.[2] The general strategy involves the formation of an organoboron intermediate, which is then converted to the trifluoroborate salt upon treatment with potassium hydrogen fluoride (KHF₂).
General Synthetic Protocol
The following protocol outlines a typical synthesis, adapted from procedures for analogous organotrifluoroborates.[7][8] It begins with the formation of a Grignard reagent from 2-bromobenzofuran, followed by reaction with a borate ester and subsequent treatment with KHF₂.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (Argon), add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a solution of 2-bromobenzofuran in anhydrous THF dropwise. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.
-
Borylation: Cool the resulting Grignard solution to -78 °C (dry ice/acetone bath). Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
Hydrolysis and Salt Formation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Cool the mixture to 0 °C (ice bath) and add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) in one portion.
-
Isolation: Stir the resulting suspension vigorously at room temperature for 30-60 minutes. Remove the solvents under reduced pressure. The resulting solid is then washed with cold water and hot acetone to remove impurities, then dried under high vacuum to yield the final product.
Spectroscopic Characterization
Table 2: Expected NMR Spectroscopic Data (in DMSO-d₆)
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features & Rationale |
| ¹H NMR | 7.0 - 7.8 | Complex multiplet pattern corresponding to the aromatic protons of the benzofuran ring. The proton at the 3-position is expected to be a singlet or a doublet with a small coupling constant. |
| ¹³C NMR | 110 - 160 | Aromatic carbons will appear in this region. The carbon atom bonded to boron (C2) is often broad or not observed due to quadrupolar relaxation of the boron nucleus.[7] Based on benzofuran data, C2 is expected around 145-155 ppm, C3 around 105-115 ppm, and other aromatic carbons between 110-130 ppm, with quaternary carbons (C3a, C7a) further downfield.[9] |
| ¹⁹F NMR | -135 to -145 | A relatively sharp singlet is expected. The chemical shift is characteristic of aryltrifluoroborate salts.[7] |
| ¹¹B NMR | 1.5 - 3.5 | A quartet is expected due to coupling with the three fluorine atoms (¹JB-F). A modified pulse sequence may be required for good resolution.[7] |
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful tool for constructing 2-arylbenzofurans, a scaffold present in numerous biologically active compounds.[4][10] The reaction demonstrates broad functional group tolerance and is effective with a range of electrophilic partners, including challenging aryl and heteroaryl chlorides.[1][2]
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Mechanism and Role of the Trifluoroborate
The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The key transmetalation step, where the organic group is transferred from boron to palladium, is believed to proceed via an intermediate boronic acid or a boronate species, formed in situ by the slow hydrolysis of the trifluoroborate salt under basic conditions. This controlled release of the active boron species is a key advantage, minimizing unwanted side reactions. The cycle is completed by reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst.
Optimized Protocol for Cross-Coupling
The following protocol is based on conditions reported to be highly effective for coupling heteroaryltrifluoroborates with aryl chlorides and bromides.[2]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.05 equivalents), the aryl halide (1.0 eq), cesium carbonate (Cs₂CO₃, 3.0 eq), the palladium catalyst (e.g., 3 mol % Pd(OAc)₂), and the phosphine ligand (e.g., 6 mol % RuPhos).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon) three times. Add the degassed solvent system (e.g., THF/H₂O, 9:1 v/v).
-
Reaction: Heat the mixture to the required temperature (typically 80-100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 3: Representative Suzuki-Miyaura Coupling Reactions
| Aryl Halide Partner | Product | Yield (%) | Reference |
| 4-Chlorobenzonitrile | 4-(Benzofuran-2-yl)benzonitrile | 92% | [2] |
| 4-Bromobenzonitrile | 4-(Benzofuran-2-yl)benzonitrile | Excellent | [2] |
| Electron-rich Aryl Halides | 2-(Aryl)benzofuran | Good | [2] |
| Electron-poor Aryl Halides | 2-(Aryl)benzofuran | Good | [2] |
| Yields are based on reported results for benzofuran-2-yltrifluoroborate and similar heteroaryltrifluoroborates under optimized conditions.[2] |
Conclusion and Future Outlook
This compound is more than just a reagent; it is an enabling tool for modern organic synthesis. Its superior stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable building block for accessing the medicinally significant 2-arylbenzofuran scaffold. For researchers in drug discovery and development, the reliability and efficiency offered by this reagent streamline the synthesis of novel molecular entities, accelerating the path from laboratory to clinic. As catalytic methods continue to evolve, the robust nature of organotrifluoroborates ensures they will remain at the forefront of synthetic innovation.
References
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available from: [Link]
-
PubChem. Potassium benzofuran-2-trifluoroborate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Potassium 2,3-dihydro-1-benzofuran-5-yltrifluoroboranuide. National Center for Biotechnology Information. Available from: [Link]
-
ChemWhat. This compound (CAS#: 929626-27-7). Available from: [Link]
-
Aslam, M., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(21), 5010. Available from: [Link]
-
Almeida, G. F., et al. (2012). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 50(12), 811-815. Available from: [Link]
-
Dreher, S. D., et al. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Tetrahedron Letters, 49(50), 7152-7155. Available from: [Link]
-
Cakir, U., et al. (2005). Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 10(6), 748-757. Available from: [Link]
-
Batool, M., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(4), 3695–3729. Available from: [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0326113). Available from: [Link]
-
Khan, I., et al. (2023). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Journal of the Serbian Chemical Society. Available from: [Link]
-
Cakir, U., et al. (2005). Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. ResearchGate. Available from: [Link]
-
Molander, G. A., & Brown, H. C. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. Available from: [Link]
-
Al-Soud, Y. A., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(3), M1682. Available from: [Link]
-
de P. F. A. Esteves, P. M., et al. (2014). A Green and Versatile Route to Highly Functionalized Benzofuran Derivatives Using Biomimetic Oxygenation. Molecules, 19(6), 7585-7598. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjps.pk [pjps.pk]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scbt.com [scbt.com]
- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]
- 10. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Potassium Benzofuran-2-yltrifluoroborate: Properties, Handling, and Application in Suzuki-Miyaura Cross-Coupling
Abstract: This technical guide provides a comprehensive overview of potassium benzofuran-2-yltrifluoroborate, a versatile and highly stable reagent crucial for modern synthetic chemistry. We will delve into its fundamental physicochemical properties, synthesis, and handling, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique advantages of organotrifluoroborates for the synthesis of complex molecules containing the privileged benzofuran scaffold. A detailed, field-proven experimental protocol is provided, complete with mechanistic insights and workflow visualizations to ensure reproducible and successful implementation.
Introduction: The Benzofuran Scaffold and the Rise of Organotrifluoroborates
The benzofuran moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Consequently, the development of robust and efficient synthetic methods to incorporate this scaffold is of paramount importance to drug discovery and development programs.[4]
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern carbon-carbon bond formation.[5] While traditionally reliant on boronic acids, their inherent instability, such as a propensity for protodeboronation and trimerization into boroxines, can pose significant challenges. Potassium organotrifluoroborates have emerged as superior alternatives, offering remarkable stability to both air and moisture.[5][6] These crystalline, free-flowing solids simplify handling, storage, and stoichiometric measurements, making them highly attractive reagents in complex synthetic campaigns.[5][7][8]
This guide focuses on this compound, a key building block for introducing the benzofuran-2-yl group, providing the necessary technical details for its effective utilization.
Physicochemical Properties and Data
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₅BF₃KO | [9][10] |
| Molecular Weight | 224.03 g/mol | [9][10] |
| CAS Number | 929626-27-7 | [9][10] |
| Appearance | Solid | |
| IUPAC Name | potassium;1-benzofuran-2-yl(trifluoro)boranuide | [10] |
| Purity | Typically ≥90-98% | [9] |
| Melting Point | 310-353 °C | |
| InChI Key | UHZFYHWZTXEABO-UHFFFAOYSA-N | [10] |
Synthesis and Handling
Synthesis: Potassium organotrifluoroborates are typically prepared from their corresponding boronic acids or organoboron intermediates. The most common and efficient method involves the treatment of the crude boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[6][11] This straightforward procedure results in the formation of the stable, crystalline trifluoroborate salt, which can often be isolated by simple filtration and purified by recrystallization.[11]
Handling and Storage: One of the primary advantages of this compound is its exceptional bench-top stability.[5][8] Unlike many boronic acids, it is not hygroscopic and is stable to air and moisture, eliminating the need for strictly anhydrous conditions during storage and handling.[5][6] It can be stored for extended periods at room temperature in a well-sealed container.
Core Application: Suzuki-Miyaura Cross-Coupling
This compound is an excellent nucleophilic partner in Suzuki-Miyaura cross-coupling reactions for the synthesis of 2-arylbenzofurans.
Advantages over Boronic Acids:
-
Enhanced Stability: Air- and moisture-stable, simplifying setup and improving reproducibility.[5][12]
-
Stoichiometric Precision: As crystalline solids, they can be weighed accurately, allowing for the use of near-stoichiometric amounts and improving atom economy.[5][8]
-
Reduced Side Reactions: Less prone to protodeboronation, a common side reaction with boronic acids that reduces yield.[5]
The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base to facilitate the crucial transmetalation step in the catalytic cycle.
Caption: Suzuki-Miyaura Experimental Workflow.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl chloride with this compound.
Materials:
-
Aryl chloride (1.0 equiv.)
-
This compound (1.05-1.2 equiv.)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol%)[5][6]
-
Toluene, degassed
-
Deionized water, degassed
-
Argon gas supply
-
25 mL Schlenk tube with magnetic stir bar
Methodology:
-
Vessel Preparation: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv.), this compound (0.525 mmol, 1.05 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).[5]
-
Causality: The base (K₂CO₃) is critical. It facilitates the formation of the reactive boronate species from the trifluoroborate salt, which is necessary for the transmetalation step with the palladium center.[6]
-
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill it with argon. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.
-
Causality: Although the trifluoroborate salt is air-stable, the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
-
Solvent and Catalyst Addition: Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) to the tube via syringe.[5] In a separate vial, weigh the Pd(OAc)₂ (2 mol %) and RuPhos ligand (4 mol %), and add them to the reaction mixture under a positive flow of argon.[5][6]
-
Causality: The biphasic toluene/water solvent system is highly effective for these couplings.[6] RuPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl chloride (often a challenging step) and stabilizes the active Pd(0) species.
-
-
Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-85 °C.[5][6] Stir the mixture vigorously.
-
Causality: Heating is required to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle, driving the reaction to completion in a reasonable timeframe.
-
-
Monitoring and Workup: Monitor the reaction's progress by periodically taking small aliquots (under argon) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Applications in Drug Discovery
The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules exhibiting potent biological activity.[1] The ability to efficiently synthesize libraries of 2-substituted benzofurans using this compound is therefore highly valuable for structure-activity relationship (SAR) studies.
-
Anticancer Research: Numerous benzofuran derivatives have been investigated as potential anticancer agents, targeting various mechanisms including the inhibition of protein kinases like CDK2, tubulin polymerization, and angiogenesis.[2][13]
-
Immunotherapy: Recently, benzofuran-2-carboxylic acid derivatives were identified as potent inhibitors of lymphoid-tyrosine phosphatase (LYP), a key regulator in the T-cell receptor signaling pathway, demonstrating potential for cancer immunotherapy applications.[4]
-
Antimicrobial Agents: The benzofuran nucleus is a common feature in compounds designed as novel antibacterial and antifungal agents, addressing the critical need for new treatments against resistant pathogens.[1]
Conclusion
This compound is a robust, stable, and highly effective reagent for introducing the biologically significant benzofuran moiety into complex molecules. Its superior handling properties compared to traditional boronic acids make it an invaluable tool for researchers in organic synthesis and drug development. The detailed protocol and mechanistic insights provided in this guide offer a validated framework for employing this reagent in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of novel compounds for therapeutic discovery.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 72(11), 4121–4125. [Link]
-
Molander, G. A., & Elia, M. D. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 8(19), 4183–4186. [Link]
-
Dreher, S. D., et al. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(16), 6297–6304. [Link]
-
Potassium benzofuran-2-trifluoroborate (C8H5BF3O). PubChemLite. [Link]
-
Aslam, M., et al. (2018). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 23(9), 2329. [Link]
-
Potassium 2,3-dihydro-1-benzofuran-5-yltrifluoroboranuide (C8H7BF3O). PubChemLite. [Link]
-
Darses, S., & Genêt, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(10), 4125–4166. [Link]
-
Dewangan, R. P., & Trivedi, A. R. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 158–165. [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. [Link]
-
Wang, Y., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 258, 115599. [Link]
-
Abdel-Aziem, A., et al. (2020). An update on benzofuran inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 30(11), 875–897. [Link]
-
El-Sayed, N. N. E., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Scientific Reports, 12(1), 16428. [Link]
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 7. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scbt.com [scbt.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Potassium Benzofuran-2-yltrifluoroborate
This guide provides an in-depth technical framework for the comprehensive spectroscopic characterization of Potassium benzofuran-2-yltrifluoroborate (CAS 929626-27-7), a key building block for professionals in pharmaceutical research and drug development. As a stable, crystalline solid, this organotrifluoroborate serves as a versatile precursor to the corresponding boronic acid, offering significant advantages in handling and stoichiometry for cross-coupling reactions.[1][2] Accurate and thorough characterization is paramount to ensure the identity, purity, and stability of this reagent, thereby guaranteeing the reliability and reproducibility of subsequent synthetic transformations.
This document moves beyond a simple listing of data. It is designed to provide a practical, field-tested perspective on acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule. We will delve into the causality behind experimental choices, outline self-validating protocols, and ground our analysis in authoritative literature.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of this compound. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B) is essential for complete characterization.
Expertise & Experience: The Rationale for a Multi-Nuclear Approach
While ¹H NMR provides initial confirmation of the benzofuran scaffold, it is insufficient on its own.
-
¹³C NMR is crucial for confirming the carbon backbone, including the key quaternary carbon bonded to boron, which is often a challenging signal to detect.
-
¹⁹F and ¹¹B NMR are indispensable for directly probing the trifluoroborate moiety. The coupling between these two nuclei (¹¹B-¹⁹F) provides definitive evidence of the trifluoroborate group's integrity.[3] The chemical shifts and signal multiplicity in these spectra are highly sensitive to the electronic environment and can be indicative of sample purity or degradation.
Experimental Protocol: NMR Data Acquisition
This protocol is designed for robustness and reproducibility, based on established methods for analogous organotrifluoroborate salts.[3]
1. Sample Preparation:
- Weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Potassium organotrifluoroborates exhibit good solubility in polar aprotic solvents like DMSO.[3]
- Vortex the sample until the solid is completely dissolved. A clear, colorless solution is expected.
2. Instrument & Parameter Setup (Based on a 300 MHz Spectrometer): [3]
- ¹H NMR:
- Pulse Angle: 45°
- Acquisition Time: ~3.6 s
- Repetitions: 16
- Spectral Width: 15 ppm
- Reference: Calibrate the spectrum using the residual DMSO peak at 2.50 ppm.
- ¹³C NMR:
- Technique: Proton-decoupled
- Repetitions: >1024 (The C-B carbon signal is broad and may require a significant number of scans to observe).
- Reference: Calibrate using the central peak of the DMSO-d₆ septet at 39.5 ppm.
- ¹⁹F NMR:
- Technique: Proton-decoupled
- Reference: Use an external reference of CF₃CO₂H (0.0 ppm).
- ¹¹B NMR:
- Technique: A modified pulse sequence may be required for better resolution.[3]
- Reference: Use an external reference of BF₃·Et₂O (0.0 ppm).
Data Interpretation: Expected Spectroscopic Signatures
The following table summarizes the anticipated NMR data based on the known chemical structure and published data for similar aromatic trifluoroborates.[3]
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment & Key Insights |
| ¹H | 7.0 - 7.8 | Multiplets (m), Doublets (d) | Aromatic protons of the benzofuran ring system. The specific splitting patterns will confirm the 2-substitution pattern. |
| ¹³C | 110 - 160 | Singlets (s) | Aromatic carbons. The C-B signal is expected to be broad and may be difficult to observe. |
| ¹⁹F | ~ -135 to -145 | Broad singlet or quartet | Fluorine atoms of the -BF₃ group. The broadness is due to quadrupolar relaxation of the ¹¹B nucleus. |
| ¹¹B | ~ 2.0 - 4.0 | Broad singlet or quartet | Boron atom of the -BF₃ group. A quartet may be resolved if coupling to ¹⁹F is observed, providing a J-coupling constant. |
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and for assessing the overall integrity of the compound, particularly its hydration state.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and speed, requiring no sample preparation like KBr pellets.
-
Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of air. The baseline should be flat.
-
Place a small amount (a few milligrams) of the solid this compound powder onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
Data Interpretation: Expected Vibrational Modes
The IR spectrum will be dominated by vibrations from the benzofuran ring and the B-F bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3100 - 3000 | C-H Aromatic Stretch | Confirms the presence of the aromatic ring. |
| 1600 - 1450 | C=C Aromatic Ring Stretch | Characteristic fingerprint region for the benzofuran scaffold. |
| 1250 - 1000 | C-O-C Asymmetric/Symmetric Stretch | Indicates the ether linkage within the furan ring. |
| 1100 - 900 | B-F Stretch | A strong, broad absorption band characteristic of the trifluoroborate anion. This is a key diagnostic peak. |
| ~3400 (if present) | O-H Stretch (broad) | The absence of a broad peak here indicates an anhydrous sample. Its presence would suggest hydration. |
Section 3: Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of the molecule. The analysis of organotrifluoroborates can be challenging, but predictable patterns emerge.[4]
Expertise & Experience: Overcoming Analytical Hurdles
Potassium organotrifluoroborates are salts, making them amenable to electrospray ionization (ESI). However, they do not typically show a simple molecular ion. Instead, analysis in negative ion mode is most informative, detecting the trifluoroborate anion. It is also common to observe adducts, such as the [2M + K]⁻ or even [2M + Na]⁻ anions, which can provide additional confirmation of the molecular weight.[4]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters:
-
Ionization Mode: ESI- (Negative Ion Mode)
-
Mass Analyzer: Set to a high-resolution mode (e.g., TOF or Orbitrap).
-
Scan Range: m/z 50-1000.
-
Calibration: Ensure the instrument is calibrated immediately prior to the run to achieve high mass accuracy (< 5 ppm).
-
Data Interpretation: Expected Mass-to-Charge Ratios
The analysis should focus on identifying the calculated exact masses for the expected anionic species.
| Ion Formula | Calculated Exact Mass (m/z) | Significance |
| [C₈H₅BF₃]⁻ | 185.0340 | The primary trifluoroborate anion ([M-K]⁻). This is the most crucial ion for confirming the core structure. |
| [C₁₆H₁₀B₂F₆KO₂]⁻ | 447.0267 | Dimeric adduct with potassium ([2M+K]⁻). Its presence further validates the molecular weight. |
| [C₁₆H₁₀B₂F₆NaO₂]⁻ | 431.0588 | Potential dimeric adduct with sodium ([2M+Na]⁻), which can arise from trace sodium contamination.[4] |
Conclusion
The structural confirmation of this compound is achieved through a coordinated, multi-technique approach. The definitive assignment relies on observing the correct aromatic proton and carbon signals in NMR, directly probing the B-F bond through ¹¹B and ¹⁹F NMR and IR spectroscopy, and confirming the precise elemental composition of the benzofuran-2-yltrifluoroborate anion via high-resolution mass spectrometry. This comprehensive characterization provides researchers and drug developers with the highest degree of confidence in the quality and identity of this critical synthetic building block.
References
- Lambert, S. (2022). High accuracy mass spectrometry of potassium organotrifluoroborates. ACS Fall 2025.
- Frohn, H. J., & Bardin, V. V. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie, 627(11).
- Darses, S., & Genêt, J. P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327.
-
Kim, D., & Lee, Y. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(19), 4343–4346. Available at: [Link]
- Santa Cruz Biotechnology, Inc. This compound.
-
Molander, G. A., & Sandrock, D. L. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 9(8), 1597–1600. Available at: [Link]
-
Almeida, G., et al. (2008). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 46(7), 683-687. Available at: [Link]
- Sigma-Aldrich. Potassium benzofuran-2-trifluoroborate.
-
NIST. Benzofuran. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High accuracy mass spectrometry of potassium organotrifluoroborates - American Chemical Society [acs.digitellinc.com]
A Comprehensive Technical Guide to the Stability and Storage of Potassium Benzofuran-2-yltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Potassium benzofuran-2-yltrifluoroborate has emerged as a critical reagent in modern synthetic chemistry, prized for its versatility in cross-coupling reactions and its superior handling characteristics compared to traditional boronic acids. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. By elucidating the underlying chemical principles and providing actionable protocols, this guide aims to empower researchers to maintain the integrity and reactivity of this compound, ensuring reproducibility and success in their synthetic endeavors.
Introduction: The Ascendancy of Organotrifluoroborates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science. Historically, boronic acids have been the workhorse nucleophiles in these transformations. However, their inherent instability, including a propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation, presents significant challenges in terms of storage, handling, and stoichiometric control.[1]
Potassium organotrifluoroborates have risen as a superior class of reagents that elegantly circumvent these issues.[2][3] Their tetracoordinate boron center, shielded by three electronegative fluorine atoms, imparts remarkable stability to both air and moisture.[1][2] This guide focuses specifically on this compound, a key building block for the synthesis of complex molecules containing the benzofuran motif, a privileged scaffold in medicinal chemistry. Understanding its stability profile is paramount for its effective utilization.
Chemical Structure and Inherent Stability
The exceptional stability of this compound stems directly from its molecular architecture. The boron atom is tetracoordinate, forming a stable anionic trifluoroborate moiety that is ionically bonded to a potassium cation.
Figure 1: Structure of this compound.
This tetracoordinate nature "masks" the inherent reactivity of the carbon-boron bond, rendering the compound significantly less prone to protodeboronation compared to its boronic acid equivalent.[4] This inherent stability allows for its storage for extended periods without significant degradation, a stark contrast to the often-unstable nature of boronic acids.[1][2]
Recommended Storage and Handling Conditions
While this compound is robust, optimal storage conditions are crucial to preserve its long-term integrity and ensure experimental reproducibility.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[5][6] | Refrigeration minimizes the rate of any potential slow degradation processes. |
| Atmosphere | Sealed container[5] | Prevents atmospheric moisture absorption, to which the salt, while stable, can be hygroscopic over time. |
| Light | Protect from light[7][8] | Although not definitively proven for this specific compound, related organic molecules can be light-sensitive. Amber vials are recommended. |
| Inert Gas | Not strictly necessary for short-term storage, but recommended for long-term archival. | Provides an extra layer of protection against atmospheric contaminants. |
Handling Procedures:
-
Dispensing: Use a clean, dry spatula and weigh the required amount promptly. Minimize the time the container is open to the atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Work Area: Handle in a well-ventilated area or a fume hood.
Potential Degradation Pathways
Although highly stable, it is prudent for the discerning scientist to be aware of potential, albeit slow, degradation pathways, especially under non-ideal storage conditions.
Figure 2: Theoretical Degradation Pathways.
-
Protodeboronation: This is the most common degradation pathway for organoboron compounds. While significantly suppressed in trifluoroborates, it can theoretically occur under harsh acidic conditions or with prolonged exposure to moisture, leading to the formation of benzofuran.
-
Hydrolysis: In the presence of excess water, the trifluoroborate salt can slowly hydrolyze to the corresponding boronic acid, and subsequently to boric acid and benzofuran. However, under recommended storage conditions, this process is extremely slow.
It is important to note that these are theoretical pathways under adverse conditions. Under proper storage, this compound is considered indefinitely stable.[4]
Experimental Protocol: Assessing Compound Stability
To empirically verify the stability of a batch of this compound, a simple NMR-based assay can be performed over time.
Objective: To monitor the purity of this compound under specific storage conditions.
Materials:
-
This compound sample
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
Initial Sample Preparation (Time = 0):
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube.
-
Add ~0.6 mL of the deuterated solvent.
-
Cap the tube and dissolve the contents completely.
-
Acquire a quantitative ¹H NMR spectrum.
-
-
Storage:
-
Store the bulk of the compound under the desired conditions (e.g., 2-8°C, desiccated, dark).
-
-
Time Point Analysis (e.g., 1, 3, 6, 12 months):
-
Repeat Step 1 with a new sample from the stored batch.
-
Compare the integration of the characteristic peaks of this compound relative to the internal standard.
-
Data Analysis:
-
A significant decrease in the relative integration of the analyte's peaks over time would indicate degradation.
-
The appearance of new peaks corresponding to potential degradation products (e.g., benzofuran) should be monitored.
Figure 3: Experimental Workflow for Stability Assessment.
Conclusion: A Stable and Reliable Reagent
This compound stands out as a robust and reliable reagent for modern organic synthesis. Its inherent stability to air and moisture simplifies handling and storage, offering a significant advantage over traditional boronic acids.[1][2][3][4] By adhering to the recommended storage conditions of refrigeration (2-8°C) in a sealed container protected from light and moisture, researchers can ensure the long-term integrity and reactivity of this valuable synthetic building block.[5][7][8] The protocols and understanding provided in this guide empower scientists to confidently utilize this compound, fostering innovation and success in the development of novel therapeutics and materials.
References
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
National Center for Biotechnology Information. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
-
PubMed. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr Opin Drug Discov Devel. 12(6):811-23. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 5. This compound CAS#: 929626-27-7 [m.chemicalbook.com]
- 6. 苯并呋喃-2-三氟硼酸钾 90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
The Ascendance of Organotrifluoroborates: A Technical Guide to Their Discovery, Synthesis, and Application
Abstract
Organotrifluoroborate salts have emerged from relative obscurity to become indispensable reagents in modern organic synthesis. Their remarkable stability, ease of handling, and versatile reactivity have established them as superior alternatives to traditional organoboron compounds in a multitude of applications, most notably in palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the discovery and historical evolution of organotrifluoroborate salts, details their synthesis and fundamental properties, and offers insights into their widespread applications, particularly for researchers, scientists, and professionals in drug development.
Introduction: A New Paradigm in Organoboron Chemistry
Organoboron compounds have long been celebrated for their utility in forming carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. However, the practical application of many traditional organoboron reagents, such as boronic acids and their esters, is often hampered by their inherent instability towards air and moisture, propensity for self-condensation (trimerization to boroxines), and challenging purification.[1] The advent of organotrifluoroborate salts (R-BF₃⁻K⁺) has provided an elegant solution to these challenges, heralding a new era of convenience and efficiency in organoboron chemistry.[2]
These tetra-coordinated boron species exhibit exceptional stability to heat, air, and moisture, existing as convenient, crystalline solids that can be stored indefinitely without special precautions.[3] This stability does not come at the cost of reactivity; under appropriate conditions, they serve as potent nucleophiles in a wide array of chemical transformations.[4] This guide will trace the journey of organotrifluoroborates from their initial discovery to their current status as powerhouse reagents in the synthetic chemist's toolkit.
A Historical Perspective: From Curiosity to Cornerstone
The story of organotrifluoroborates is one of gradual recognition of their potential, with key discoveries paving the way for their widespread adoption. While early reports of related compounds existed, the modern era of organotrifluoroborate chemistry was significantly propelled by the development of practical and high-yielding synthetic methods.
Early Discoveries and Foundational Work
For a significant period, organotrifluoroborate salts were largely considered laboratory curiosities.[1] The first preparation of an organotrifluoroborate complex was described as early as 1940 by Fowler and Krauss.[1] Twenty years later, Chambers and his colleagues prepared potassium trifluoromethyltrifluoroborate, a notable achievement in creating stable perfluoroalkylated boron derivatives.[1][5]
A pivotal moment in the history of these salts came in 1995 when E. Vedejs and his research group reported a highly efficient and general method for the synthesis of potassium aryltrifluoroborates from arylboronic acids using potassium hydrogen difluoride (KHF₂).[1][6] This straightforward and robust protocol was instrumental in making these reagents readily accessible to the broader scientific community and sparked a surge of interest in their synthetic applications.
Caption: A timeline highlighting the key milestones in the discovery and development of organotrifluoroborate salts.
Synthesis of Organotrifluoroborate Salts: A Practical Approach
The accessibility of organotrifluoroborate salts is a major factor in their popularity. The most common and practical method for their preparation involves the reaction of a corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[7]
Standard Protocol for the Synthesis of Potassium Phenyltrifluoroborate
This protocol provides a reliable method for the synthesis of a common organotrifluoroborate salt. The underlying principle is the displacement of the hydroxyl groups of the boronic acid by fluoride ions from KHF₂, forming the stable tetra-coordinated borate.[3]
Step-by-Step Methodology:
-
Dissolution: Phenylboronic acid (e.g., 20 g, approx. 169 mmol) is dissolved in a minimal amount of methanol (e.g., 50 mL). The choice of methanol facilitates the dissolution of the boronic acid and the subsequent reaction.
-
Addition of Fluorinating Agent: A saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (e.g., 125 mL of a ~4.5 M solution, approx. 563 mmol) is added slowly to the stirred methanolic solution of the boronic acid. The use of a significant excess of KHF₂ ensures the complete conversion of the boronic acid to the trifluoroborate salt.[3]
-
Precipitation: The potassium phenyltrifluoroborate product is sparingly soluble in the reaction mixture and precipitates out as a white solid upon formation. Vigorous stirring is maintained for approximately 15 minutes to ensure the reaction goes to completion.
-
Isolation: The precipitated product is collected by vacuum filtration.
-
Washing: The collected solid is washed with cold methanol to remove any unreacted starting materials and byproducts.
-
Purification: The crude product can be further purified by recrystallization from a minimal amount of a suitable solvent, such as acetonitrile, to yield pure potassium phenyltrifluoroborate.[3]
This method is broadly applicable to a wide range of aryl- and vinylboronic acids, providing a straightforward entry into this versatile class of reagents.
Physicochemical Properties and Stability
The unique properties of organotrifluoroborate salts are central to their utility in organic synthesis. Their stability and predictable reactivity stand in stark contrast to many other organometallic reagents.
| Property | Description | Implication for Synthesis |
| Physical State | Crystalline solids | Easy to handle, weigh, and store. |
| Stability to Air and Moisture | High | No need for inert atmosphere techniques for storage and handling, simplifying experimental setup.[4] |
| Thermal Stability | Generally high | Can be used in reactions requiring elevated temperatures. |
| Solubility | Varies with the cation and organic substituent. Potassium salts are often soluble in polar protic and aprotic solvents. | Allows for flexibility in the choice of reaction conditions. |
| Lewis Acidity | Non-Lewis acidic | The tetra-coordinated boron center is not electrophilic, making them compatible with a wide range of functional groups.[3] |
Table 1: Key Physicochemical Properties of Organotrifluoroborate Salts.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
While organotrifluoroborate salts have found application in various transformations, including aminations and etherifications, their most prominent role is as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[8][9] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[4][10]
The Role of Hydrolysis in the Catalytic Cycle
A key aspect of the reactivity of organotrifluoroborates in Suzuki-Miyaura coupling is their in-situ hydrolysis to the corresponding boronic acid, which is the active transmetalating agent.[7][11] This "slow-release" mechanism is crucial for the success of many reactions, as it maintains a low concentration of the often-unstable boronic acid in the reaction mixture, thereby minimizing side reactions such as protodeboronation and homocoupling.[12][13]
The rate of hydrolysis can be influenced by several factors, including the nature of the organic substituent on the boron, the reaction conditions, and even the material of the reaction vessel.[14][15] This has been a subject of detailed mechanistic studies, notably by Lloyd-Jones and co-workers, who have elucidated the complex interplay of factors governing the release of the active boronic acid.[12][14]
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle featuring the in-situ hydrolysis of an organotrifluoroborate salt.
Conclusion: An Indispensable Tool for Modern Synthesis
From their humble beginnings as chemical curiosities, organotrifluoroborate salts have firmly established themselves as indispensable reagents in organic synthesis.[2] Their exceptional stability, ease of preparation, and broad reactivity profile have overcome many of the limitations associated with traditional organoboron compounds.[1] The pioneering work of researchers like Vedejs, Molander, Batey, and Lloyd-Jones has been instrumental in unlocking the full potential of these versatile reagents.[1][10][14] For scientists and professionals in drug discovery and development, the reliability and functional group tolerance of organotrifluoroborates make them invaluable tools for the construction of complex molecular architectures. As our understanding of their reactivity continues to deepen, the applications of organotrifluoroborate salts are poised to expand even further, solidifying their place as a cornerstone of modern synthetic chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 4. longdom.org [longdom.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 8. Borylation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pure.ed.ac.uk [pure.ed.ac.uk]
- 15. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
Methodological & Application
Application Notes & Protocols: Streamlining the Synthesis of 2-Arylbenzofurans via Suzuki-Miyaura Coupling with Potassium Benzofuran-2-yltrifluoroborate
Introduction: The Strategic Importance of the Benzofuran Scaffold
The benzofuran motif is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] Consequently, the development of robust, efficient, and scalable synthetic routes to functionalized benzofurans is a paramount objective for researchers in the pharmaceutical and life sciences sectors.
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[6][7][8][9] However, the practical application of this reaction has often been hampered by the inherent instability of traditional organoboron reagents, particularly boronic acids. Many boronic acids are prone to decomposition, dehydration to form cyclic anhydrides (boroxines), and protodeboronation, complicating their storage, handling, and stoichiometry in reactions.
This application note details the significant advantages and provides a comprehensive protocol for utilizing Potassium benzofuran-2-yltrifluoroborate as a superior nucleophilic partner in Suzuki-Miyaura couplings. These bench-stable, crystalline solids overcome the primary limitations of boronic acids, offering enhanced stability, ease of handling, and improved reaction reproducibility, thereby providing a more reliable pathway to valuable 2-arylbenzofuran derivatives.[7][10][11][12][13]
The Rationale: Mechanistic Advantages of Organotrifluoroborates
A deep understanding of the reaction mechanism is critical to appreciate the superiority of potassium organotrifluoroborates. While the core Suzuki-Miyaura catalytic cycle—comprising Oxidative Addition , Transmetalation , and Reductive Elimination —remains the same, the initiation step involving the organotrifluoroborate is distinct and advantageous.
Unlike boronic acids, the trifluoroborate salt (R-BF₃K) is not the active species in the transmetalation step. It serves as a stable, solid "pro-drug" for the active organoboron species.[14][15] The presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a protic solvent (e.g., water, methanol, ethanol) is essential to facilitate a slow, controlled hydrolysis of the trifluoroborate.[11][16] This in situ generation of the corresponding boronic acid (or a related boronate species) maintains a low, steady concentration of the active nucleophile in the reaction mixture. This "slow-release" mechanism is crucial as it minimizes undesirable side reactions, such as the oxidative homocoupling of the boronic acid, which often plagues reactions where the boronic acid is added in its entirety at the outset.[16]
The choice of catalyst and ligand is also pivotal. While simple systems like Pd(OAc)₂/PPh₃ can be effective, couplings involving heteroaromatic partners like benzofuran often benefit from more sophisticated catalysts. Systems employing bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos) can accelerate the rate-limiting reductive elimination step and promote the coupling of more challenging substrates, such as aryl chlorides.[12][13]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06102J [pubs.rsc.org]
- 10. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
Revolutionizing Benzofuran Synthesis: A Detailed Protocol for Suzuki-Miyaura Cross-Coupling with Potassium Benzofuran-2-yltrifluoroborate
For researchers, scientists, and professionals in drug development, the benzofuran moiety represents a privileged scaffold, forming the core of numerous biologically active compounds and natural products.[1][2][3] Its synthesis, therefore, is of paramount importance. This application note provides an in-depth technical guide to a robust and highly efficient method for constructing 2-arylbenzofurans: the Suzuki-Miyaura cross-coupling reaction utilizing the air- and moisture-stable Potassium benzofuran-2-yltrifluoroborate.
This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, ensuring a comprehensive understanding for successful implementation.
The Advantage of Potassium Organotrifluoroborates
The Suzuki-Miyaura reaction has become an indispensable tool for carbon-carbon bond formation.[4] Traditionally, this reaction has relied on boronic acids as the organoboron coupling partner. However, boronic acids are often prone to decomposition and can be challenging to purify, leading to stoichiometric inaccuracies.[5]
Potassium organotrifluoroborates have emerged as superior alternatives, offering significant advantages:
-
Enhanced Stability: These crystalline, free-flowing solids are remarkably stable to both air and moisture, simplifying storage and handling.[4][6]
-
Improved Stoichiometry: Their stability minimizes side reactions like protodeboronation, allowing for the use of near-stoichiometric amounts of the reagent and improving atom economy.[4][7]
-
Ease of Preparation: Organotrifluoroborates can be readily prepared from the corresponding organoboron intermediates by treatment with inexpensive potassium hydrogen fluoride (KHF2).[7]
Mechanistic Insight: The Role of Slow Hydrolysis
A key feature of the Suzuki-Miyaura coupling with organotrifluoroborates is the in-situ generation of the active boronic acid species. The tetracoordinate boron in the trifluoroborate salt is less reactive in the transmetalation step of the catalytic cycle.[8] Under the basic aqueous conditions of the reaction, the trifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid. This "slow release" mechanism maintains a low concentration of the reactive boronic acid in the reaction mixture, which can suppress undesired side reactions such as homocoupling.[8]
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, adapted for the use of potassium organotrifluoroborates.
Sources
- 1. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of potassium azidoaryltrifluoroborates and their cross-coupling with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Organotrifluoroborates
Introduction: The Rise of Organotrifluoroborates in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] While traditionally reliant on boronic acids and their esters, the landscape of this powerful transformation has been significantly broadened by the advent of potassium organotrifluoroborate salts (R-BF₃K).[1][4][5] These reagents have emerged as superior alternatives in many applications, offering enhanced stability and reactivity, particularly in complex molecular synthesis relevant to drug discovery and materials science.[4][5][6][7]
Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to air and moisture, a stark contrast to the often-problematic hygroscopic nature and propensity for protodeboronation of many boronic acids.[1][4][5][6][8] This stability allows for precise stoichiometry in reactions and long-term storage without degradation.[6][8] Their tetracoordinate nature renders them less reactive in their salt form, acting as a protected version of the corresponding boronic acid.[1] The active boronic acid is slowly released under the basic reaction conditions, which can minimize unwanted side reactions.[9]
This guide provides a comprehensive overview of the key parameters governing the successful application of palladium catalysts in trifluoroborate coupling reactions, from the fundamental reaction mechanism to detailed, field-proven protocols for various substrate classes.
The Catalytic Cycle: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura cross-coupling of organotrifluoroborates follows a well-established catalytic cycle, initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The cycle then proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10]
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of organotrifluoroborates.
A crucial initial step for organotrifluoroborates is their hydrolysis to the corresponding boronic acid, which is the active species in the transmetalation step.[9] This hydrolysis is facilitated by the base present in the reaction mixture. The rate of this hydrolysis can be a critical factor in the overall success of the coupling reaction, with a slow and controlled release of the boronic acid often being beneficial to prevent its decomposition.[9][11]
Key Reaction Components and Their Roles
The success of a trifluoroborate cross-coupling reaction is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent system.
Palladium Precatalysts
A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) being common and cost-effective starting points.[12] For more challenging couplings, particularly those involving aryl chlorides or sterically hindered substrates, pre-formed palladium complexes, often referred to as precatalysts, are highly effective.[11][13][14][15] These precatalysts often incorporate a phosphine ligand and are designed to readily generate the active Pd(0) species under the reaction conditions. A notable example is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)).[1][16][17][18]
The Critical Role of Ligands
While some couplings of activated aryl bromides with aryl- and electron-rich heteroaryltrifluoroborates can proceed under "ligandless" conditions, the use of a ligand is generally crucial for achieving high yields and broad substrate scope.[12][17][19] The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.
-
Triphenylphosphine (PPh₃): A simple, inexpensive, and effective ligand for many standard couplings.[12]
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf): Often used in conjunction with PdCl₂ for a wide range of couplings, including those with alkyltrifluoroborates.[1][18]
-
Bulky, Electron-Rich Phosphines: For challenging substrates such as aryl chlorides, sterically hindered partners, or for reactions at lower temperatures, bulky and electron-rich phosphine ligands are indispensable.[16] These ligands promote the oxidative addition step and enhance the rate of reductive elimination.[16] Prominent examples include Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[8][16][20]
Figure 2: A simplified decision workflow for ligand selection in trifluoroborate coupling reactions.
The Influence of the Base
The choice of base is critical as it facilitates the hydrolysis of the trifluoroborate to the active boronic acid and is involved in the transmetalation step.[9] The optimal base often depends on the specific substrates and solvent system.
| Base | Typical Applications |
| K₂CO₃ | A common and effective base for many couplings, often used in alcoholic or aqueous solvents.[12][21] |
| Cs₂CO₃ | A stronger and more soluble base, often providing superior results, especially for less reactive substrates and in solvent systems like toluene/water or THF/water.[1][18][22][23] |
| K₃PO₄ | A non-nucleophilic base that can be advantageous for couplings involving base-sensitive functional groups.[8][11][13] |
Solvent Systems
The solvent plays a crucial role in solubilizing the reactants and catalyst, and can significantly impact the reaction rate and yield. Biphasic solvent systems, often containing water, are frequently employed to facilitate the dissolution of the inorganic base and the trifluoroborate salt.
-
Alcohols (MeOH, EtOH): Effective for many couplings, particularly with less complex substrates.[12]
-
Toluene/Water or THF/Water: Versatile biphasic systems that are widely used for a broad range of substrates.[1][18][22]
-
DMF: Used for higher temperature reactions, especially with challenging aryl chlorides.[23]
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
Protocol 1: General Procedure for the Coupling of Potassium Aryltrifluoroborates with Aryl Bromides
This protocol is a robust starting point for the coupling of a wide range of aryltrifluoroborates with aryl bromides.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Aryl bromide (1.0 mmol)
-
Potassium aryltrifluoroborate (1.2 mmol)
-
Methanol (5 mL)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), potassium aryltrifluoroborate (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add methanol (5 mL).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 mmol, 0.5 mol%) and PPh₃ (0.005 mmol, 0.5 mol%) in a small amount of methanol.
-
Add the catalyst solution to the reaction vessel.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC/MS. Reaction times are typically between 45 minutes and 2 hours.[12]
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
For electron-rich aryltrifluoroborates and activated aryl bromides, this reaction can often be performed without the addition of PPh₃ ("ligandless").[12][19]
Protocol 2: Coupling of Potassium Alkyltrifluoroborates with Aryl Halides
This protocol is adapted for the coupling of primary and secondary alkyltrifluoroborates, which can be more challenging substrates.
Materials:
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (PdCl₂(dppf)·CH₂Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
Aryl halide (1.0 mmol)
-
Potassium alkyltrifluoroborate (1.5 mmol)
-
THF/Water (3:1, 4 mL)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), potassium alkyltrifluoroborate (1.5 mmol), and cesium carbonate (3.0 mmol).
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%).
-
Add the THF/water (3:1, 4 mL) solvent mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup as described in Protocol 1.
Protocol 3: Coupling of Potassium Heteroaryltrifluoroborates with Aryl Chlorides
This protocol utilizes a more advanced catalytic system for the challenging coupling of heteroaryltrifluoroborates with readily available but less reactive aryl chlorides.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or a similar bulky, electron-rich ligand
-
Potassium phosphate (K₃PO₄)
-
Aryl chloride (1.0 mmol)
-
Potassium heteroaryltrifluoroborate (1.5 mmol)
-
Toluene/Water (5:1, 6 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), the aryl chloride (1.0 mmol), the potassium heteroaryltrifluoroborate (1.5 mmol), and potassium phosphate (3.0 mmol) to a reaction vessel.
-
Add the toluene/water (5:1, 6 mL) solvent mixture.
-
Seal the vessel and heat to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC/MS.
-
After completion, cool to room temperature and proceed with workup and purification as previously described.
Troubleshooting and Key Considerations
-
Low Yields: Consider increasing the catalyst loading, switching to a more active ligand (e.g., from PPh₃ to a Buchwald-type ligand), or using a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). The reaction temperature and time may also need to be optimized.
-
Protodeboronation: This side reaction, where the organoboron compound is replaced by a hydrogen atom, can be problematic, especially with electron-deficient or heteroaromatic trifluoroborates.[8] Using a less aqueous solvent system, a non-nucleophilic base like K₃PO₄, or a catalyst system that promotes rapid cross-coupling can mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two aryl halide molecules can occur. This is often a sign of slow transmetalation. Employing a more effective ligand or ensuring the efficient generation of the active Pd(0) catalyst can help.
Conclusion
Potassium organotrifluoroborates are versatile and highly valuable coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. Their stability, ease of handling, and broad applicability make them indispensable tools for researchers in academia and industry. By understanding the key mechanistic principles and carefully selecting the appropriate palladium catalyst, ligand, base, and solvent system, a wide array of carbon-carbon bonds can be constructed with high efficiency and predictability. The protocols provided herein serve as a robust starting point for the successful implementation of this powerful synthetic methodology.
References
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]
-
Walden, D. M., & Biscoe, M. R. (2017). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 7(8), 5184–5188. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3681–3690. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Request PDF. [Link]
-
Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Organic Letters, 3(3), 393–396. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Alacid, E., & Nájera, C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media. The Journal of Organic Chemistry, 74(6), 2321–2327. [Link]
-
Alacid, E., & Nájera, C. (2009). General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 74(21), 8191–8195. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Plenio, H. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 148. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ChemInform, 41(52). [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Nave, S., Pucheault, M., & Vaultier, M. (2010). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. Advanced Synthesis & Catalysis, 352(14-15), 2504–2510. [Link]
-
Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(32), 5156–5160. [Link]
-
Lennox, A. J. J., Lloyd-Jones, G. C., & Butters, M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(49), 20041–20053. [Link]
-
Dreher, S. D., Lim, Y.-H., & Molander, G. A. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(18), 7137–7141. [Link]
-
Huang, H., Dai, Q.-S., Leng, H.-J., Li, Q.-Z., Yang, S.-L., Tao, Y.-M., Zhang, X., Qi, T., & Li, J.-L. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Organic & Biomolecular Chemistry, 20(6), 1269–1273. [Link]
-
Pi, C., Li, Y., & Li, J. (2012). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Tetrahedron Letters, 53(34), 4522–4525. [Link]
-
Liu, C., & Szabó, K. J. (2017). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Organic Letters, 19(11), 2828–2831. [Link]
-
Amatore, C., Le Duc, G., & Jutand, A. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 17(8), 2492–2503. [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06102J [pubs.rsc.org]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 16. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media [organic-chemistry.org]
- 22. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 23. General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates [organic-chemistry.org]
Application Notes and Protocols: Synthesis of 2-Arylbenzofurans via Suzuki Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Arylbenzofuran Scaffold and the Power of the Suzuki-Miyaura Cross-Coupling Reaction
The 2-arylbenzofuran motif is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These activities include anticancer, immunosuppressive, antiviral, antioxidant, and antifungal properties, making this structural class of significant interest in medicinal chemistry and drug development.[2] The efficient and versatile synthesis of these compounds is therefore a critical endeavor for advancing new therapeutic agents.
Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted tool for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[1][3] Its appeal lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[1] This application note provides a detailed guide to the synthesis of 2-arylbenzofurans utilizing the Suzuki reaction, offering both theoretical insights and practical, step-by-step protocols.
Mechanistic Insights: The Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex. This step is often the rate-determining step of the reaction.[4] The palladium inserts itself into the carbon-halogen bond, forming a Pd(II) species. The reactivity of the halide follows the general trend: I > OTf > Br > Cl.[4][5]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, enhancing the rate of transmetalation.[6]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired C-C bond of the 2-arylbenzofuran product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Strategic Approaches to 2-Arylbenzofuran Synthesis
There are two primary strategies for synthesizing 2-arylbenzofurans via the Suzuki reaction, differing in the point at which the aryl group is introduced:
Strategy A: Coupling of a 2-Halobenzofuran with an Arylboronic Acid. This is a direct and common approach where a pre-formed 2-halobenzofuran (typically 2-bromobenzofuran) is coupled with a suitable arylboronic acid. This method is advantageous when a variety of aryl groups need to be introduced at the 2-position from a common benzofuran intermediate.
Strategy B: Coupling of a Benzofuran-2-boronic Acid with an Aryl Halide. In this complementary approach, a benzofuran-2-boronic acid serves as the organoboron partner, reacting with various aryl halides.[1] This strategy is particularly useful when diverse aryl halides are readily available and a single benzofuran core is desired.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All commercial reagents should be of high purity and used as received unless otherwise noted.[3] Solvents should be of anhydrous grade and degassed prior to use to prevent catalyst deactivation.
-
Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst. Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).[7]
Protocol 1: Synthesis of 2-Arylbenzofurans via Coupling of 2-(4-Bromophenyl)benzofuran with Arylboronic Acids[3]
This protocol details the synthesis of a series of novel benzofuran derivatives containing a biaryl moiety.[3]
Materials and Reagents:
-
2-(4-Bromophenyl)benzofuran
-
Various arylboronic acids
-
Palladium(II) complex catalyst[3] (or other suitable Pd catalyst, see table below)
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash column chromatography system
Procedure:
-
To a reaction vessel, add 2-(4-bromophenyl)benzofuran (1.0 equiv.), the desired arylboronic acid (1.6 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst (3 mol%).[3]
-
Add a 1:1 mixture of ethanol and water as the solvent.[3]
-
Stir the resulting suspension at 80 °C for 4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add brine solution to the mixture and extract the aqueous layer three times with dichloromethane.[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran derivative.[1]
Caption: Experimental workflow for the synthesis of 2-arylbenzofurans.
Protocol 2: One-Pot Synthesis of 2,3-Diarylbenzofurans[8]
This protocol describes an efficient one-pot synthesis of 2,3-diarylbenzofurans via a sequential iodocyclization and Suzuki coupling reaction in water, highlighting a green chemistry approach.[8]
Materials and Reagents:
-
2-Alkynylanisoles
-
Iodine (I₂)
-
Arylboronic acids
-
Potassium phosphate tribasic trihydrate (K₃PO₄·3H₂O)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Water (H₂O)
Procedure:
-
In a Schlenk tube, add the 2-alkynylanisole (1.0 equiv.) and iodine (1.0 equiv.).
-
Stir the mixture at room temperature for 8 hours.[8]
-
To the same reaction vessel, add the arylboronic acid (2.0 equiv.), K₃PO₄·3H₂O (1.0 equiv.), and Pd(PPh₃)₄ (10 mol%).[8]
-
Add water as the solvent and stir the mixture for 24 hours at 80 °C.[8]
-
After cooling, proceed with a standard aqueous workup and purification by column chromatography to isolate the 2,3-diarylbenzofuran product.
Optimization of Reaction Conditions
The success and efficiency of the Suzuki coupling for 2-arylbenzofuran synthesis are highly dependent on several factors. The following table summarizes the screening of reaction conditions from a study on the coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid.[3]
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂ (3) | K₂CO₃ | EtOH/H₂O | 80 | 4 | 55 |
| 2 | Pd(OAc)₂ (3) | K₂CO₃ | EtOH/H₂O | 80 | 4 | 61 |
| 3 | Pd(II) complex (1) | K₂CO₃ | EtOH/H₂O | 80 | 4 | 91 |
| 4 | Pd(II) complex (2) | K₂CO₃ | EtOH/H₂O | 80 | 4 | 93 |
| 5 | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O | 80 | 4 | 97 |
Data adapted from a study by Chen et al.[3]
Key Takeaways from Optimization:
-
Catalyst Choice: The choice of palladium catalyst and its associated ligands significantly impacts the reaction yield. While common palladium salts like PdCl₂ and Pd(OAc)₂ provide moderate yields, specialized Pd(II) complexes can lead to excellent results.[3] Pd(dppf)Cl₂ is also a versatile and robust catalyst for challenging Suzuki couplings.[7]
-
Catalyst Loading: Increasing the catalyst loading can improve the yield, as seen in the transition from 1 mol% to 3 mol% of the Pd(II) complex.[3]
-
Base: A base is crucial for the transmetalation step. Inorganic bases such as K₂CO₃, Na₂CO₃, and K₃PO₄ are commonly employed.[3][8][9]
-
Solvent System: The use of aqueous solvent mixtures, such as ethanol/water, can be highly effective and aligns with the principles of green chemistry.[2][3]
Substrate Scope
The Suzuki reaction for 2-arylbenzofuran synthesis generally exhibits a broad substrate scope.
Arylboronic Acids: A wide range of arylboronic acids bearing both electron-donating and electron-withdrawing groups can be successfully employed, often leading to good to excellent yields.[3] Steric hindrance from ortho-substituted boronic acids may slightly decrease the yield.[3]
Aryl Halides: While aryl iodides and bromides are the most reactive coupling partners, aryl chlorides can also be used, often requiring more specialized catalyst systems.
Troubleshooting and Field-Proven Insights
-
Low Yields: If low yields are observed, consider screening different palladium catalysts and ligands. Increasing the catalyst loading or reaction temperature may also be beneficial. Ensure that the reaction is carried out under strictly inert conditions.
-
Incomplete Reaction: If the starting material is not fully consumed, extending the reaction time or increasing the temperature could drive the reaction to completion.
-
Side Reactions: Protodeboronation (cleavage of the C-B bond by a proton source) of the boronic acid can be a competing side reaction. Using anhydrous solvents and ensuring the base is not excessively strong can mitigate this issue. The use of more stable boronic acid derivatives, such as MIDA boronates or aryltrifluoroborates, can also be a solution for unstable boronic acids.[5]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 2-arylbenzofurans, a class of compounds with significant potential in drug discovery. By understanding the reaction mechanism, carefully selecting the appropriate reaction partners and catalyst system, and optimizing the reaction conditions, researchers can efficiently access a diverse library of these valuable molecules. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and professionals in the field, enabling the robust and reliable synthesis of 2-arylbenzofuran derivatives for further biological evaluation.
References
-
Chen, Q., Jiang, P., Guo, M., & Yang, J. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. MDPI. Retrieved from [Link]
-
Han, J.-S., Chen, S.-Q., Zhong, P., & Zhang, X.-H. (2016). One-Pot Synthesis of 2,3-Diarylbenzofurans via Sequential Iodocyclization and Pd-Catalyzed Suzuki Coupling Reactions of 2-Alkynylanisoles with Boronic Acids in Water. Synthetic Communications, 46(12), 1054-1062. Taylor & Francis Online. Retrieved from [Link]
-
Chen, Q., Jiang, P., Guo, M., & Yang, J. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. Retrieved from [Link]
-
Chen, Q., Jiang, P., Guo, M., & Yang, J. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PubMed. Retrieved from [Link]
-
Chen, Q., Jiang, P., Guo, M., & Yang, J. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PubMed. Retrieved from [Link]
-
Lindgren, A., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Omega, 2(3), 1139-1148. ACS Publications. Retrieved from [Link]
-
Lindgren, A., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Omega, 2(3), 1139-1148. ACS Publications. Retrieved from [Link]
-
Chen, Q., Jiang, P., Guo, M., & Yang, J. (2018). Synthesis of new 2-arylbenzo[b]furan derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. National Center for Biotechnology Information. Retrieved from [Link]
-
Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5). Retrieved from [Link]
-
Cacchi, S., et al. (2012). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis, 2(10), 2199-2204. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Duan, X.-F., et al. (2010). A Convenient Two-Step Synthesis of 2-Arylbenzofurans. ResearchGate. Retrieved from [Link]
-
Stanetty, P., et al. (2007). Synthesis of Arylated Benzofurans by Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,3-Dibromobenzofurans- and 2,3,5-Tribromobenzofurans. ResearchGate. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). Benzofuran-2-boronic acid. Retrieved from [Link]
-
Cacchi, S., et al. (2012). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ResearchGate. Retrieved from [Link]
-
Wang, C., et al. (2019). Highly Efficient Synthesis of 2-Substituted Benzo[b]furan Derivatives from the Cross-Coupling Reactions of 2-Halobenzo[b]furans with Organoalane Reagents. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]
-
Pitt, W. R., & Parry, D. M. (2019). Which boronic acids are used most frequently for synthesis of bioactive molecules. Journal of Cheminformatics, 11(1), 4. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Ramirez, J. M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 1596-1602. National Center for Biotechnology Information. Retrieved from [Link]
-
de Souza, R. O. M. A., et al. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 10. MDPI. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Application of Potassium Benzofuran-2-yltrifluoroborate in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Benzofuran Scaffold as a Cornerstone in Medicinal Chemistry
The benzofuran nucleus is a prominent heterocyclic scaffold, recognized for its prevalence in a multitude of natural products and clinically approved drugs.[1][2] Its unique structural and electronic properties allow for diverse intermolecular interactions with biological targets, making it a "privileged scaffold" in the lexicon of medicinal chemistry.[3] Derivatives of benzofuran have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[4][5] Notable drugs containing the benzofuran moiety, such as the antiarrhythmic agent amiodarone, underscore the therapeutic potential embedded within this structural framework.[1][5] Consequently, the development of robust and efficient synthetic methodologies to access novel benzofuran analogs is a paramount objective in the pursuit of new therapeutic agents.
Potassium Benzofuran-2-yltrifluoroborate: A Superior Building Block for Drug Discovery
While traditional organoboron reagents like boronic acids have been instrumental in the synthesis of benzofuran derivatives, particularly through the Suzuki-Miyaura cross-coupling reaction, they are not without their limitations.[6][7] Boronic acids can be prone to protodeboronation and may exhibit instability, complicating their handling and storage.[7][8] Potassium organotrifluoroborates have emerged as a highly effective and advantageous alternative.[7][8][9] Specifically, this compound offers enhanced stability to both air and moisture, simplifying experimental setup and improving reproducibility.[7][10] These crystalline solids are easy to handle and can often be used in near-stoichiometric amounts, which enhances the atom economy of the reaction.[7][11]
This application note provides a comprehensive guide to the utilization of this compound in drug discovery, with a focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to generate libraries of 2-arylbenzofurans for biological screening.
Application in Suzuki-Miyaura Cross-Coupling: Synthesis of 2-Arylbenzofuran Libraries
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, and it is particularly well-suited for the synthesis of 2-arylbenzofurans using this compound.[6][11] This reaction allows for the convergent synthesis of a diverse library of compounds from a common benzofuran building block and a variety of aryl halides.
Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Aryl Halides
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.05 - 1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)
-
Ligand (e.g., RuPhos, PPh₃) (if required) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Degassed solvent system (e.g., Toluene/Water, THF/Water, 1,4-Dioxane/Water)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.05 equiv.), base (3.0 equiv.), and the palladium catalyst/ligand.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.
Data Presentation: Expected Yields
The following table summarizes the yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides, demonstrating the versatility of this building block.[6][11]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 2-(4-Acetylphenyl)benzofuran | 92 |
| 2 | 4-Chlorobenzonitrile | 4-(Benzofuran-2-yl)benzonitrile | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)benzofuran | 88 |
| 4 | 4-Bromobenzaldehyde | 4-(Benzofuran-2-yl)benzaldehyde | 85 |
| 5 | 2-Bromopyridine | 2-(Pyridin-2-yl)benzofuran | 78 |
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The 2-arylbenzofuran scaffold synthesized using this compound is a key pharmacophore in a wide array of drug discovery programs.
Anticancer Agents
Numerous benzofuran derivatives have shown potent antiproliferative activity.[12][13] They can exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, angiogenesis, and protein kinases.[3] For instance, certain benzofuran-based compounds have been identified as inhibitors of lymphoid tyrosine phosphatase (LYP), a target for cancer immunotherapy.[14]
Antimicrobial Agents
The benzofuran scaffold is a promising starting point for the development of novel antibacterial and antifungal agents.[12][15] Research has demonstrated the efficacy of benzofuran derivatives against a range of pathogens, including multidrug-resistant strains.[15]
Antiviral Activity
Benzofuran compounds have also been investigated for their antiviral properties.[4][5] For example, novel macrocyclic benzofurans have shown activity against the hepatitis C virus.[4][5]
Enzyme Inhibitors for Various Diseases
The versatility of the benzofuran core allows for its modification to target specific enzymes implicated in disease. A series of benzofuran-based compounds were synthesized and identified as potent and selective inhibitors of Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3), a potential target for new antimalarial drugs.[16] Additionally, other derivatives have been explored as inhibitors of enzymes relevant to metabolic disorders and neurodegenerative diseases.[17][18]
Drug Discovery Workflow
Caption: A generalized workflow for drug discovery utilizing this compound.
Conclusion
This compound is a robust, stable, and versatile building block that empowers medicinal chemists to efficiently synthesize diverse libraries of 2-arylbenzofurans. The demonstrated utility of the benzofuran scaffold across a wide range of therapeutic areas, combined with the practical advantages of using a trifluoroborate salt, makes this reagent an invaluable tool in modern drug discovery. The protocols and applications outlined in this guide are intended to facilitate the exploration of novel chemical space and accelerate the identification of new drug candidates.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scienceopen.com [scienceopen.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pjps.pk [pjps.pk]
Application Notes & Protocols: The Strategic Use of Potassium Benzofuran-2-yltrifluoroborate in Advanced Materials Synthesis
Introduction: A Superior Building Block for Materials Science
In the landscape of synthetic chemistry, particularly for materials science, the choice of building blocks is paramount to achieving desired electronic, optical, and physical properties. Potassium benzofuran-2-yltrifluoroborate has emerged as a strategic and highly effective reagent, primarily for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Its utility stems from a unique combination of stability, reactivity, and versatility that overcomes many limitations of traditional organoboron compounds like boronic acids.[2]
Benzofuran itself is a privileged heterocyclic scaffold found in numerous natural products, pharmaceuticals, and functional materials.[3][4] Incorporating this moiety into polymers and small molecules is a key strategy for developing materials for organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[4][5][6]
Core Advantages over Boronic Acids:
-
Enhanced Stability: Potassium organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to air and moisture.[2][7] This obviates the need for stringent anhydrous conditions or inert atmosphere handling during storage and setup, a significant practical advantage in a research setting.
-
Stoichiometric Precision: Unlike boronic acids, which can exist as mixtures of monomers, dimers, and cyclic boroxines and are prone to protodeboronation (loss of the boron group), trifluoroborates are stable, monomeric salts.[1][8] This allows for more precise stoichiometric control in reactions, reducing waste and improving reproducibility.
-
Controlled Reactivity: The tetracoordinate "ate" complex of the trifluoroborate masks the reactivity of the carbon-boron bond.[7] The active trivalent boron species is generated in situ under the reaction conditions, which can suppress unwanted side reactions like homocoupling.[8]
This guide provides an in-depth exploration of this compound's application in materials synthesis, complete with detailed protocols and the scientific rationale behind the experimental design.
Application I: Synthesis of Benzofuran-Containing Conjugated Polymers
The incorporation of the electron-rich benzofuran unit into the backbone of a conjugated polymer is a powerful method to tune the material's highest occupied molecular orbital (HOMO) level, reduce the bandgap, and enhance charge transport properties.[6][9] The Suzuki-Miyaura polymerization is a cornerstone method for synthesizing these materials with high molecular weight and structural definition.[10]
Workflow for Suzuki-Miyaura Polymerization
The following diagram outlines the typical workflow for synthesizing a conjugated polymer using this compound.
Caption: Workflow for Suzuki-Miyaura Polymerization.
Detailed Protocol: Synthesis of a Poly(benzofuran-alt-benzothiadiazole) Copolymer
This protocol describes a representative synthesis of a donor-acceptor conjugated polymer, a common architecture for OPV applications.
Materials & Equipment:
-
This compound (1.0 eq)
-
4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
RuPhos (4-10 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3-4 eq)
-
Toluene, anhydrous
-
Deionized Water, degassed
-
Schlenk flask and line, magnetic stirrer, heating mantle, condenser
-
Soxhlet extraction apparatus
Step-by-Step Methodology:
-
Reactant Setup (Self-Validation Start): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4,7-dibromo-2,1,3-benzothiadiazole, Palladium(II) Acetate, RuPhos, and anhydrous K₂CO₃. The use of a glovebox is recommended for weighing the catalyst and ligand.
-
Causality: A palladium precatalyst like Pd(OAc)₂ combined with an electron-rich, bulky phosphine ligand such as RuPhos is crucial. RuPhos accelerates the rate-limiting oxidative addition of the aryl halide to the Pd(0) center and facilitates the final reductive elimination step to form the new C-C bond, which is essential for achieving high molecular weight polymer.[11][12]
-
-
Solvent Addition: Add anhydrous toluene and degassed deionized water to the flask via cannula or syringe to create a biphasic mixture (typically a 4:1 to 10:1 organic:aqueous ratio).
-
Causality: The biphasic system is necessary because the inorganic base (K₂CO₃) is soluble in the aqueous phase, while the monomers and catalyst are in the organic phase. The base activates the trifluoroborate for transmetalation. Vigorous stirring is required to maximize the interfacial area where the reaction occurs.
-
-
Polymerization: Heat the reaction mixture to 85-100 °C with vigorous stirring. The reaction progress can be monitored by the increasing viscosity of the solution. Allow the reaction to proceed for 24-48 hours.
-
End-Capping (Self-Validation): To ensure chain-end fidelity and prevent unwanted side reactions with residual reactive chain ends, an end-capping procedure is performed. Add a small amount of an arylboronic acid (e.g., phenylboronic acid) and an aryl bromide (e.g., bromobenzene) and stir for an additional 4-6 hours.
-
Isolation: Cool the reaction to room temperature. Pour the viscous polymer solution slowly into a large volume of stirring methanol. The polymer will precipitate as a solid or fibrous material.
-
Purification (Self-Validation): Collect the crude polymer by filtration. This step removes the inorganic base, residual catalyst, and low molecular weight oligomers. For high-purity materials required for electronic devices, sequential Soxhlet extraction is performed. The polymer is placed in a thimble and washed with solvents in order of increasing polarity (e.g., acetone, hexane, and finally chloroform or chlorobenzene to collect the desired polymer fraction).
-
Causality: Soxhlet extraction is a critical self-validating step. Washing with poor solvents (acetone, hexane) removes catalyst residues and oligomers. The final extraction with a good solvent (chloroform) isolates the high molecular weight, soluble polymer fraction, which is essential for consistent device performance.
-
-
Final Product: The purified polymer is recovered by precipitating the chloroform solution into methanol again and drying under vacuum. It should be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity (PDI), and by NMR spectroscopy for structural verification.
Expected Material Properties
The properties of benzofuran-containing polymers can be tuned by the choice of the comonomer. The table below provides representative data for donor-acceptor polymers of this class.
| Property | Representative Value Range | Significance in Materials Science |
| Molecular Weight (Mₙ) | 15 - 100 kDa | Higher Mₙ often leads to better film formation and charge transport. |
| Polydispersity (PDI) | 1.5 - 2.5 | A lower PDI indicates a more uniform chain length distribution. |
| Optical Bandgap (Eᵍ) | 1.7 - 2.2 eV | Determines the light absorption range, crucial for solar cells.[6] |
| HOMO Level | -5.1 to -5.4 eV | Governs the energy alignment with other materials in a device.[6] |
Application II: Synthesis of Discrete Functional Molecules
This compound is also an excellent reagent for synthesizing well-defined small molecules that serve as fluorescent dyes, non-linear optical materials, or building blocks for more complex structures.[1][13]
Reaction Scheme: Synthesis of 2-Arylbenzofuran
The following diagram illustrates the direct coupling of the benzofuran moiety to an aromatic system.
Caption: Suzuki-Miyaura coupling for 2-Arylbenzofuran synthesis.
Detailed Protocol: Coupling with 4-Chlorobenzonitrile
This protocol provides an example of coupling with an electron-deficient aryl chloride, often a challenging substrate for Suzuki-Miyaura reactions.
Methodology:
-
Setup: In a vial, combine this compound (1.1 eq), 4-chlorobenzonitrile (1.0 eq), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and Cs₂CO₃ (3.0 eq).
-
Causality: For less reactive aryl chlorides, a stronger base like Cesium Carbonate (Cs₂CO₃) and a higher catalyst/ligand loading are often employed to facilitate the difficult oxidative addition step.[12]
-
-
Reaction: Add toluene and water (e.g., 2 mL of a 10:1 mixture for a 0.5 mmol scale reaction). Seal the vial and heat to 85 °C in a heating block with magnetic stirring for 12-24 hours.
-
Workup & Purification (Self-Validation): After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent in vacuo. The crude product is then purified by column chromatography on silica gel to isolate the pure 2-(4-cyanophenyl)benzofuran. The purity should be confirmed by NMR and mass spectrometry.
Reaction Scope and Yields
The robustness of this compound allows it to couple efficiently with a variety of aryl halides.
| Aryl Halide Partner | Product | Typical Isolated Yield | Reference |
| 4-Bromobenzonitrile | 2-(4-cyanophenyl)benzofuran | 91% | [1] |
| 4-Chlorobenzonitrile | 2-(4-cyanophenyl)benzofuran | 92% | [1] |
| 1-Bromo-4-nitrobenzene | 2-(4-nitrophenyl)benzofuran | ~85-95% (expected) | [1] |
| 2-Bromopyridine | 2-(pyridin-2-yl)benzofuran | Good to Excellent | [1] |
Safety and Handling
-
Hazard Codes: Xi (Irritant).[14]
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin).[14]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool (2-8°C), dry place in a tightly sealed container, away from moisture.[14]
Conclusion
This compound is a highly valuable and practical building block for materials science. Its superior stability and controlled reactivity make it an ideal coupling partner for the synthesis of both high-performance conjugated polymers and discrete functional molecules. The protocols outlined herein demonstrate its utility in robust and reproducible Suzuki-Miyaura cross-coupling reactions, enabling researchers to construct complex molecular architectures with precision and efficiency. The continued application of this and similar organotrifluoroborate reagents will undoubtedly fuel further innovation in the field of organic electronic materials.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(10), 1795–1798. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833-847. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(11), 4315–4336. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Expert Opinion on Drug Discovery, 4(11), 1219-1236. [Link]
-
Kovács, A., et al. (2020). Poly(benzofuran-co-arylacetic acid) – a new type of highly functionalized polymers. Polymer Chemistry, 11(34), 5463-5472. [Link]
-
Molander, G. A., & Traister, K. M. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(18), 7481–7485. [Link]
-
Watanabe, D., et al. (2022). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. Journal of the American Chemical Society, 144(23), 10397–10406. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(11), 2245–2248. [Link]
-
ResearchGate. (2005). High performance benzoxazine monomers and polymers containing furan groups. Retrieved from [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. Retrieved from [Link]
-
ResearchGate. (2020). Polymers with benzofuro‐benzofuran structures. Retrieved from [Link]
-
ResearchGate. (2022). Recent Advances in Organotrifluoroborates Chemistry. Retrieved from [Link]
-
Wang, S., et al. (2023). Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans. Polymer Chemistry, 14(41), 4887-4894. [Link]
-
Aslam, J., et al. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 26(15), 4536. [Link]
-
Lee, J., et al. (2021). A General Room Temperature Suzuki−Miyaura Polymerization Process for Organic Electronics. Journal of the American Chemical Society, 143(39), 15967–15973. [Link]
-
ResearchGate. (2018). Synthesis of Polymers Containing Potassium Acyltrifluoroborates (KATs) and Post‐polymerization Ligation and Conjugation. Retrieved from [Link]
-
Beijing Institute of Technology. (2020). Fabrication of conjugated polymers with benzofuran unit based on I2- catalyzed intramolecular cyclization of polyphenylacetylene. Retrieved from [Link]
-
Al-Saeed, F. A., et al. (2023). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. PLoS ONE, 18(7), e0289196. [Link]
-
ResearchGate. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2000). Preparation of Conjugated Polymers from Polyarylsiloxane Precursors. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Dibenzofuran Derivatives for Next-Generation Optoelectronic Materials. Retrieved from [Link]
-
ResearchGate. (2012). Benzodifuran-containing well-defined π-conjugated polymers for photovoltaic cells. Retrieved from [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Fabrication of conjugated polymers with benzofuran unit based on I2- catalyzed intramolecular cyclization of polyphenylacetylene - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 12. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound CAS#: 929626-27-7 [m.chemicalbook.com]
Application Notes and Protocols for C-C Bond Formation Reactions with Organoboron Reagents
< <
For: Researchers, scientists, and drug development professionals
Introduction: The Central Role of Organoboron Reagents in Modern Synthesis
The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic chemistry, underpinning the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1][2] Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as exceptionally powerful tools.[3][4] Within this class of reactions, those employing organoboron reagents, most notably the Suzuki-Miyaura coupling, have garnered widespread acclaim and a Nobel Prize in Chemistry in 2010 for their inventors.[5]
Organoboron compounds offer a unique combination of stability, functional group tolerance, and reactivity that sets them apart from many other organometallic reagents.[6][7] They are generally stable to water and air, making them easier to handle, and their low toxicity profile is a significant advantage in both academic and industrial settings. These attributes have positioned the Suzuki-Miyaura coupling as one of the most frequently utilized C-C bond-forming reactions in drug discovery and development.[8][9][10][11]
This comprehensive guide provides an in-depth exploration of C-C bond formation using organoboron reagents, with a primary focus on the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer practical insights to troubleshoot common challenges.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron species (e.g., a boronic acid or boronic ester) and an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[12][13] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][14][15]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (R¹-X) to a palladium(0) complex (Pd⁰Lₙ). This step involves the insertion of the palladium into the carbon-halogen bond, forming a Pd(II) intermediate.[5][14][15] The reactivity of the organic halide typically follows the trend I > Br > OTf > Cl.[5]
-
Transmetalation: This is a crucial step where the organic group from the organoboron reagent (R²) is transferred to the palladium(II) complex. The presence of a base is essential for this step. The base activates the organoboron compound, typically by forming a more nucleophilic boronate species (-[B(OH)₃R²]), which then readily undergoes transmetalation with the Pd(II) intermediate.[16][17][18][19]
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium(II) complex couple to form the desired C-C bond (R¹-R²). This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[12][14]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Components and Their Roles
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of its components.
| Component | Role and Key Considerations |
| Organoboron Reagent | The nucleophilic partner. Boronic acids are most common, but boronic esters (e.g., pinacol esters) are often used for their enhanced stability.[5] The choice can influence reactivity and stability, especially with sensitive substrates. |
| Organic Halide/Triflate | The electrophilic partner. Aryl, vinyl, and alkyl halides or triflates can be used. Reactivity order is generally I > Br > OTf > Cl.[5] Electron-withdrawing groups on the halide can increase reactivity. |
| Palladium Catalyst | The heart of the reaction. A variety of Pd(0) and Pd(II) precursors can be used. Common examples include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[14] The choice of catalyst and ligand is critical for reaction efficiency. |
| Ligand | Stabilizes the palladium catalyst and modulates its reactivity. Phosphine-based ligands are widely used. Electron-rich and bulky ligands can facilitate both oxidative addition and reductive elimination.[5][14] The choice of ligand can significantly impact reaction scope and efficiency.[20][21] |
| Base | Activates the organoboron reagent for transmetalation.[18][19] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, Ba(OH)₂).[17] The choice of base can influence reaction rate and selectivity. |
| Solvent | Solubilizes the reactants and catalyst. A variety of organic solvents can be used, often with the addition of water. Common solvents include toluene, dioxane, THF, and DMF.[12] The choice of solvent can affect catalyst activity and substrate solubility. |
Comparative Analysis of Palladium-Catalyzed Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is highly versatile, other palladium-catalyzed cross-coupling reactions also play important roles in C-C bond formation. Understanding their relative strengths and weaknesses is crucial for selecting the optimal method for a given synthetic challenge.
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron | High functional group tolerance, commercially available reagents, low toxicity of byproducts.[22][15] | Base is required. |
| Stille | Organotin | Generally base-free conditions. | Toxicity of tin reagents and byproducts.[4] |
| Negishi | Organozinc | High reactivity, allowing for coupling of less reactive halides. | Moisture and air sensitivity of organozinc reagents.[3] |
| Heck | Alkene | Does not require a pre-formed organometallic reagent. | Limited to the formation of C(sp²)-C(sp²) bonds with alkenes.[13] |
| Sonogashira | Terminal Alkyne | Direct coupling of terminal alkynes. | Often requires a co-catalyst (e.g., copper).[4][13] |
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for performing a Suzuki-Miyaura coupling reaction. Optimization of specific parameters may be necessary for different substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
Round-bottom flask or reaction vial with a stir bar
-
Condenser (if heating)
-
Inert atmosphere (Nitrogen or Argon)
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (5 mL) via syringe, followed by the palladium catalyst (0.02-0.05 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Common Issues in Suzuki-Miyaura Coupling
Despite its robustness, the Suzuki-Miyaura coupling can sometimes present challenges. The following table outlines common problems and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor solubility of reactants- Inappropriate base or solvent | - Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and the reaction vessel.- Screen different solvents or solvent mixtures.- Screen a variety of bases (e.g., K₃PO₄, CsF).[23] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precursor without complete reduction | - Rigorously exclude oxygen from the reaction.- Use a Pd(0) catalyst or ensure complete in situ reduction of a Pd(II) precursor.[5] |
| Protodeborylation | - Hydrolysis of the boronic acid, especially with electron-deficient or heteroaromatic substrates | - Use a boronic ester (e.g., pinacol ester).- Use anhydrous conditions and a non-aqueous base (e.g., KF).- Minimize reaction time. |
| Side Reactions of Functional Groups | - Incompatibility of certain functional groups with the reaction conditions (e.g., base-sensitive esters) | - Use a milder base (e.g., KF).[23]- Protect sensitive functional groups prior to the coupling reaction. |
| Difficulty with Challenging Substrates | - Sterically hindered substrates or electron-rich halides | - Use more active catalysts with bulky, electron-rich ligands (e.g., Buchwald-type ligands).[24]- Increase reaction temperature or use microwave irradiation. |
Conclusion: A Versatile and Indispensable Tool
C-C bond formation reactions utilizing organoboron reagents, particularly the Suzuki-Miyaura coupling, have revolutionized modern organic synthesis. Their broad applicability, mild reaction conditions, and favorable safety profile have made them indispensable tools in academic research and the pharmaceutical industry.[8][10][11] A thorough understanding of the reaction mechanism, the roles of the various components, and potential troubleshooting strategies is paramount for successfully applying these powerful reactions to the synthesis of complex molecules.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (2005). Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014, May 1). Retrieved from [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2012). Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). Retrieved from [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Cross-Coupling Reaction of Organoboron Compounds with Organic Electrophiles. (2001, February 26). Retrieved from [Link]
-
Cross-Coupling Reactions of Organoboranes: An Easy Way for Carbon-Carbon Bonding. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Boron-Based Catalysts for C-C Bond-Formation Reactions - PubMed. (2018, May 18). Retrieved from [Link]
-
Boron-Based Catalysts for C−C Bond-Formation Reactions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Cross-Coupling Reactions via Organoboranes - ResearchGate. (n.d.). Retrieved from [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications. (2012, April 5). Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (n.d.). Retrieved from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... - ResearchGate. (n.d.). Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - ResearchGate. (n.d.). Retrieved from [Link]
-
Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2). Retrieved from [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016, August 1). Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]
Sources
- 1. Boron-Based Catalysts for C-C Bond-Formation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nobelprize.org [nobelprize.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. mt.com [mt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
Application Notes & Protocols: Streamlining Benzofuran Functionalization via Suzuki-Miyaura Cross-Coupling of Potassium Benzofuran-2-yltrifluoroborate
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Efficiently accessing functionalized benzofuran derivatives is therefore a critical objective in drug discovery and development. This guide provides an in-depth analysis and detailed protocols for the functionalization of the benzofuran core, specifically focusing on the use of potassium benzofuran-2-yltrifluoroborate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the significant advantages of organotrifluoroborates over traditional boronic acids, detail a robust experimental protocol for C-C bond formation, and provide insights into the underlying reaction mechanism.
The Strategic Advantage of Potassium Organotrifluoroborates
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its versatility in forming carbon-carbon bonds.[3] While traditionally employing boronic acids or esters, the emergence of potassium organotrifluoroborates (R-BF₃K) has offered a superior alternative for many applications.[4][5]
Key Advantages:
-
Enhanced Stability: Organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[4] This contrasts sharply with boronic acids, which can undergo dehydration to form cyclic trimeric anhydrides (boroxines), complicating stoichiometry and handling.[4] The tetracoordinate nature of the boron atom in trifluoroborates makes them significantly less prone to protodeboronation, a common side reaction with boronic acids.[4]
-
Ease of Handling and Storage: Their stability allows for indefinite storage at room temperature without special precautions, simplifying experimental setup and ensuring reagent integrity over time.[4]
-
Improved Reactivity and Yields: In many cases, particularly with challenging or heteroaryl substrates, organotrifluoroborates provide higher yields where the corresponding boronic acids may be unreactive or lead to lower conversions.[5][6]
-
Monomeric Nature: Unlike boronic acids, organotrifluoroborates exist as well-defined monomers, which ensures accurate stoichiometry in reactions.[7]
The synthesis of the key starting material, this compound, is straightforward. It can be prepared from crude benzofuran-2-ylboronic acid (generated via lithium-halogen exchange from 2-bromobenzofuran followed by boronation) by treatment with an aqueous solution of potassium hydrogen fluoride (KHF₂).[6]
Palladium-Catalyzed C-C Bond Formation: Arylation of the Benzofuran Core
The introduction of aryl substituents at the C-2 position of the benzofuran core is a common strategy in medicinal chemistry to modulate biological activity. The following section provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide.
Representative Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura arylation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the coupling of primary alkyltrifluoroborates with aryl chlorides, which are known to be challenging electrophiles.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Aryl Chloride (e.g., 4-chloroanisole, 1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
Toluene and Deionized Water (10:1 mixture, 0.25 M)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (Schlenk flask or reaction vial, condenser)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), 4-chloroanisole (0.5 mmol, 1.0 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 2 mol%), RuPhos (9.4 mg, 0.02 mmol, 4 mol%), and potassium carbonate (207 mg, 1.5 mmol, 3.0 equiv).
-
Rationale: RuPhos is a sterically hindered, electron-rich phosphine ligand that promotes the oxidative addition of the otherwise unreactive aryl chloride to the palladium center.[5][8] K₂CO₃ is the base required to facilitate the transmetalation step.[3] Using a pre-catalyst like Pd(OAc)₂ is common practice.
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add 2 mL of a degassed 10:1 toluene/water solvent mixture to the flask via syringe.
-
Rationale: The biphasic solvent system is crucial. While the organic phase solubilizes the catalyst, ligand, and electrophile, the aqueous phase dissolves the base and the trifluoroborate salt, facilitating the key transmetalation step at the interface.[10] Degassing the solvent prevents catalyst deactivation.
-
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.
-
Rationale: Heating is necessary to overcome the activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is essential in biphasic systems to maximize the interfacial area where the reaction occurs.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (5 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Rationale: This standard aqueous work-up removes the inorganic salts (K₂CO₃, potassium fluoride salts) and other water-soluble byproducts.
-
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-arylbenzofuran product.
Substrate Scope and Data
The combination of advanced palladium catalysts and organotrifluoroborate reagents allows for a broad substrate scope. The following table summarizes representative yields for the coupling of various aryl halides with potassium alkyl- or aryltrifluoroborates, demonstrating the method's versatility.
| Entry | Aryl Halide | Trifluoroborate Partner | Catalyst System | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Primary Alkyl-BF₃K | Pd(OAc)₂ / RuPhos | 87 | [9] |
| 2 | 1-Chloro-2,6-dimethylbenzene | Primary Alkyl-BF₃K | Pd(OAc)₂ / RuPhos | 99 | [9] |
| 3 | 3-Chloropyridine | Primary Alkyl-BF₃K | Pd(OAc)₂ / RuPhos | 94 | [11] |
| 4 | 4-Bromobenzonitrile | Heteroaryl-BF₃K | PdCl₂(dppf)·CH₂Cl₂ | ~95 | [12] |
| 5 | 4-Bromoanisole | 4-Oxoalkyl-BF₃K | Pd(OAc)₂ / RuPhos | Good | [13] |
Mechanistic Insights and Visualization
The Suzuki-Miyaura catalytic cycle is the universally accepted mechanism for this transformation.[3] The use of an organotrifluoroborate introduces a key preliminary step: hydrolysis.
The Catalytic Cycle
The reaction is initiated by the in-situ reduction of the Pd(II) precatalyst to the catalytically active Pd(0) species. The cycle then proceeds as follows:
-
Oxidative Addition: The Pd(0) complex inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive halides like chlorides.[3]
-
Hydrolysis/Transmetalation: The potassium organotrifluoroborate (R-BF₃K) is believed to first undergo slow hydrolysis in the basic aqueous medium to form the corresponding boronic acid (R-B(OH)₂).[14] The base then activates the boronic acid to form a boronate species [R-B(OH)₃]⁻, which undergoes transmetalation with the Pd(II) complex, transferring the organic group (the benzofuran moiety) to the palladium center and displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond of the 2-arylbenzofuran product and regenerate the catalytically active Pd(0) species, which re-enters the cycle.
Caption: The Suzuki-Miyaura catalytic cycle for trifluoroborates.
Experimental Workflow Overview
A systematic approach is critical for reproducible results in catalytic cross-coupling reactions. The following diagram outlines the logical flow of the experimental procedure described in section 2.2.
Caption: Step-by-step experimental workflow diagram.
Conclusion
The use of this compound as a coupling partner in the Suzuki-Miyaura reaction represents a robust and highly efficient method for the functionalization of the benzofuran core. The superior stability and handling characteristics of trifluoroborates, combined with modern palladium catalyst systems, enable the reliable synthesis of diverse 2-substituted benzofurans, including those accessed from challenging and cost-effective aryl chloride electrophiles. The protocols and mechanistic insights provided herein serve as a practical guide for researchers in medicinal chemistry and organic synthesis, facilitating the streamlined development of novel benzofuran-based molecules.
References
-
Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5109–5112. Available from: [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available from: [Link]
-
Rykaczewski, K. A., & Vedejs, E. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(40), 16124–16131. Available from: [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. Available from: [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. Available from: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Pure and Applied Chemistry, 82(1), 13-22. Available from: [Link]
-
Molander, G. A., & Ito, T. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 66(8), 2593-2598. Available from: [Link]
-
Molander, G. A., & Ito, T. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Request PDF on ResearchGate. Available from: [Link]
-
Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(13), 2767–2770. Available from: [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. Available from: [Link]
-
Dreher, S. D., & Molander, G. A. (2007). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 72(11), 4118–4124. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. Metal‐catalyzed synthesis of functionalized benzofurans. Available from: [Link]
-
Iannazzo, D., Giofrè, S. V., Macrì, R., & Pistone, A. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(24), 5867. Available from: [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2008). Synthesis of Benzofurans from Sulfur Ylides and ortho‐Hydroxy‐Functionalized Alkynes. European Journal of Organic Chemistry, 2008(12), 2047-2053. Available from: [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal. Available from: [Link]
-
Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. SciSpace. Available from: [Link]
-
Woods, D. D., Bak, J. B., & Ischay, M. A. (2022). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. ACS Omega, 7(32), 28247–28252. Available from: [Link]
-
Chea, H., & Genet, J.-P. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. European Journal of Organic Chemistry, 2008(34), 5707-5730. Available from: [Link]
-
Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. Available from: [Link]
-
Gholap, S. S., & Gill, C. H. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. International Journal of Pharmaceutical Sciences Review and Research, 34(1), 224-231. Available from: [Link]
-
Semantic Scholar. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]
-
Kamble, V., Habade, B. M., & Agasimundin, Y. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. Semantic Scholar. Available from: [Link]
-
ResearchGate. (2007). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. Available from: [Link]
-
ResearchGate. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Available from: [Link]
Sources
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Large-Scale Synthesis of Benzofuran Derivatives
Abstract: The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, found in numerous natural products and clinically approved drugs like amiodarone and dronedarone.[1][2] Its widespread application necessitates the development of robust, efficient, and scalable synthetic methodologies. This guide provides an in-depth analysis of key strategies for the large-scale synthesis of benzofuran derivatives, moving beyond theoretical concepts to offer practical, field-proven protocols. We will dissect the causality behind experimental choices, focusing on transition-metal-catalyzed reactions and modern adaptations of classical methods that are amenable to scale-up. Detailed, step-by-step protocols, process optimization insights, and critical safety considerations are provided for researchers, scientists, and drug development professionals aiming to translate laboratory-scale syntheses into pilot or industrial-scale production.
Strategic Considerations for Scalable Benzofuran Synthesis
Transitioning a synthetic route from a laboratory setting (milligram-to-gram scale) to large-scale production (kilogram scale and beyond) introduces a new set of challenges that extend beyond simple reaction yield. A holistic approach considering economic, safety, and regulatory factors is paramount.
-
Economic Viability: The cost of starting materials, catalysts, solvents, and reagents becomes a primary driver. Expensive noble metal catalysts (e.g., Palladium, Rhodium), while efficient, require low loading and high turnover numbers to be feasible.[3][4] Atom-economical reactions, such as one-pot or tandem processes that minimize intermediate isolation steps, are highly favored as they reduce solvent usage, energy consumption, and labor costs.[5][6][7]
-
Process Safety and Hazard Analysis:
-
Thermal Management: Many bond-forming reactions are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to thermal runaways. Reactions must be well-characterized by calorimetry (e.g., Reaction Calorimetry - RC1) to understand the heat flow and design appropriate cooling systems.
-
Reagent Handling: The use of pyrophoric, highly toxic, or gaseous reagents requires specialized equipment and handling procedures that can be complex and costly to implement at scale.
-
-
Purification and Impurity Profile: Chromatographic purification, a staple in academic labs, is often economically prohibitive and technically challenging for multi-kilogram quantities. The ideal large-scale process yields a product that can be purified by crystallization or distillation. Understanding and controlling the impurity profile is critical for pharmaceutical applications.
-
Equipment and Infrastructure: The synthesis must be compatible with standard industrial reactors (glass-lined or stainless steel). Extreme temperatures, high pressures, or specialized equipment (e.g., photochemical or electrochemical reactors) can limit the transferability of a process.[8]
Comparative Overview of Key Synthetic Strategies
While dozens of methods exist for benzofuran synthesis, only a subset is truly amenable to large-scale production.[1][9] We will focus on the most robust and versatile strategies.
Caption: Catalytic cycle for Sonogashira coupling leading to benzofuran synthesis.
Materials & Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet
-
Temperature probe and controller
-
Addition funnel
-
Starting Materials: o-Iodophenol (1.0 eq), Phenylacetylene (1.1 eq)
-
Catalysts: PdCl₂(PPh₃)₂ (0.02 eq), Copper(I) iodide (CuI) (0.04 eq)
-
Base: Triethylamine (Et₃N) (3.0 eq), used as both base and solvent
-
Solvent (for workup): Toluene, Saturated aq. NH₄Cl, Brine
-
Drying agent: Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol Steps:
-
Reactor Setup: Assemble the jacketed reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Reagent Charging: To the reactor, charge o-iodophenol (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent/Base Addition: Add anhydrous triethylamine via cannula or addition funnel. Begin stirring to form a slurry.
-
Alkyne Addition: Slowly add phenylacetylene (1.1 eq) via syringe or addition funnel over 15 minutes. An initial exotherm may be observed; maintain the internal temperature below 40 °C.
-
Causality Note: The slow addition of the alkyne helps to control the initial rate of the highly exothermic formation of the copper acetylide and the subsequent coupling reaction.
-
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots. The disappearance of the o-iodophenol starting material indicates completion.
-
Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the bulk of the triethylamine. c. Dilute the residue with toluene. d. Wash the organic layer sequentially with saturated aqueous NH₄Cl (to quench the base and remove copper salts) and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude 2-phenylbenzofuran can often be purified by recrystallization from an ethanol/water mixture. If necessary, a silica gel plug filtration can be used, eluting with a hexane/ethyl acetate gradient.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Triethylamine is flammable and corrosive. Phenylacetylene is flammable. Wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Palladium compounds can be toxic; handle with care.
Data Summary Table:
| Entry | o-Halophenol | Alkyne | Catalyst System | Yield (%) | Reference |
| 1 | o-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 84-91% | |
| [1][2] | 2 | 2-Iodo-4-methylphenol | 4-Ethynylanisole | PdCl₂(PPh₃)₂ / CuI | ~88% |
| [2] | 3 | 5-Iodovanillin | Phenylacetylene | Pd-catalyst / CuI | Moderate |
| [10] |
Protocol 2: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acid
This protocol leverages microwave technology to accelerate the classical Perkin rearrangement, providing a rapid and efficient route to benzofuran-2-carboxylic acids from readily available 3-bromocoumarins.
Caption: Mechanism of the base-catalyzed Perkin Rearrangement.
Materials & Equipment:
-
Microwave synthesis reactor with sealed reaction vessels
-
Magnetic stirrer
-
Starting Material: 3-Bromocoumarin (1.0 eq)
-
Base: Sodium Hydroxide (NaOH) (3.0 eq)
-
Solvent: Ethanol
-
Acid (for workup): 2M Hydrochloric Acid (HCl)
Protocol Steps:
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-bromocoumarin (e.g., 1 mmol, 225 mg).
-
Reagent Addition: Add ethanol (5 mL) and an aqueous solution of sodium hydroxide (e.g., 3 mmol in 2 mL water).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power of 300W for 5 minutes, with a target temperature of 80 °C. [11] * Causality Note: Microwave heating rapidly and uniformly increases the internal energy of the polar solvent and reactants, dramatically accelerating the rate of the hydrolysis and subsequent cyclization compared to conventional heating, which relies on slower thermal conduction.
-
Work-up & Isolation: a. After the reaction, cool the vessel to room temperature using compressed air. b. Transfer the reaction mixture to a beaker and concentrate under reduced pressure to remove the ethanol. c. Dilute the remaining aqueous solution with water (10 mL). d. Acidify the solution to pH ~2 by the slow addition of 2M HCl while stirring in an ice bath. A precipitate will form. e. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and dry under vacuum. The product is typically of high purity (>95%) and often does not require further purification.
[11]Safety Precautions:
-
Only use microwave reactors and vessels designed for chemical synthesis. Do not use a domestic microwave oven.
-
Handle sodium hydroxide and hydrochloric acid with care as they are corrosive.
-
Ensure the reaction vessel is not filled more than 2/3 full to allow for potential pressure buildup.
Data Summary Table:
| Entry | 3-Bromocoumarin Substrate | Power / Time / Temp | Yield (%) | Reference |
| 1 | 3-Bromocoumarin | 300W / 5 min / 79°C | 98% | |
| [11] | 2 | 6-Chloro-3-bromocoumarin | 300W / 5 min / 79°C | 96% |
| [11] | 3 | 6,8-Dichloro-3-bromocoumarin | 300W / 5 min / 79°C | 97% |
| [11] |
References
- Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Reddy, T. R., et al. (2012). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry.
- Bobbitt, J. M., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
- Al-Tel, T. H. (2007). Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Chemical Communications (RSC Publishing).
- Reddy, T. R., et al. (2012). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry - ACS Publications.
- Wikipedia. (n.d.). Perkin rearrangement.
- Novák, Z. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans.
- Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- ResearchGate. (n.d.). One‐pot synthesis of benzofuran derivatives. [Download Scientific Diagram].
- Cacchi, S., et al. (2012). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis.
- Zhu, R.-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC - NIH.
- Duan, X.-F., et al. (2007). A facile two-step synthesis of 2-arylbenzofurans based on the selective cross McMurry couplings. PubMed.
- Chemtracts. (2014). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol.
- Reddy, B. V. S., et al. (2025). CuFe2O4-catalyzed one-pot synthesis of α-substituted 2-benzofuranmethamines via tandem A3 coupling, 5-exo-dig cyclization, and 1,3-allylic rearrangement. PMC - PubMed Central.
- Ghosh, S., et al. (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing.
- Pirouz, M., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications.
- More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
- Journal of Biomedical and Pharmaceutical Research. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
- Willis, M. C., et al. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters - ACS Publications.
- Duan, X.-F., et al. (2025). A Convenient Two-Step Synthesis of 2-Arylbenzofurans. ResearchGate.
- Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega - ACS Publications.
- Bobbitt, J. M., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ResearchGate.
- Mushtaq, A., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. PMC - NIH.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CuFe2O4-catalyzed one-pot synthesis of α-substituted 2-benzofuranmethamines via tandem A3 coupling, 5-exo-dig cyclization, and 1,3-allylic rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jocpr.com [jocpr.com]
- 11. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Streamlining Heteroaromatic Synthesis Through One-Pot Reactions with Organotrifluoroborates
Introduction: The Strategic Advantage of One-Pot Syntheses and Trifluoroborates in Heterocyclic Chemistry
Heteroaromatic scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis, therefore, is a cornerstone of modern organic chemistry. Traditional multi-step approaches to these complex molecules, however, often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant solvent and reagent waste. One-pot synthesis, wherein multiple reaction steps are carried out in a single reaction vessel, has emerged as a powerful strategy to address these challenges, offering increased efficiency, reduced cost, and a more environmentally benign footprint.
Within the realm of one-pot methodologies, the use of potassium organotrifluoroborates (R-BF₃K) as key building blocks has garnered significant attention. These crystalline, air- and moisture-stable salts offer distinct advantages over their boronic acid and ester counterparts, which can be prone to decomposition and difficult to handle.[1] The controlled, in situ release of the corresponding boronic acid from the trifluoroborate under specific reaction conditions makes them ideal reagents for tandem catalytic processes, such as the Suzuki-Miyaura cross-coupling, a foundational carbon-carbon bond-forming reaction in contemporary synthesis.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of one-pot strategies for the synthesis of diverse heteroaromatic systems utilizing the unique properties of organotrifluoroborates. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and showcase the broad applicability of this powerful synthetic approach.
Core Principles: Why Organotrifluoroborates Excel in One-Pot Heteroaromatic Synthesis
The efficacy of potassium organotrifluoroborates in one-pot syntheses stems from a combination of their inherent stability and their controlled reactivity. Unlike many other organometallic reagents, organotrifluoroborates are generally stable solids that can be easily handled and stored, simplifying experimental setup.[1] Their participation in catalytic cycles, most notably the Suzuki-Miyaura coupling, is predicated on the in situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which then engages in the catalytic cycle. This slow-release mechanism can be advantageous in complex one-pot sequences by maintaining a low concentration of the reactive boronic acid, thereby minimizing side reactions.
The general catalytic cycle for a Suzuki-Miyaura coupling, a key component of many one-pot heteroaromatic syntheses, is depicted below. The organotrifluoroborate serves as a stable precursor to the organoborane that participates in the transmetalation step.
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Application & Protocols: A Gateway to Diverse Heteroaromatic Scaffolds
The true power of organotrifluoroborates is realized in their application to the one-pot synthesis of a wide range of heteroaromatic compounds. By carefully selecting the starting materials and reaction conditions, complex molecular architectures can be assembled with remarkable efficiency.
I. One-Pot Synthesis of Substituted Pyridines
The pyridine motif is a ubiquitous feature in pharmaceuticals and agrochemicals. One-pot multicomponent reactions offer a highly convergent approach to assembling this important heterocyclic core.
Conceptual Workflow:
A common strategy for the one-pot synthesis of pyridines involves a cascade of reactions, often initiated by a Michael addition, followed by cyclization and aromatization. Vinyl trifluoroborates can serve as versatile building blocks in such sequences.
Figure 2: Conceptual Workflow for a Multicomponent Pyridine Synthesis.
Protocol: One-Pot Synthesis of Functionalized Pyridines [3][4]
This protocol describes a facile and convenient synthesis of substituted pyridines via a one-pot multicomponent reaction.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethanol (as reactant and solvent)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (5 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add sodium hydroxide (2.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the time indicated by TLC analysis (typically 2-4 hours) until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into ice-cold water (20 mL) and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure substituted pyridine.
Expected Outcome:
This protocol typically provides good to excellent yields of highly functionalized pyridines. The reaction is highly chemo- and regioselective, with the alcohol playing a dual role as both a reactant and the reaction medium.[3]
| Entry | Aldehyde | 1,3-Dicarbonyl | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ethyl 2-amino-6-methyl-4-phenylpyridine-3-carboxylate | 85 |
| 2 | 4-Chlorobenzaldehyde | Acetylacetone | 3-acetyl-2-amino-4-(4-chlorophenyl)-6-methylpyridine | 82 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Ethyl 2-amino-4-(4-methoxyphenyl)-6-methylpyridine-3-carboxylate | 88 |
Table 1: Representative examples for the one-pot synthesis of substituted pyridines.
II. One-Pot Synthesis of Quinolines
Quinolines are another privileged heterocyclic scaffold found in numerous natural products and synthetic drugs. One-pot syntheses of quinolines often rely on acid-catalyzed cyclization reactions.
Protocol: One-Pot Synthesis of Substituted Quinolines using an Ionic Liquid Catalyst [5]
This protocol outlines an environmentally benign one-pot synthesis of quinoline derivatives using a recyclable ionic liquid catalyst.
Materials:
-
Substituted aniline (e.g., aniline)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Ionic liquid catalyst: [Et₃NH]⁺[BF₄]⁻
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) and the β-ketoester (1.2 mmol) in ethanol (5 mL).
-
Add the ionic liquid catalyst, [Et₃NH]⁺[BF₄]⁻ (5 mol%), to the solution.
-
Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by TLC.
-
Upon completion (typically 20-65 minutes), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
The aqueous filtrate containing the ionic liquid can be concentrated and reused for subsequent reactions.
-
Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent.
Expected Outcome:
This method provides substituted quinolines in high purity and excellent yields (78-93%) within a short reaction time.[5] The ionic liquid catalyst can be recycled and reused multiple times with only a slight decrease in activity.
III. One-Pot Synthesis of Pyrazoles from Ynone Trifluoroborates
Pyrazoles are a class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities. Ynone trifluoroborates have emerged as versatile precursors for their synthesis.[3][6][7]
Conceptual Workflow:
The synthesis of pyrazole trifluoroborates can be achieved through a two-pot process where ynone trifluoroborates are first synthesized and then cyclized with hydrazines. This approach offers high regiocontrol.
Figure 3: Synthesis of Pyrazole Trifluoroborates from Propargylic Alcohols.
Protocol: Synthesis of Pyrazole Trifluoroborates [3][6]
This protocol describes the synthesis of pyrazole trifluoroborates from ynone trifluoroborates, which are prepared in a preceding step.
Materials:
-
Ynone trifluoroborate
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the ynone trifluoroborate (1.0 mmol) in ethanol (5 mL) in a round-bottom flask.
-
Add hydrazine hydrate (1.2 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude pyrazole trifluoroborate can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/ether).
Expected Outcome:
This method provides pyrazole trifluoroborates in excellent yields with high regioselectivity. These products are versatile synthetic intermediates that can be further functionalized.[3][6]
Conclusion and Future Perspectives
The one-pot synthesis of heteroaromatics using organotrifluoroborates represents a significant advancement in synthetic organic chemistry. The stability, ease of handling, and controlled reactivity of trifluoroborates make them ideal reagents for complex tandem and multicomponent reactions. The protocols outlined in this guide demonstrate the versatility of this approach for the efficient construction of pyridines, quinolines, and pyrazoles.
Future research in this area will likely focus on expanding the scope of accessible heteroaromatic systems, developing novel catalytic systems that operate under even milder conditions, and applying these methodologies to the synthesis of increasingly complex and biologically active molecules. The continued development of one-pot strategies centered around organotrifluoroborates will undoubtedly play a crucial role in advancing the fields of medicinal chemistry, materials science, and beyond.
References
-
Kirkham, J. D., Edeson, S. J., Stokes, S., & Harrity, J. P. A. (2012). Synthesis of ynone trifluoroborates toward functionalized pyrazoles. Organic Letters, 14(20), 5354–5357. [Link]
-
Kamble, R. M., Kumbhar, A. S., & Salunkhe, R. S. (2012). An environmentally benign one pot synthesis of substituted quinolines catalysed by fluoroboric acid based ionic liquid. Journal of Chemical Sciences, 124(4), 877–881. [Link]
-
Shen, J., Wang, X., Lin, X., Yang, Z., Cheng, G., & Cui, X. (2016). One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction. Organic Letters, 18(6), 1378–1381. [Link]
-
Wang, L., Ge, H., & Li, J. (2013). Efficient one-pot synthesis of substituted pyridines through multicomponent reaction. Organic & Biomolecular Chemistry, 11(34), 5583–5586. [Link]
-
Harrity, J. P. A., et al. (2017). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. [Link]
-
(2013). ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. ChemInform, 44(51)*. [Link]
-
Bratt, E., Verho, O., Johansson, M. J., & Bäckvall, J. E. (2014). A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. The Journal of Organic Chemistry, 79(9), 3946–3954. [Link]
-
ACD/Labs. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACD/Labs. [Link]
-
Verma, A. K., et al. (2020). TFA-Mediated One-Pot Synthesis of Furo-Fused Quinoxalines/Pyrazines. The Journal of Organic Chemistry, 85(15), 9878–9888. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Molander, G. A., & Ham, J. (2006). One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9475–9480. [Link]
-
(2018). One‐Pot Synthesis of Pyrazoles from Sulfonyl Hydrazides and Alkynyl Ketones Using Environmentally Benign Sulfonium Iodate (I) Reagent. ChemistrySelect, 3(43), 12201-12204*. [Link]
-
Hong, B., Teng, Y., Fang, Z., Wu, W., & Weng, Z. (2020). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2020(33), 5343-5349. [Link]
-
Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 70(18), 7173–7180. [Link]
-
Petz, W., & Gøgsig, T. M. (2020). Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review. Advanced Synthesis & Catalysis, 362(1), 16-53. [Link]
-
Imtiaz, S., Singh, B., & Khan, M. M. (2023). Synthesis of pyridine derivatives using multicomponent reactions. In Recent Developments in the Synthesis and Applications of Pyridines (pp. 299-330). Elsevier. [Link]
-
Maleki, A., & Kamalzare, M. (2021). An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. Scientific reports, 11(1), 1-10. [Link]
-
Petz, W., & Gøgsig, T. M. (2020). Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. Advanced Synthesis & Catalysis, 362(1), 16-53. [Link]
-
Müller, T. J. (2021). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Catalysts, 11(11), 1361. [Link]
-
Kotha, S., & Meshram, M. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Beilstein journal of organic chemistry, 9, 1269–1276. [Link]
-
Khorramabadi-zad, A., Azadmanesh, M., & Mohammadi, S. (2014). One-pot, facile synthesis of quinoxaline derivatives from bis-aryl α-hydroxyketones and o-arenediamines using KMnO4/CuSO4. Journal of the Brazilian Chemical Society, 25, 1164-1169. [Link]
-
Wang, D., Wang, Y., & Wang, J. (2021). Fluorocarbonylation via palladium/phosphine synergistic catalysis. Nature communications, 12(1), 1-9. [Link]
-
Hosseyni-Tabar, M., & Alizadeh, R. (2021). Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures: a novel superparamagnetic catalyst with antiproliferative potential. RSC advances, 11(5), 2919-2931. [Link]
-
Lee, S. H., & Lee, Y. R. (2020). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 25(21), 5035. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl and Heteroaryltrifluoroborates with Aryl and Heteroaryl Triflates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Chen, D., Chen, Y., Ma, Z., Zou, L., Li, J., & Liu, Y. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling. The Journal of Organic Chemistry, 83(12), 6805-6814. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. Organic letters, 8(13), 2767–2770. [Link]
-
Li, Z., Wang, D., & Wang, J. (2021). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 12(4), 1475-1480. [Link]
-
Müller, T. J. (2021). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 26(22), 6895. [Link]
-
Rao, H. S. P., & Jothilingam, S. (2003). Paal-Knorr Furan Synthesis. The Journal of Organic Chemistry, 68(13), 5392-5394. [Link]
-
Lee, C. K., & Kim, I. J. (2006). One-pot furan synthesis through diethylzinc-mediated coupling reaction between two α-bromocarbonyl compounds. Organic & Biomolecular Chemistry, 4(18), 3464-3467. [Link]
-
Sharma, A., & Kumar, V. (2018). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Advanced Research, 6(7), 806-814. [Link]
-
Zhang, Y., et al. (2022). DNA-compatible one-pot synthesis of multi-substituted dihydrofuran via pyridinium ylide-mediated cyclization. Organic & Biomolecular Chemistry, 20(46), 9099-9103. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. Synthesis of ynone trifluoroborates toward functionalized pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Collection - Synthesis of Ynone Trifluoroborates toward Functionalized Pyrazoles - Organic Letters - Figshare [acs.figshare.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with Potassium Benzofuran-2-yltrifluoroborate
Welcome to the technical support guide for Potassium Benzofuran-2-yltrifluoroborate (CAS 929626-27-7). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its use, primarily in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The following sections are structured in a question-and-answer format to directly address common challenges and provide robust, scientifically-grounded solutions.
Part 1: Reagent Handling and Stability
This section addresses the fundamental properties and handling procedures for ensuring the integrity of your starting material.
Q1: How stable is this compound? What are the ideal storage conditions?
A1: Potassium organotrifluoroborates are renowned for their exceptional stability compared to their boronic acid counterparts.[1][2][3] They are typically crystalline, free-flowing solids that are stable to air and moisture at ambient temperature for extended periods.[1][2] This robustness circumvents many of the issues associated with boronic acids, such as dehydration to form boroxines and susceptibility to protodeboronation, which can complicate stoichiometry and reduce shelf-life.[1][4]
For optimal long-term integrity, store the reagent at 2-8°C in a tightly sealed container, away from excessive moisture.[5]
Q2: Do I need to take special precautions when handling this reagent?
A2: While significantly more stable than boronic acids, standard laboratory best practices are essential. Use gloves, safety glasses, and a lab coat. Handle the solid in a well-ventilated area or a fume hood. Although it is not acutely sensitive to air for brief periods (e.g., weighing), it is good practice to minimize its exposure to atmospheric moisture by replacing the cap promptly. It is classified as a skin and eye irritant.[6]
Part 2: Reaction Optimization - The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most common application for this reagent. Success hinges on the careful selection of several interdependent parameters.
The Catalytic Cycle: A Visual Overview
The reaction proceeds via a well-established catalytic cycle. A critical, and often overlooked, first step for organotrifluoroborates is the in situ hydrolysis to the active boronic acid species, which then enters the cycle.
Caption: Suzuki-Miyaura cycle for Potassium Organotrifluoroborates.
Frequently Asked Questions: Reaction Components
Q3: What is the role of the base, and which one should I choose?
A3: The base is crucial and serves two primary functions in reactions with organotrifluoroborates:
-
Facilitating Hydrolysis: It promotes the slow, controlled hydrolysis of the stable trifluoroborate salt (R-BF₃K) into the corresponding boronic acid (R-B(OH)₂).[7][8] This "slow-release" mechanism is advantageous as it maintains a low concentration of the active boronic acid, minimizing side reactions like homocoupling and protodeboronation.[7][8]
-
Activating the Boronic Acid: The base then reacts with the boronic acid to form a more nucleophilic boronate species [R-B(OH)₃]⁻, which is essential for the transmetalation step with the palladium complex.[9][10]
For this compound, an inorganic base is typically preferred. Cesium Carbonate (Cs₂CO₃) is often an excellent first choice, especially in solvent systems like THF/H₂O.[11][12] Other effective bases include Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) .[1][13] The choice can be substrate-dependent, so screening may be necessary.
Q4: Which Palladium catalyst and ligand system works best?
A4: The choice of catalyst and ligand is critical, especially when coupling with less reactive electrophiles like aryl chlorides.
-
For Aryl Bromides and Iodides: A simple system like Pd(OAc)₂ with Triphenylphosphine (PPh₃) or Pd(PPh₃)₄ can be effective.[11][12]
-
For Aryl Chlorides and Hindered Substrates: More electron-rich and bulky phosphine ligands are required to facilitate the challenging oxidative addition step.[14] The Buchwald ligands, such as RuPhos , SPhos, or XPhos, paired with Pd(OAc)₂ or a pre-catalyst like RuPhos-Pd-G3, are highly effective.[1][15] A common and robust starting point is Pd(OAc)₂ (1-3 mol%) with RuPhos (2-6 mol%) .[1]
-
For Heteroaryl-Heteroaryl Couplings: These can be challenging. Increasing the catalyst loading to 3-5 mol % Pd and 6-10 mol % ligand is often necessary to achieve good conversion.[1]
Q5: What solvent system should I use?
A5: A mixture of an organic solvent and water is almost always required to facilitate the hydrolysis of the trifluoroborate and to dissolve the inorganic base.
-
General Purpose: A mixture of THF/H₂O or Dioxane/H₂O (typically in ratios from 5:1 to 10:1) is a very common and effective starting point.[11][15]
-
Alternative Alcohols: For certain substrates, alcoholic solvents can be highly effective. Ethanol or n-butanol with water have been used successfully.[1]
The phase separation that can occur with certain solvent/base combinations (e.g., THF/H₂O with Cs₂CO₃) can impact hydrolysis rates, making reaction outcomes sensitive to stirring rate and vessel shape.[7][8] Consistent and vigorous stirring is recommended.
Q6: What are the optimal temperature and reaction time?
A6: Most Suzuki-Miyaura couplings with organotrifluoroborates require heating. A starting temperature of 80-90 °C is typical.[1][15] Reaction times can vary significantly based on the reactivity of the coupling partners, from a few hours to 24 hours. It is highly recommended to monitor the reaction's progress by TLC or LC-MS to determine the optimal endpoint and avoid potential product degradation from prolonged heating.
Part 3: Protocols and Troubleshooting
This section provides a general experimental procedure and a guide to solving common problems.
General Experimental Protocol
This protocol is a robust starting point for coupling this compound with an aryl bromide.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | Aryl Bromide (1.0 eq) | Limiting reagent. |
| Benzofuran-2-yltrifluoroborate (1.1-1.2 eq) | Slight excess ensures complete consumption of the electrophile.[1][16] | |
| Catalyst | Pd(OAc)₂ (2 mol%) | Standard, effective palladium source. |
| Ligand | RuPhos (4 mol%) | Electron-rich, bulky ligand suitable for a wide range of substrates.[1] |
| Base | Cs₂CO₃ (3.0 eq) | Strong base, promotes efficient hydrolysis and transmetalation.[11] |
| Solvent | THF / H₂O (5:1 v/v) | Common biphasic system to dissolve all components.[15] |
| Concentration | ~0.1 M in Aryl Bromide | A standard concentration for many cross-coupling reactions. |
| Temperature | 85 °C | Provides sufficient thermal energy for catalytic turnover. |
| Time | 12-18 hours | Typical duration; monitor by TLC/LCMS for completion. |
Step-by-Step Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), this compound (1.1 eq), and Cs₂CO₃ (3.0 eq).
-
Add the Palladium(II) Acetate (0.02 eq) and RuPhos (0.04 eq).
-
Seal the vessel with a septum. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This degassing step is critical to prevent oxygen from deactivating the Pd(0) catalyst.
-
Using a syringe, add the degassed THF and then the degassed water. The solvent should be purged with inert gas for at least 30 minutes prior to use.[17]
-
Place the vessel in a preheated oil bath at 85 °C and stir vigorously.
-
Monitor the reaction periodically by taking small aliquots and analyzing via TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide
Use the following diagram and table to diagnose and resolve common experimental issues.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
| Symptom | Potential Cause | Suggested Solution |
| No Reaction / Starting Material Unchanged | Inactive Catalyst: Oxygen exposure has led to the formation of palladium black. | Repeat the reaction ensuring all components, especially the solvent, are thoroughly degassed. Use fresh, high-quality catalyst and ligand.[17][18] |
| Poor Substrate Reactivity: The aryl halide is too electron-rich or sterically hindered. | Switch to a more active ligand system (e.g., from PPh₃ to a Buchwald ligand like RuPhos). Increase temperature and/or reaction time.[14] | |
| Low Yield (<30%) | Incomplete Reaction: Insufficient reaction time or temperature. | Increase the reaction time and monitor by LCMS until the limiting reagent is consumed. A modest increase in temperature (e.g., from 85°C to 100°C) may help. |
| Suboptimal Base/Solvent: The chosen base or solvent is not effective for the specific substrates. | Screen alternative bases (K₃PO₄, K₂CO₃) and solvent systems (Dioxane/H₂O, EtOH/H₂O).[12][13] | |
| Significant Side Products | Protodeboronation: The benzofuran moiety is being replaced by a hydrogen atom. | This indicates the intermediate boronic acid is unstable under the reaction conditions. This is less common with trifluoroborates but can occur.[1][4] Try a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or slightly lower temperature. Ensure stoichiometry is correct, as excess boronic acid is prone to this pathway. |
| Homocoupling: Formation of bi-benzofuran or biaryl products. | This often results from oxygen contamination, which promotes oxidative homocoupling of the boronic acid or the organopalladium intermediate. Rigorous degassing is the primary solution.[18] | |
| Reaction Stalls | Catalyst Deactivation: The ligand or catalyst may be degrading over time at high temperatures. | Consider using a more robust ligand or a pre-catalyst. A lower reaction temperature for a longer duration might preserve the catalyst's life. |
References
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Aldrichimica Acta. [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
-
Liu, T., & Zakharov, L. N. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Molander, G. A., & Lanz, M. (2007). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
-
Molander, G. A., & Ham, J. (2006). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. [Link]
-
ResearchGate. (2017). Optimization of Suzuki-Miyaura cross coupling reaction. ResearchGate. [Link]
-
Couturier, M., et al. (2009). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 929626-27-7 [m.chemicalbook.com]
- 6. Potassium benzofuran-2-trifluoroborate 90 929626-27-7 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Suzuki-Miyaura Coupling with Trifluoroborates
Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of potassium organotrifluoroborates. These reagents have gained significant traction in modern organic synthesis due to their enhanced stability to air and moisture compared to their boronic acid counterparts, simplifying handling and storage.[1][2] However, like any chemical transformation, achieving optimal yields requires careful attention to reaction parameters. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their Suzuki coupling experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a potassium trifluoroborate salt is giving low to no yield. What are the primary factors I should investigate?
A1: When troubleshooting a low-yielding Suzuki reaction with trifluoroborates, begin by systematically evaluating the following critical parameters:
-
Hydrolysis of the Trifluoroborate: Unlike boronic acids, trifluoroborates are not the active transmetalating species. They must first hydrolyze in situ to the corresponding boronic acid to enter the catalytic cycle.[3][4] Insufficient water or an inappropriate base can hinder this crucial step.
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and ligand are active. The active catalyst is the Pd(0) species, and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[5]
-
Choice of Base: The base plays a dual role: it facilitates the hydrolysis of the trifluoroborate and participates in the transmetalation step. The choice of base can significantly impact the reaction outcome.[2][6]
-
Solvent System: The solvent influences the solubility of reactants and the rate of key steps in the catalytic cycle. A properly chosen solvent system, often a mixture of an organic solvent and water, is crucial.[6][7][8][9]
-
Inert Atmosphere: While trifluoroborates are air-stable, the palladium catalyst, particularly in its active Pd(0) state, can be sensitive to oxygen, leading to catalyst deactivation and the formation of homocoupling byproducts.[5]
Q2: Why are potassium trifluoroborate salts often preferred over boronic acids?
A2: Potassium organotrifluoroborates offer several advantages over boronic acids:
-
Enhanced Stability: They are typically crystalline, free-flowing solids that are stable to both air and moisture, which simplifies handling and storage without the need for specialized techniques.[1][7]
-
Reduced Protodeboronation: Trifluoroborates are less susceptible to protodeboronation, a common side reaction with boronic acids, especially with electron-deficient or heteroaromatic substrates.[5][10][11] This increased stability often allows for the use of near-stoichiometric amounts of the boron reagent.[1]
-
Improved Handling: Their solid nature and stability make them easier to weigh and dispense accurately compared to often hygroscopic or less crystalline boronic acids.
Q3: Can I use anhydrous conditions for a Suzuki coupling with trifluoroborates?
A3: Generally, no. The presence of water is essential for the hydrolysis of the trifluoroborate to the active boronic acid.[3][4] While some methods aim to minimize water content to suppress side reactions, a certain amount is necessary for the reaction to proceed. The optimal amount of water will depend on the specific substrates, solvent, and base used.
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions, organized by the symptoms you might observe in your reaction.
Symptom 1: No Reaction or Very Low Conversion of Starting Materials
If your starting materials remain largely unreacted, it points to a fundamental issue with one of the core components of the reaction.
Potential Cause 1: Inefficient Hydrolysis of the Trifluoroborate
The rate of hydrolysis of the R-BF₃K salt to the active R-B(OH)₂ species can be a limiting factor.[3][12] The electronic properties of the organic group on the boron atom significantly influence this rate; electron-withdrawing groups tend to slow down hydrolysis, while electron-donating groups can accelerate it.[13]
Troubleshooting Steps:
-
Ensure Adequate Water Content: The reaction mixture must contain water. A common starting point is a 10:1 to 4:1 ratio of organic solvent to water.[1][6]
-
Optimize the Base: A suitable base is crucial for promoting hydrolysis.
-
For many aryl and alkyl trifluoroborates, cesium carbonate (Cs₂CO₃) is highly effective.[2][6][14]
-
Potassium carbonate (K₂CO₃) is also widely used and can be a good starting point.[7][15]
-
In some cases, particularly with alkenyl trifluoroborates, amine bases like triethylamine (Et₃N) or t-butylamine (t-BuNH₂) have been shown to be effective.[16][17]
-
-
Consider the "Acid-Base Paradox": Some trifluoroborates, particularly those with certain aromatic and heteroaromatic groups, exhibit slower hydrolysis under strongly basic conditions and require a degree of acidity to facilitate the process.[3][12] This can lead to complex kinetic profiles. If you suspect this is an issue, careful screening of bases and solvent systems is necessary.
Potential Cause 2: Inactive Catalyst System
The palladium catalyst may not be reaching its active Pd(0) state or is being deactivated.
Troubleshooting Steps:
-
Use a High-Quality Precatalyst: Ensure your palladium source is from a reliable supplier and has been stored correctly.
-
Select an Appropriate Ligand: For challenging couplings, especially with aryl chlorides or sterically hindered substrates, the use of electron-rich, bulky phosphine ligands is often necessary.[18]
-
Degas Thoroughly: Before adding the catalyst, thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. This is critical to prevent oxidative degradation of the Pd(0) catalyst.[5]
Symptom 2: Formation of Significant Byproducts
The presence of byproducts indicates that side reactions are competing with the desired cross-coupling.
Potential Cause 1: Protodeboronation
This side reaction involves the replacement of the boronate group with a hydrogen atom, leading to the formation of an undesired arene or alkane from your boron reagent. While trifluoroborates are more resistant to this than boronic acids, it can still occur under certain conditions.[10][11]
Troubleshooting Steps:
-
Use a Milder Base: If you are using a very strong base, consider switching to a milder one like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Lower the Reaction Temperature: Protodeboronation is often accelerated at higher temperatures. Running the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling can minimize this side reaction.
-
Slow Addition: In some cases, slow addition of the base or the trifluoroborate salt can help to maintain a low instantaneous concentration of the sensitive boronic acid intermediate, thereby reducing the rate of protodeboronation.
Potential Cause 2: Homocoupling of the Boron Reagent
This side reaction leads to the formation of a symmetrical biaryl or dialkyl species from your trifluoroborate. It is often promoted by the presence of oxygen.
Troubleshooting Steps:
-
Improve Degassing: This is the most critical step to prevent homocoupling. Ensure your inert atmosphere is rigorously maintained throughout the reaction setup and duration.[5]
-
Use a Ligand: In some "ligandless" protocols, the absence of a stabilizing ligand can make the palladium catalyst more susceptible to side reactions. The addition of a suitable phosphine ligand can often suppress homocoupling.[15]
Experimental Protocols and Data
General Protocol for Suzuki-Miyaura Coupling with Potassium Trifluoroborates
This is a general starting point; optimization will likely be required for your specific substrates.
-
Reaction Setup: To a Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), potassium organotrifluoroborate (1.05–1.2 equiv.), and the base (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed organic solvent and water via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst and ligand (if used). Add them to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) in a preheated oil bath or heating block.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions for Different Substrate Classes
| Substrate Class | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Reference(s) |
| Aryl Bromides/Iodides | Pd(OAc)₂ (0.5-2) or PdCl₂(dppf) (2) | PPh₃ (if needed) or none | K₂CO₃ or Cs₂CO₃ (3) | MeOH, THF/H₂O, Toluene/H₂O | 65-100 | [6][14][15] |
| Aryl Chlorides | Pd(OAc)₂ (2) or Palladacycle (2) | RuPhos or XPhos (4) | K₂CO₃ or Cs₂CO₃ (3) | Toluene/H₂O or Dioxane/H₂O | 80-110 | [1][18] |
| Alkenyltrifluoroborates | PdCl₂(dppf) (2) or Pd(OAc)₂ (5) | PPh₃ (10) | t-BuNH₂ or Cs₂CO₃ (3) | i-PrOH/H₂O or THF/H₂O | 80-100 | [16][20] |
| Alkyltrifluoroborates | PdCl₂(dppf) (3-9) | None | Cs₂CO₃ (3) | THF/H₂O | 80-100 | [2][14] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle with Trifluoroborates
Caption: The Suzuki-Miyaura catalytic cycle involving the initial hydrolysis of a potassium trifluoroborate.
Troubleshooting Workflow for Low Yields
Caption: A decision-making workflow for troubleshooting low yields in Suzuki coupling with trifluoroborates.
References
- Molander, G. A., & Petrillo, D. E. (2008).
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11864-11876.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Dreher, S. D., et al. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 41(11), 1481-1490.
- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686.
- Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11864-11876.
- Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(12), 4662-4670.
- Gensch, T., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- Gensch, T., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686.
- Molander, G. A., & Dreher, S. D. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 42(12), 1931-1941.
- Molander, G. A., & Ito, T. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(13), 5534–5539.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Neff, R. K., & Rovis, T. (2018). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. Journal of the American Chemical Society, 140(42), 13680-13684.
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429.
- Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Synfacts, 2012(8), 0895.
- Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
- Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747.
- Li, Z., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(5), 1334-1340.
- Li, Z., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(5), 1334-1340.
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429.
- Roy, A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 14(16), 4082-4085.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
- Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(30), 9616-9617.
- Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 11(16), 3646-3649.
- Anderson, K. W., et al. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Organic Letters, 6(16), 2649–2652.
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Coupling
Welcome to the Technical Support Center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the pervasive side reaction of protodeboronation. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a critical issue in Suzuki-Miyaura coupling?
A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of an organoboron reagent, such as a boronic acid, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process is a significant undesired side reaction in Suzuki-Miyaura coupling because it consumes the nucleophilic coupling partner. This consumption leads to reduced yields of the desired product and the formation of a byproduct that can complicate purification.[2] Certain classes of boronic acids, such as heteroaromatic, vinyl, and electron-deficient arylboronic acids, are particularly susceptible to this decomposition pathway.[3]
Q2: What are the primary mechanisms driving protodeboronation?
A2: Protodeboronation can proceed through several mechanisms, which are highly dependent on the reaction pH and the structure of the boronic acid.[1][4]
-
Base-Catalyzed Protodeboronation: This is highly relevant for Suzuki-Miyaura couplings, which are typically run under basic conditions.[5] The base activates the boronic acid to form a more reactive boronate species ([ArB(OH)₃]⁻), which is then protonated by a proton source like water, cleaving the C-B bond.[5][6]
-
Acid-Catalyzed Protodeboronation: In the presence of acid, the boronic acid can be protonated, leading to the cleavage of the C-B bond.[1][7]
-
Zwitterionic Fragmentation: Some heteroaromatic boronic acids, like 2-pyridine boronic acid, can form a reactive zwitterionic intermediate under neutral pH conditions. This intermediate can undergo rapid, unimolecular fragmentation of the C-B bond.[1][2] Counterintuitively, adding either acid or base can shift the equilibrium away from this reactive species and slow down protodeboronation.[1][2]
Troubleshooting Guides
Scenario 1: My reaction shows low yield and significant formation of the deborylated byproduct.
This is a classic sign of protodeboronation outcompeting the desired Suzuki-Miyaura coupling. The key is to shift the kinetic balance to favor the productive cross-coupling pathway.
Caption: A decision tree for troubleshooting protodeboronation.
-
Re-evaluate Your Base: Strong bases can accelerate protodeboronation.[2] The choice of base is crucial as it not only facilitates the transmetalation step but can also promote the undesired C-B bond cleavage.
-
Recommendation: Switch to milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[8] For particularly sensitive substrates, fluoride-based bases like CsF can be effective.
-
| Base | Relative Strength | Typical Observation in Suzuki Coupling | Impact on Protodeboronation |
| NaOH, KOH | Strong | Often used with less reactive partners | High propensity to cause protodeboronation |
| K₂CO₃, Cs₂CO₃ | Moderate | Widely applicable, good starting point | Moderate, generally a good balance |
| K₃PO₄ | Moderate | Effective for many challenging couplings | Often suppresses protodeboronation effectively |
| KF, CsF | Weak | Used in specific cases, can be very mild | Can significantly reduce protodeboronation |
-
Control Reaction Temperature and Time: Higher temperatures accelerate both the desired coupling and the undesired protodeboronation.[2][8]
-
Recommendation: Run the reaction at the lowest temperature that still provides a reasonable rate for the Suzuki coupling.[8] Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.[6] Sometimes, a moderate temperature increase can favor the desired reaction if transmetalation is slow at room temperature.[9]
-
-
Enhance the Rate of Cross-Coupling: The competition between protodeboronation and cross-coupling is kinetically controlled.
-
Recommendation: Employ a highly active palladium catalyst and ligand system.[5] Modern bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly accelerate the catalytic cycle, allowing the desired reaction to outpace protodeboronation.[1][10] However, be aware that some bulky phosphine ligands have been shown to also promote palladium-catalyzed protodeboronation.[6][11]
-
Scenario 2: I'm using a heteroaromatic boronic acid and observing rapid decomposition even under mild conditions.
Heteroaromatic boronic acids, especially those with nitrogen atoms adjacent to the boronic acid (e.g., 2-pyridyl), are notoriously unstable.[2]
Caption: Competing pathways for the boronic acid reagent.
The most effective strategy for unstable boronic acids is to use a more stable derivative that slowly releases the active boronic acid in situ.[1][12] This keeps the instantaneous concentration of the sensitive free boronic acid low, minimizing its decomposition.[1][13]
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are compatible with anhydrous Suzuki coupling conditions and can be used in sequential cross-coupling reactions.[10]
-
Pinacol esters: These are more stable than the corresponding boronic acids and are widely used.[10][14]
-
Potassium organotrifluoroborates (BF₃K): These salts are often more stable to protodeboronation than boronic acids and are readily available or easily prepared.[15]
This protocol is designed as a robust starting point for challenging couplings where protodeboronation is a major concern.
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the MIDA boronate (1.1-1.2 equiv.), the base (e.g., K₃PO₄, 3.0 equiv.), and the palladium catalyst system (e.g., XPhos Pd G2, 2 mol%).[5]
-
-
Inert Atmosphere:
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.[16]
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add the degassed, anhydrous solvent (e.g., THF/water 10:1, to achieve a concentration of ~0.1 M) via syringe.[5] The small amount of water is necessary for the slow hydrolysis of the MIDA ester to the active boronic acid.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
-
References
-
Wikipedia. Protodeboronation. [Link]
-
Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition. [Link]
-
Cox, P. A., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. [Link]
-
Al-Zoubi, R. M. (2018). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. ResearchGate. [Link]
-
Reid, M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
West, T. H., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
delPozo, J., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Thomas, A. A., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
-
Reid, M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. [Link]
-
delPozo, J., et al. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. [Link]
-
Cox, P. A., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. [Link]
-
Thomas, A. A., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Europe PMC. [Link]
-
Reddit. (2024). For the pro's (Suzuki). [Link]
-
Scott, J. P., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Lee, J., et al. (2024). General room-temperature Suzuki–Miyaura polymerization for organic electronics. Nature Communications. [Link]
-
Wang, Y., et al. (2023). Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. Angewandte Chemie International Edition. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
catalyst deactivation and turnover in trifluoroborate cross-coupling
Technical Support Center: Trifluoroborate Cross-Coupling
A-Z Guide to Catalyst Deactivation and Turnover Optimization
Welcome to the technical support center for trifluoroborate cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst performance and longevity in these powerful C-C bond-forming reactions. Here, we move beyond simple protocols to explore the underlying causes of common experimental failures, providing you with the insights needed to troubleshoot effectively and enhance your reaction outcomes.
Introduction: The Challenge of Sustained Catalysis
Potassium organotrifluoroborates (R-BF₃K) are valued reagents in Suzuki-Miyaura cross-coupling due to their stability and ease of handling.[1][2] However, the success of these reactions hinges on the sustained activity of the palladium catalyst. Catalyst deactivation—the loss of catalytic activity and/or selectivity over time—is a frequent impediment, leading to low yields, stalled reactions, and inconsistent results.[3][4] Understanding the pathways of deactivation is critical for optimizing catalyst turnover and achieving robust, reproducible chemistry.
This guide provides a structured approach to diagnosing and resolving issues related to catalyst performance in trifluoroborate cross-coupling.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a question-and-answer format. Each answer delves into the potential causes rooted in catalyst deactivation and provides actionable, step-by-step protocols for resolution.
Issue 1: Low to No Product Yield
Question: My Suzuki-Miyaura reaction with a potassium aryltrifluoroborate is giving very low to no yield of the desired product. What are the likely causes and how can I fix it?
Answer:
Low or no yield is the most common issue and can stem from several factors related to the catalyst's active state. The primary goal is to ensure that the active Pd(0) species is generated and maintained throughout the catalytic cycle.[1]
Potential Causes & Diagnostic Steps:
-
Inefficient Pre-catalyst Activation (Pd(II) to Pd(0) Reduction): Many common pre-catalysts, like Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) state.[1][5] This reduction can be inefficient, leading to a low concentration of the active catalyst.
-
Troubleshooting Protocol:
-
Pre-catalyst Choice: Consider using a pre-formed, air-stable Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, which do not require an activation step.[6]
-
Ligand-Assisted Reduction: Some phosphine ligands can facilitate the reduction of Pd(II) to Pd(0). Ensure your ligand is suitable for this purpose. Bulky, electron-rich phosphines often promote the formation of highly active monoligated Pd(0) species.[6][7]
-
Solvent Effects: Protic solvents like methanol can sometimes aid in the reduction of Pd(II) pre-catalysts.[8]
-
-
-
Catalyst Deactivation via Agglomeration: The active Pd(0) species can be unstable and aggregate into inactive palladium black (nanoparticles).[9][10][11] This is a common deactivation pathway, especially at higher temperatures or with insufficient ligand stabilization.
-
Troubleshooting Protocol:
-
Ligand Choice & Ratio: The ligand's primary role is to stabilize the Pd(0) center and prevent agglomeration. Sterically bulky ligands, such as Buchwald-type biarylphosphines (e.g., S-PHOS, RuPhos), are highly effective at this.[6][12] Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1) to maintain a coordinatively saturated and stable active species.
-
Temperature Control: Lowering the reaction temperature can sometimes mitigate catalyst agglomeration, though this may also slow down the desired reaction rate.
-
Visual Inspection: The formation of a black precipitate is a strong indicator of catalyst agglomeration.
-
-
-
Oxidative Deactivation: The Pd(0) catalyst can be oxidized to an inactive Pd(II) state by air (oxygen) or other oxidants in the reaction mixture.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents thoroughly before use. This is especially critical when using air-sensitive ligands and pre-catalysts.[13]
-
Reagent Purity: Use high-purity, peroxide-free solvents.
-
-
Troubleshooting Workflow for Low Yield
Caption: The Pd(0)/Pd(II) catalytic cycle and common deactivation pathways.
Frequently Asked Questions (FAQs)
Q1: What is catalyst turnover number (TON) and turnover frequency (TOF), and how can I maximize them?
A1:
-
Turnover Number (TON) is the total number of moles of product formed per mole of catalyst before it becomes deactivated. It's a measure of catalyst longevity.
-
Turnover Frequency (TOF) is the TON per unit of time (e.g., per hour). It's a measure of catalyst activity or speed.
To maximize both, you need a catalyst that is both highly active and highly stable. * For High TOF (Activity): Use highly electron-rich and sterically bulky ligands (e.g., Buchwald phosphines, NHCs) that promote fast oxidative addition and reductive elimination. [6][7]* For High TON (Longevity): Focus on preventing deactivation. This means using robust ligands, ensuring an inert atmosphere, and using pure reagents to avoid poisoning. [14][15]Extremely high TONs (up to 1,000,000) have been achieved in some systems with very low catalyst loadings (ppm levels). [16] Q2: What is the role of fluoride in these reactions? Can it be detrimental?
A2: Fluoride ions, generated from the trifluoroborate salt, play a complex triple role in palladium-catalyzed couplings. [17][18][19]1. Beneficial (Transmetalation): Fluoride can coordinate to the palladium center, forming a trans-[ArPdF(L)₂] complex. This complex can be more reactive in the rate-determining transmetalation step than its halide (Cl, Br) counterparts. [17][18]2. Beneficial (Reductive Elimination): Fluoride can also promote the final reductive elimination step. [17][18]3. Detrimental (Boron Speciation): However, a high concentration of fluoride can be detrimental. It can coordinate to the boronic acid to form unreactive anionic borate species (e.g., [R-B(OH)₂F]⁻), which are poor transmetalating agents. [17][18][19]The key is a balanced concentration.
Q3: My trifluoroborate salt is not very soluble. How does this affect the reaction?
A3: Poor solubility can be a significant issue. Since the reaction occurs in the solution phase, a low concentration of the dissolved trifluoroborate salt can lead to slow reaction rates. The slow dissolution might not keep pace with the catalytic turnover, leading to apparent catalyst deactivation as the catalyst "waits" for the substrate.
-
Solution:
-
Solvent Choice: Experiment with different solvent mixtures to improve solubility. Often, a combination of a nonpolar solvent (like toluene) and a polar protic solvent (like water or isopropanol) is effective. [20][21] * Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can help shuttle the salt from the solid or aqueous phase into the organic phase where the catalyst resides.
-
Q4: Can I reactivate a deactivated catalyst?
A4: For homogeneously catalyzed reactions, reactivating the catalyst in situ is generally not practical. Once palladium black has formed, it is very difficult to redissolve it into an active mononuclear species under typical reaction conditions. Some specialized procedures exist for reactivating heterogeneous palladium catalysts, often involving oxidative treatments, but these are not applicable to standard solution-phase Suzuki-Miyaura reactions. [24][25]The best strategy is prevention through the methods described in this guide. In some specific cases where deactivation is due to the reduction to Pd(0), re-oxidation using an additive like benzoquinone has been shown to restore activity for certain catalytic systems, but this is not a general solution for trifluoroborate cross-coupling. [9][11]
Data & Protocols
Table 1: Recommended Catalyst Systems for Challenging Substrates
| Substrate Challenge | Recommended Pd Source | Recommended Ligand | Typical Loading (mol%) | Base | Solvent System |
| Electron-rich Aryl-Cl | Pd₂(dba)₃ | SPhos or RuPhos | 1-2 | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O |
| Heteroaryl-Br | PdCl₂(dppf) | (dppf) | 2-3 | Cs₂CO₃ | Toluene/H₂O or i-PrOH/H₂O |
| Secondary Alkyl-BF₃K | Pd(OAc)₂ | Buchwald-type ligands | 2-4 | Cs₂CO₃ | Toluene/H₂O |
| Sterically Hindered Aryl-Br | Pd(OAc)₂ | XPhos | 1-2 | K₂CO₃ | Dioxane/H₂O |
Note: These are starting points. Optimization is often required.
Protocol: General Procedure for Trifluoroborate Cross-Coupling
-
Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), potassium organotrifluoroborate (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and ligand. Then, add the degassed solvent(s).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until completion (monitor by TLC, GC, or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
References
- Applied Catalysts. (n.d.).
- Alfa Chemistry. (n.d.).
- Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Topics in Current Chemistry, 289, 1-46.
- Newton, G. L., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Hill, F. N. (1954). U.S. Patent No. 2,692,240. U.S.
- Amatore, C., et al. (2015). On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions. Chemistry – A European Journal, 21(50), 18401-18406.
- Newton, G. L., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PubMed.
- Schranck, J., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(22), 8237-8245.
- Ichitsuka, T., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(6), 7467-7497.
- Amatore, C., et al. (2014). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 20(8), 2261-2269.
- Li, J., et al. (2007). CN Patent No. 101024184A.
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16338-16453.
- Newton, G. L., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441.
- Amatore, C., & Jutand, A. (2012). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Topics in Organometallic Chemistry, 40, 1-32.
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- ChemCatBio. (n.d.).
- Torkashvand, M. (2012). Study of Catalyst Deactivation in Three Different Industrial Processes. DiVA portal.
- Wang, F., et al. (2023). Fluorocarbonylation via palladium/phosphine synergistic catalysis.
- Samec, J. S. M., & Bäckvall, J.-E. (2007). Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis. Chemistry – A European Journal, 13(26), 7444-7450.
- Molander, G. A., & Ito, T. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 66(10), 3509-3515.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Viciu, M. S., et al. (2004). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society, 126(16), 5088-5089.
- Fairlamb, I. J. S., et al. (2015). Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry, 80(15), 7687-7694.
- Molander, G. A., et al. (2003).
- Dreher, S. D., et al. (2008). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters, 10(1), 17-20.
- Schranck, J., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF.
- Shabalin, A. Y., et al. (2014). The influence of the nature of phosphine ligand on palladium catalysts for cross-coupling of weakly nucleophilic potassium pentafluorophenyltrifluoroborate with ArHal and PhCH(2)Hal (Hal=Br, Cl). Tetrahedron, 70(23), 3720-3725.
- Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(7), 1156-1184.
- Pérez-Temprano, M. H., et al. (2016). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 22(38), 13481-13495.
- Phan, N. T. S., et al. (2006). Comparison of turnover number (TON) and turnover frequency (TOF) values.
- TCI. (2024). TCI Practical Example: Cross-Coupling Reaction Using Palladium on Carbon.
- Jong, H., et al. (2015).
- Yin, L., & Liebscher, J. (2006). Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Organic Letters, 8(19), 4275-4278.
- Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 8(10), 2031-2034.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. SlideShare.
- Singh, R., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- Boudart, M. (1995). Turnover Rates in Heterogeneous Catalysis. Chemical Reviews, 95(3), 661-666.
- Gutierrez, O., et al. (2019). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings.
- Molander, G. A., & Figueroa, R. (2006). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Aldrichimica Acta, 39(2), 49-56.
- Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9614-9615.
- Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
- Ichitsuka, T., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. PDF.
- Liu, J., et al. (2020). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis.
- Malig, T. C., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 142(30), 13177-13188.
- Molander, G. A., & Bernardi, C. R. (2002). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Organic Chemistry Portal.
- Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of the American Chemical Society, 124(46), 13672-13673.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 3. alfachemic.com [alfachemic.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phys.org [phys.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Post-Suzuki Coupling Purification
Welcome to the Technical Support Center for post-Suzuki reaction purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with removing boron-containing impurities from their reaction mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and field-proven insights to empower you to troubleshoot effectively and ensure the integrity of your synthesized compounds.
I. Understanding the Challenge: The Nature of Boron Impurities
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its versatility in forming carbon-carbon bonds.[1][2][3] However, the very utility of organoboron reagents—typically boronic acids or their esters—gives rise to specific purification challenges.[3][4] After the reaction, a variety of boron-containing species may remain, complicating the isolation of the desired biaryl product.
These impurities can include:
-
Excess unreacted boronic acid.
-
Homocoupled boronic acid dimers.[5]
-
Boric acid, a byproduct of the reaction.[6]
-
Boroxines, which are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[7]
-
Boronate esters, if used as the starting material.
The physical properties of these impurities can be remarkably similar to the desired product, leading to issues like co-elution during chromatography or co-precipitation during crystallization. This guide will address these issues systematically.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured in a question-and-answer format to directly address the common problems encountered in the lab.
Problem 1: My boronic acid impurities are co-eluting with my product on a silica gel column.
Q: Why does this happen and what are my immediate options?
A: This is one of the most frequent challenges. Co-elution occurs when the polarity of your product and the boron impurities are too similar for effective separation with a standard silica gel/solvent system. Boronic acids themselves can be quite polar.
Underlying Cause: Boronic acids can interact with the silica surface through hydrogen bonding, leading to significant tailing and broad peaks that overlap with the product. Furthermore, the formation of boroxines can alter the polarity profile of the impurities during chromatography.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution of boron impurities.
Detailed Protocols:
-
Aqueous Base Wash (Acid/Base Extraction): This should be your first line of defense. Boronic acids are acidic (pKa ~9) and will deprotonate in the presence of a base to form a water-soluble boronate salt.[8]
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Repeat the wash 2-3 times.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate. Causality: This exploits the acidic nature of the B-OH bond. The resulting boronate salt has high water solubility and partitions into the aqueous phase, leaving the typically less polar desired product in the organic layer.[9][10]
-
-
Oxidative Workup: If basic washes are insufficient, you can convert the boronic acid to a phenol, which has different polarity and is often easier to remove.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add an oxidizing agent such as hydrogen peroxide (H₂O₂) or Oxone™.
-
Stir for 1-2 hours at room temperature.
-
Proceed with a standard aqueous workup. Causality: The oxidation of the carbon-boron bond leads to the formation of a phenol.[11] Phenols can then be easily removed by a subsequent base wash (as a phenoxide salt) or by standard chromatography.
-
Problem 2: I've used a boronic ester (e.g., a pinacol ester), and now I'm struggling to remove the corresponding alcohol (pinacol) and other ester-derived byproducts.
Q: Why is pinacol a problem and how do I get rid of it?
A: Boronic esters, like pinacol esters (Bpin), are often used because they are more stable and less prone to protodeboronation than boronic acids.[12] However, after the reaction, byproducts like pinacol can be persistent and difficult to remove due to their moderate polarity and volatility.
Troubleshooting Strategies:
| Method | Principle | Pros | Cons |
| Aqueous Washes | Partitioning | Simple, fast. | Often ineffective as pinacol has some organic solubility. |
| Column Chromatography | Adsorption | Can be effective. | Pinacol can co-elute with moderately polar products.[13][14] |
| Hexane Wash/Trituration | Differential Solubility | Good for crystalline products; can selectively dissolve pinacol.[13] | Product must be a solid; may lead to product loss. |
| High Vacuum | Volatility | Can remove pinacol if the desired product is non-volatile. | Requires high vacuum and heating; not suitable for heat-sensitive compounds. |
Recommended Protocol: Hexane Wash
-
Concentrate the crude product to a solid or a thick oil.
-
Add a minimal amount of cold hexanes to the flask, just enough to create a slurry.
-
Stir or sonicate the mixture for 10-15 minutes.
-
Carefully decant the hexane layer, which contains the dissolved pinacol.
-
Repeat 2-3 times.
-
Dry the remaining solid product under vacuum.[13] Causality: This method relies on the high solubility of pinacol in non-polar solvents like hexanes, while many biaryl products have limited solubility, allowing for selective removal.
Problem 3: My yield is low, and I suspect homocoupling of my boronic acid.
Q: What causes homocoupling and how can I minimize it?
A: Homocoupling is the unwanted reaction of two boronic acid molecules to form a symmetrical biaryl.[5] This side reaction consumes your starting material and complicates purification.
Primary Causes & Solutions:
-
Presence of Oxygen: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[3][5]
-
Slow Oxidative Addition: If the oxidative addition of the aryl halide to the palladium catalyst is slow, it provides an opportunity for the catalyst to react with the boronic acid instead.
-
Base-Induced Decomposition: Certain combinations of bases and solvents can lead to boronic acid decomposition and subsequent side reactions.[16]
Caption: Workflow for minimizing boronic acid homocoupling.
III. Advanced Purification: Scavenger Resins
When conventional methods fail, solid-supported scavenger resins provide a highly effective and selective means of removing boron impurities.[18]
Q: How do scavenger resins work and which one should I choose?
A: Scavenger resins are functionalized polymers that react covalently with and sequester specific impurities from a solution.[18] For boronic acids, resins with diol or amine functionalities are particularly effective.
Mechanism of Action: Resins like SiliaBond DEAM (diethanolamine) or Diol work by forming stable, reversible covalent complexes with the boronic acid.[19][20] The reaction mixture is passed through a cartridge or stirred with the resin, the boron impurities are captured, and the purified product is recovered by simple filtration.
Recommended Scavenger Resins for Boronic Acids:
| Resin Type | Functional Group | Mechanism | Best For |
| Diethanolamine (DEAM) | -CH₂N(CH₂CH₂OH)₂ | Forms a stable boronate ester complex.[19] | General purpose boronic acid scavenging. |
| Diol | -CH(OH)CH₂(OH) | Forms a five-membered cyclic boronate ester. | Effective for boronic acids and their esters. |
General Protocol for Scavenger Resin Use:
-
Choose the appropriate scavenger resin (typically 3-5 equivalents relative to the excess boronic acid).
-
Add the resin to the crude reaction mixture dissolved in a suitable solvent (e.g., DCM, THF, or Ethyl Acetate).
-
Stir the slurry at room temperature for 1-4 hours. Monitor the removal of the impurity by TLC or LC-MS.
-
Filter the mixture to remove the resin.
-
Wash the resin with a small amount of fresh solvent.
-
Combine the filtrates and concentrate to yield the purified product.
IV. Analytical Verification: How Do I Know the Boron is Gone?
Confirming the removal of trace boron impurities is critical, especially in drug development where purity standards are stringent.
Q: What are the best analytical methods for detecting trace boron?
A: While NMR can detect bulk impurities, more sensitive techniques are required for trace analysis.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for elemental analysis, offering exceptional sensitivity for detecting boron at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[21][22][23][24] It is a fast and sensitive method that requires only a small sample size.[21]
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES/OES): Another robust technique for quantifying boron, though generally less sensitive than ICP-MS.[21][22][23]
-
Colorimetric Methods: For routine lab analysis without access to ICP instrumentation, colorimetric assays using reagents like curcumin or azomethine-H can be employed.[22][24] These methods are simple and rely on a spectrophotometer to measure the absorbance of a colored boron complex.[24]
V. References
-
Toxicological Profile for Boron. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Boron Determination—A Review of Analytical Methods. Sah, R. N., & Brown, P. H. (1997). Plant and Soil. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego State University. Available at: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Singh, G., et al. (2017). World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Wallace, D. J., et al. (2003). Organic Process Research & Development. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Boron Determination—A Review of Analytical Methods. Sah, R. N., & Brown, P. H. (1997). Plant and Soil. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Lima, C. F. R. A. C., et al. (2014). ChemCatChem. Available at: [Link]
-
Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. De-la-Peña, C., et al. (2018). Bio-protocol. Available at: [Link]
-
Can I remove boronic acid using Work up process? ResearchGate Discussion. Available at: [Link]
-
Analytical Determination of Boron in Irrigation Water Using Azomethine-H: Spectrophotometry. Yisa, J., et al. (2014). IOSR Journal of Applied Chemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]
-
Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Pous, J., et al. (2022). ACS Catalysis. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling. ACS Publications (YouTube). Available at: [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Miles, W. H., et al. (2006). Journal of Chemical Education. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Billingsley, K. L., & Buchwald, S. L. (2008). Journal of the American Chemical Society. Available at: [Link]
-
Best way to remove pinacol post suzuki. Reddit r/chemistry. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Nuno Rodrigues Chemistry (YouTube). Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. All about chemistry (YouTube). Available at: [Link]
-
Solid-Supported Scavengers. Supra Sciences. Available at: [Link]
-
Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Yamanoi, Y. (2013). Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate Discussion. Available at: [Link]
-
Mechanism of action of an Ir(iii) complex bearing a boronic acid active as a H2O2-responsive photosensitizer. Sciortino, G., et al. (2020). Inorganic Chemistry Frontiers. Available at: [Link]
-
Scavenger Resins. Amerigo Scientific. Available at: [Link]
-
Boronic acid. Wikipedia. Available at: [Link]
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of an Ir(iii) complex bearing a boronic acid active as a H2O2-responsive photosensitizer: ROS generation and quinone methide release for GSH scavenging - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 19. suprasciences.com [suprasciences.com]
- 20. silicycle.com [silicycle.com]
- 21. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Boron Determination—A Review of Analytical Methods | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzofuran Synthesis with Sterically Hindered Substrates
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for advanced benzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with sterically demanding substrates. We will move beyond standard protocols to address the nuanced issues that arise when bulky substituents impede traditional synthetic routes. Our focus is on diagnosing the root cause of reaction failures and providing logical, field-proven troubleshooting strategies.
Overview: The Challenge of Steric Hindrance
The construction of the benzofuran core typically involves an intramolecular cyclization step, which requires specific geometric alignment of reacting functional groups. Steric hindrance, arising from bulky substituents on the phenolic precursor or the coupling partner, presents a significant energy barrier to achieving the necessary transition state for C-O or C-C bond formation. This can lead to a range of issues, from dramatically reduced reaction rates and low yields to the complete failure of a reaction or the formation of undesired side products. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: My standard benzofuran synthesis protocol failed completely when I switched to a substrate with a bulky tert-butyl group. What is the most likely cause?
A: The primary cause is almost certainly a prohibitively high activation energy for the key cyclization step. A bulky group, such as a tert-butyl substituent, can prevent the reacting atoms from achieving the close proximity and specific orbital overlap required for bond formation. In transition-metal-catalyzed reactions (e.g., using Palladium or Copper), large substituents can also physically block the substrate from coordinating effectively with the metal center, thus halting the catalytic cycle.[1][2]
Q2: I'm observing a low yield of my desired benzofuran, along with significant amounts of starting material and some unidentifiable byproducts. Where should I start my optimization?
A: Before abandoning your current synthetic route, a systematic optimization of reaction parameters is the most logical first step. The trifecta of temperature, concentration, and reaction time should be your initial focus. Sterically hindered reactions often require more forcing conditions to proceed. Following this, modifications to the catalytic system, particularly the choice of ligand and base, are critical.
Q3: Are certain benzofuran synthesis strategies inherently more tolerant to steric hindrance than others?
A: Yes, but there are trade-offs.
-
Palladium-catalyzed reactions , like the Sonogashira coupling followed by cyclization, are highly versatile but can be very sensitive to the choice of ligand when steric hindrance is a factor.[1][3] Bulky, electron-rich phosphine ligands are often required to promote the difficult oxidative addition or reductive elimination steps.[4][5]
-
Copper-catalyzed methods are often more cost-effective and can be robust.[6][7][8] Some modern copper-catalyzed protocols show excellent functional group tolerance and can be effective where palladium systems fail.[9]
-
Acid-catalyzed cyclizations of precursors like aryloxyketones can be effective, as they do not rely on a sterically sensitive metal center.[10] However, these reactions often require harsh conditions (e.g., polyphosphoric acid at high temperatures) that may not be suitable for complex molecules with sensitive functional groups.
Troubleshooting Guide: A Problem-Oriented Approach
Problem 1: No Reaction or Trace Conversion — Starting Materials Largely Unchanged
This is a classic sign that the activation energy barrier is not being overcome.
Cause: The kinetic barrier for the rate-limiting step (often the intramolecular cyclization or a key step in the catalytic cycle like oxidative addition) is too high under the current conditions.
Troubleshooting Workflow:
Caption: Steric hindrance raises the transition state energy.
Troubleshooting Strategies:
-
Solution 2.1: Change the Base
-
Action: The choice of base is critical. If using a moderately strong base like K₂CO₃, switch to a stronger, more soluble, and often more effective base like Cs₂CO₃. [6] * Causality: A stronger base can more effectively deprotonate the phenol, increasing the nucleophilicity of the oxygen for the cyclization step. This can accelerate the desired reaction, helping it outcompete side reactions.
-
-
Solution 2.2: Implement a Tandem or "Domino" Approach
-
Action: Instead of isolating an intermediate that may be prone to decomposition, try a one-pot protocol. For example, a copper-catalyzed tandem Sonogashira coupling-cyclization can be highly efficient. [6] * Causality: By having the cyclization catalyst present from the start, the reactive intermediate is consumed as it is formed, minimizing its lifetime and the opportunity to engage in side reactions.
-
Table 1: Comparison of Catalytic Systems for Hindered Substrates
| Catalyst System | Key Components | Strengths | Common Challenges with Hindrance | Recommended Ligand/Additive |
| Palladium-Catalyzed | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₂Cl₂ | Highly versatile, well-understood mechanisms. [3] | Slow oxidative addition/reductive elimination, catalyst deactivation. | Ligands: XPhos, SPhos, dppf. [4][5] |
| Copper-Catalyzed | CuI, CuBr, Cu(OAc)₂ | Cost-effective, often milder conditions, good for domino reactions. [6][9] | Can be substrate-specific, mechanism less universally understood. | Additives: Strong bases (Cs₂CO₃), specific solvents (e.g., Pyridine). [7][11] |
| Acid-Catalyzed | Polyphosphoric Acid (PPA), p-TsOH | Metal-free, simple procedure. | Requires harsh conditions (high temp), not suitable for acid-labile groups. [10][12] | N/A |
Alternative Synthetic Strategies for Intractable Substrates
When optimization fails, a complete change in strategy is necessary. Consider redesigning your synthesis around a different key bond-forming reaction.
1. Intramolecular Oxidative Cyclization of o-Alkenylphenols
If your target has a substituent at the 2-position, synthesizing an o-alkenylphenol intermediate followed by a palladium-catalyzed oxidative cyclization can be a powerful alternative. This approach changes the key bond-forming step entirely. [6][13] 2. Radical Cyclization Cascades
For complex polycyclic benzofurans, radical-based methods can be exceptionally effective. These reactions often proceed under mild conditions and can be less sensitive to the steric environment of the substrate compared to organometallic cyclizations. [14][15][16] 3. Gold-Catalyzed Cyclization of o-Alkynyl Phenol Derivatives
Gold catalysts are known for their high affinity for alkynes (alkynophilicity) and can promote cyclization under very mild conditions. Protecting the phenol as an ether or acetal can sometimes facilitate the reaction with particularly challenging substrates. [17]
Experimental Protocol: Optimized Sonogashira-Cyclization for a Hindered Substrate
This protocol incorporates best practices for challenging couplings.
Objective: Synthesize a 2-substituted benzofuran from a sterically hindered o-iodophenol and a terminal alkyne.
Materials:
-
Sterically hindered o-iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)
-
XPhos (0.06 mmol, 6 mol%)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.5 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, CuI, and Cs₂CO₃.
-
Add the sterically hindered o-iodophenol.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, the reaction may require an extended time (12-48 hours).
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Causality of Choices:
-
Pd₂(dba)₃/XPhos: This combination creates a highly active, bulky Pd(0) catalyst capable of engaging hindered substrates. [4]* Cs₂CO₃: A strong base that ensures efficient deprotonation of the phenol for the final cyclization. [6]* CuI: Essential co-catalyst for the Sonogashira coupling portion of the reaction. [3]* High Temperature: Provides the necessary energy to overcome the steric barrier for both the cross-coupling and the subsequent cyclization.
References
-
Raffa, D., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(8), 2327. Available at: [Link]
-
Mushtaq, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 20728–20752. Available at: [Link]
-
Patel, H., & Keum, Y. (2024). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. ChemistrySelect. Available at: [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]
-
Ai, W., et al. (2021). Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. RSC Advances, 11(52), 32901–32905. Available at: [Link]
-
Singh, F. V., & Wirth, T. (2012). A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. Synthesis, 44(08), 1171-1177. Available at: [Link]
-
Deng, G., et al. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. Angewandte Chemie International Edition, 58(9), 2804-2808. Available at: [Link]
-
Cremonesi, G., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances, 11(2), 909-917. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Organic Chemistry Portal. Available at: [Link]
-
Wang, L., et al. (2026). Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. Journal of the American Chemical Society. Available at: [Link]
-
WuXi Biology. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. WuXi Biology. Available at: [Link]
-
Rana, S., Shaw, R., & Pratap, R. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 22(26), 5361-5373. Available at: [Link]
Sources
- 1. Benzofuran synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cu(ii)-catalyzed synthesis of 3-functionalized benzofurans via sequential nucleophilic cyclization and C–C bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals [morressier.com]
Potassium Organotrifluoroborates (RBF₃K) Hydrolysis: A Technical Support Guide
From the desk of the Senior Application Scientist:
Welcome to the technical support center for potassium organotrifluoroborates (RBF₃K). These reagents are valued for their remarkable stability, ease of handling, and utility as precursors to boronic acids in a multitude of synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2][3] However, the success of these applications hinges on a nuanced understanding of their hydrolysis. The conversion of the stable, tetracoordinate RBF₃K salt to the reactive, tricoordinate boronic acid, RB(OH)₂, is not always straightforward.
This guide is structured to address the specific, practical challenges you may encounter in the lab. We will move beyond simple protocols to explore the mechanistic underpinnings of RBF₃K hydrolysis, providing you with the expert insights needed to troubleshoot inconsistent results, optimize reaction conditions, and harness the full potential of these versatile reagents.
Section 1: Mechanism Fundamentals
Q: What is the accepted mechanism for the hydrolysis of potassium organotrifluoroborates?
The hydrolysis of an organotrifluoroborate salt is not a single step but a series of equilibria. The overall process involves the stepwise substitution of fluoride ions with hydroxyl groups.
The mechanism proceeds as follows:
-
Initial Dissociation: The process begins with the dissociation of a fluoride ion from the tetracoordinate borate anion [RBF₃]⁻ to form a neutral, electron-deficient difluoroborane intermediate (RBF₂). This is often the rate-determining step.
-
Hydroxylation Steps: The highly Lewis-acidic difluoroborane is rapidly attacked by water or hydroxide, leading to a series of intermediates.
-
Equilibrium: Each substitution of F⁻ for OH⁻ is an equilibrium. The entire sequence pushes toward the final boronic acid product, RB(OH)₂.
-
Driving Force: The overall equilibrium is driven to completion by the irreversible sequestration of the released fluoride ions.[4] In basic media, this occurs through protonation to form HF and subsequent neutralization. In neutral or acidic media, or even in certain glass vessels, Lewis acidic surfaces can bind fluoride, also pulling the equilibrium forward.[4]
Section 2: Frequently Asked Questions (FAQs)
Q: Are RBF₃K salts truly stable? Yes, as crystalline solids, they are remarkably stable to air and moisture, which is a significant advantage over many boronic acids that can dehydrate to form boroxines.[1] This stability simplifies storage, handling, and stoichiometry.[5] However, in solution, their stability is entirely dependent on the conditions (pH, solvent, temperature), and they should be considered precursors that will hydrolyze at a finite rate.
Q: Why is controlling the hydrolysis rate so critical for Suzuki-Miyaura coupling? The key is to achieve a "slow release" of the boronic acid.[6][7] The catalytic cycle of the Suzuki-Miyaura reaction consumes the boronic acid. If hydrolysis is too rapid, the boronic acid concentration builds up, making it susceptible to undesirable side reactions like oxidative homocoupling (forming R-R) and protodeboronation (forming R-H).[8] By matching the rate of hydrolysis to the rate of catalytic turnover, the standing concentration of the active boronic acid is kept low, maximizing the yield of the desired cross-coupled product.[9]
Q: Do all RBF₃K salts hydrolyze at the same rate? Absolutely not. The rate of hydrolysis can span more than five orders of magnitude depending on the electronic and steric properties of the organic group 'R'.[6] This is a critical point for experimental design. For instance, under identical basic conditions, some aryltrifluoroborates have hydrolysis half-lives of hours, while alkynyltrifluoroborates can take months to hydrolyze.[8]
Section 3: Troubleshooting Guide
Q: My Suzuki-Miyaura reaction is sluggish or has stalled. Is incomplete hydrolysis the culprit?
This is a very common issue, often rooted in a misunderstanding of the hydrolysis requirements for certain substrates.
-
Possible Cause: The "Acid-Base Paradox". While the Suzuki-Miyaura reaction is run under basic conditions, the hydrolysis of many organotrifluoroborates—particularly those with simple aryl (like p-F-phenyl), naphthyl, or furyl groups—is paradoxically catalyzed by acid.[6][7][9] Under the high pH of standard coupling conditions, the acid-catalyzed pathway is shut down, and the direct hydrolysis is extremely slow, effectively starving the catalytic cycle.
-
Possible Cause: Phase Splitting. In common solvent systems like THF/H₂O, strong inorganic bases (e.g., Cs₂CO₃, K₃PO₄) can induce phase-splitting. This creates a small, highly basic aqueous phase and a bulk organic phase with a much lower, near-neutral pH.[4][6] If your RBF₃K requires acid-catalyzed hydrolysis, it will be exceptionally slow in this bulk phase.
-
Troubleshooting Steps:
-
Assess Your Substrate: Is your 'R' group electron-neutral or electron-poor? If so, it likely falls into the "slow" hydrolysis category that relies on acid catalysis.
-
Check Physical Parameters: The rate can be profoundly impacted by the reaction vessel material (glass vs. PTFE), shape, and stirring rate, as these factors influence contact with the basic phase and fluoride-sequestering glass surfaces.[4][6] Inconsistent results are often traced back to inconsistencies in setup.
-
Consider a Lewis Acid Additive: For notoriously slow substrates, the addition of a mild Lewis acid like silica gel can facilitate fluoride dissociation and promote hydrolysis.[10]
-
Q: I'm seeing significant amounts of homocoupling (R-R) and protodeboronation (R-H) byproducts. Is hydrolysis happening too fast?
-
Possible Cause: Rapid "Direct" Hydrolysis. RBF₃K salts bearing electron-donating or sterically bulky groups (e.g., isopropyl, β-styryl, and anisyl) often undergo efficient "direct" hydrolysis that is not dependent on acid catalysis.[6][9] This pathway can be very rapid, leading to a buildup of the boronic acid faster than the palladium catalyst can consume it, which in turn promotes side reactions.
-
Troubleshooting Steps:
-
Lower the Temperature: Reducing the reaction temperature can slow the hydrolysis rate, helping to better synchronize the release of the boronic acid with the cross-coupling cycle.
-
Re-evaluate Base/Solvent: Consider a weaker base or a less polar solvent system to temper the rate of hydrolysis.
-
Confirm Reagent Purity: Ensure your starting materials and solvents are free of oxidative impurities that could accelerate boronic acid decomposition.
-
Section 4: Data & Protocols
Relative Hydrolysis Rates of RBF₃K Salts
The choice of RBF₃K should be considered a strategic element of reaction design. The electronic nature of the 'R' group allows for an a priori evaluation of whether the boronic acid release will be fast or slow.[6][7]
| Hydrolysis Class | 'R' Group Examples | Dominant Mechanism | Typical t₁/₂ (55 °C, aq. THF, Cs₂CO₃) | Implications for Coupling |
| Class I: Fast | Isopropyl, β-styryl, p-anisyl, vinyl | Direct Hydrolysis | < 1 hour | Risk of boronic acid buildup; prone to homocoupling/protodeboronation if turnover is slow. |
| Class II: Slow | p-F-phenyl, phenyl, naphthyl, benzyl, furyl | Acid-Catalyzed | 1 - 24 hours | Ideal for "slow release" strategy; rate is highly sensitive to pH and physical setup. |
| Class III: Very Slow | Alkynyl, electron-poor aryl (e.g., p-NO₂-phenyl) | Very Slow Hydrolysis | > 24 hours to months | Hydrolysis is often not the productive pathway; direct transmetalation may occur.[6] |
Table compiled from data presented in Lennox & Lloyd-Jones (2012).[6]
Protocol: Silica Gel-Mediated Hydrolysis of RBF₃K to Boronic Acid
For substrates that are resistant to hydrolysis under standard basic conditions, or when a controlled, neutral deprotection is required, this protocol is highly effective.[10]
Objective: To convert a potassium organotrifluoroborate salt to its corresponding boronic acid using silica gel and water, which can then be used in a subsequent reaction.
Materials:
-
Potassium organotrifluoroborate (1.0 eq)
-
Silica gel (standard flash chromatography grade, 60 Å, 230-400 mesh)
-
Solvent (e.g., a 1:1 mixture of EtOAc and H₂O)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Setup: To a round-bottom flask, add the potassium organotrifluoroborate (e.g., 0.5 mmol).
-
Solvent Addition: Add the solvent mixture (e.g., 5 mL of 1:1 EtOAc/H₂O). The use of an organic co-solvent is recommended to improve the solubility of less polar RBF₃K salts.[10]
-
Silica Gel Addition: Add silica gel (typically 10-20x the weight of the RBF₃K). The large surface area of the silica acts as a Lewis acid, coordinating to the fluoride ions and driving the hydrolysis equilibrium forward.
-
Reaction: Stir the suspension vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC (staining with KMnO₄ to visualize the boronic acid) or by taking aliquots of the organic layer for analysis (e.g., GC-MS or LC-MS) after filtering through a small plug of celite. Electron-rich substrates may hydrolyze in under an hour, while electron-poor substrates may require several hours.[10]
-
Workup: Once hydrolysis is complete, filter the mixture to remove the silica gel. Wash the silica gel cake with additional ethyl acetate. The organic layer, containing the boronic acid, can be separated, dried over Na₂SO₄, and used directly in the next step.
Causality Note: This method works because the silanol (Si-OH) groups on the surface of the silica gel act as effective fluoride scavengers. This circumvents the need for strong base and avoids the "acid-base paradox" by providing a Lewis-acidic pathway for fluoride removal.[10]
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. JACS Publication. This is a direct link to the accepted manuscript provided by the search results.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
- Mizoguchi Gorgoll, R. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Akakai, A., et al. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. NIH Public Access. [Link]
-
Organotrifluoroborate Salts. (2015). Chem-Station International Edition. [Link]
-
Omari, I., et al. (2019). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 25(48), 11260-11264. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
-
Preparation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses Procedure. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 5. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Aryltrifluoroborates in Cross-Coupling Reactions
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Organoboron Reagents
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this transformation lies the organoboron reagent. While boronic acids have historically dominated the field, their limitations—such as the propensity for protodeboronation and trimerization to form boroxines—have driven the development of more robust alternatives.[2][3]
Among these, potassium aryltrifluoroborates have emerged as highly valuable coupling partners. First introduced to the cross-coupling arena by Vedejs and later popularized by Molander, these crystalline, air- and moisture-stable solids offer significant advantages in terms of handling, storage, and, in many cases, reactivity.[3][4][5][6]
Reactivity Profile: Aryltrifluoroborates vs. Boronic Acids and MIDA Boronates
The reactivity of an organoboron reagent in the Suzuki-Miyaura coupling is not absolute; it is intrinsically linked to the specific reaction conditions—catalyst, ligand, base, and solvent. However, we can draw general comparisons based on extensive experimental evidence.
A key differentiator for aryltrifluoroborates is their activation mechanism. Unlike boronic acids, which are believed to primarily proceed through a B-O transmetalation pathway after activation by a base, aryltrifluoroborates are proposed to undergo a B-F transmetalation.[5][6][7] This distinction has profound implications for reaction kinetics and substrate scope.
Table 1: Comparative Performance of Organoboron Reagents in Suzuki-Miyaura Coupling
| Feature | Aryltrifluoroborates (ArBF₃K) | Boronic Acids (ArB(OH)₂) | MIDA Boronates |
| Stability | High; crystalline, air- and moisture-stable solids.[4][8] | Moderate; prone to protodeboronation and boroxine formation.[3][8] | High; stable to chromatography and air.[9] |
| Activation | Requires hydrolysis to a boronic acid or direct B-F transmetalation.[5][6][7] | Base-mediated formation of a boronate species. | Slow-release of boronic acid under basic conditions.[10] |
| Reactivity | Generally high, often faster than boronic acids under specific conditions.[8] | Highly variable, dependent on substrate and conditions. | Slower, designed for controlled, slow release.[10] |
| Functional Group Tolerance | Excellent, compatible with a wide range of functional groups.[11][12] | Good, but can be sensitive to acidic or basic conditions. | Excellent, protects the boronic acid moiety.[9] |
| Handling | Easy to handle, weigh, and store long-term.[4][8] | Can be challenging due to hygroscopic nature and potential for decomposition. | Easy to handle and purify. |
The Role of the Base and the Transmetalation Step
The choice of base is critical in modulating the reactivity of aryltrifluoroborates. While strong aqueous bases like NaOH or K₂CO₃ can facilitate the slow hydrolysis of the trifluoroborate to the corresponding boronic acid, evidence suggests a more direct pathway is often at play.[5][6][7] The prevailing mechanism involves the equilibrium between the trifluoroborate and a highly reactive difluoroborane species in the presence of a palladium catalyst and a suitable ligand. This difluoroborane can then undergo transmetalation to the palladium center.
Figure 1: Generalized Suzuki-Miyaura catalytic cycle and activation pathways for different organoboron reagents.
Experimental Protocol: A Head-to-Head Comparison
To illustrate the practical differences in reactivity, we present a standardized protocol for the coupling of 4-bromotoluene with different phenylboron reagents. This experiment is designed to highlight the nuances of reaction setup for each reagent.
Materials:
-
4-Bromotoluene
-
Potassium phenyltrifluoroborate
-
Phenylboronic acid
-
Phenyl-MIDA boronate
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Internal standard (e.g., dodecane)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Experimental Workflow:
Figure 2: Standardized workflow for comparing organoboron reagent reactivity.
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a 4 mL vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and 1 mL of dioxane. Stir at room temperature for 15 minutes.
-
Reagent Addition: To the catalyst solution, add 4-bromotoluene (1.0 mmol), the respective organoboron reagent (1.5 mmol), and K₂CO₃ (3.0 mmol).
-
Solvent Addition: Add the remaining dioxane and water to achieve a 10:1 dioxane/water ratio (e.g., 2 mL total volume).
-
Reaction: Seal the vial and place it in a preheated heating block at 80 °C. Stir vigorously.
-
Monitoring and Analysis: At specified time points, carefully remove an aliquot, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the conversion to 4-methylbiphenyl.
Expected Outcomes and Causality:
-
Potassium Phenyltrifluoroborate: This reaction is often rapid, potentially reaching completion within a few hours. The high stability of the ArBF₃K salt allows for precise stoichiometry, and its reactivity is readily unlocked under these conditions.
-
Phenylboronic Acid: The reaction rate can be comparable but may be more sensitive to the quality of the boronic acid. The presence of boroxine impurities can lead to inconsistent results and potentially slower reaction times.
-
Phenyl-MIDA Boronate: This reaction will be significantly slower by design. The MIDA group acts as a protecting group, and its slow hydrolysis under the basic conditions provides a gradual release of the active boronic acid. This is advantageous in complex syntheses where a low concentration of the active boron species is desired to prevent side reactions.[10]
Conclusion: Selecting the Right Tool for the Job
Potassium aryltrifluoroborates are not merely a substitute for boronic acids but are a distinct class of reagents with their own unique advantages. Their exceptional stability, ease of handling, and robust reactivity make them a superior choice in many applications, particularly in high-throughput screening and library synthesis where consistency and reliability are paramount. While boronic acids remain a workhorse in organic synthesis, and MIDA boronates offer a sophisticated solution for controlled-release strategies, aryltrifluoroborates provide a powerful and often more practical alternative for a broad range of Suzuki-Miyaura cross-coupling reactions. The choice of reagent should always be guided by the specific demands of the substrate, the desired reaction kinetics, and the overall synthetic strategy.
References
-
Molander, G. A., & Canturk, B. (2009). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(19), 7396-7400. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of vulnerable, heteroaromatic- and vinyl-boronic acids. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Lee, J. C. H., McDonald, R. J., & Hall, D. G. (2011). Protecting-group-free, sequential cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Nature Chemistry, 3(11), 894-899. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Cheminform. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Cheminform, 39(31). [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]
-
Butters, M., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Angewandte Chemie (International ed. in English), 49(30), 5156–5160. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Bruce, C. K., & Gallou, F. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17714-17717. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Sustainable Catalysis (pp. 161-186). Royal Society of Chemistry. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 12. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of 2-Substituted Benzofurans
The benzofuran nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active compounds.[1][2] Molecules bearing this moiety exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-tumor, and antiviral properties.[3] Consequently, the development of efficient and versatile synthetic methodologies to access 2-substituted benzofurans is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparison of modern synthetic strategies for constructing 2-substituted benzofurans. Moving beyond classical methods, we will explore a range of alternative reagents and catalytic systems, with a focus on transition-metal catalysis, metal-free approaches, and greener, more sustainable protocols. We will dissect the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers to select the optimal strategy for their specific synthetic targets.
Palladium-Catalyzed Strategies: The Workhorse of Benzofuran Synthesis
Palladium catalysis remains one of the most robust and widely employed tools for constructing the benzofuran ring. Its versatility stems from its ability to catalyze a variety of C-C and C-O bond-forming reactions with high efficiency and functional group tolerance.
Sonogashira Coupling and Cyclization Cascade
The sequential Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization, is a cornerstone of benzofuran synthesis.[4][5] This can be performed in a stepwise manner or as a more efficient one-pot reaction.[6]
Mechanistic Insight: The process is typically co-catalyzed by palladium and copper. The palladium catalyst facilitates the oxidative addition into the aryl halide bond, while copper(I) forms a copper acetylide intermediate. Transmetalation followed by reductive elimination forges the C-C bond. The resulting o-alkynylphenol then undergoes a palladium- or copper-catalyzed 5-endo-dig intramolecular cyclization to yield the benzofuran product. The use of palladium nanoparticles in water under aerobic conditions represents a greener alternative.[1]
Typical Reagents:
-
Substrates: o-Iodophenols or o-bromophenols, terminal alkynes.
-
Catalyst System: PdCl₂(PPh₃)₂, Pd/C, or other Pd(0)/Pd(II) sources.
-
Co-catalyst: Copper(I) iodide (CuI).
-
Base: Triethylamine (Et₃N), Diisopropylamine (DIPA), or K₂CO₃.
-
Solvent: THF, DMF, or Toluene.
Advantages vs. Limitations: This method offers a broad substrate scope and generally produces high yields.[5][7] However, it relies on pre-functionalized o-halophenols and the use of a co-catalyst, which can sometimes complicate purification. Aliphatic alkynes are often not well-tolerated in some protocols.[8]
Caption: General workflow for Sonogashira coupling/cyclization.
Direct C-H Bond Functionalization
To improve atom economy and circumvent the need for pre-halogenated substrates, methods based on direct C-H activation have emerged. These protocols typically involve the palladium-catalyzed oxidative annulation of phenols with coupling partners like alkynes or alkenes.[1][4]
Mechanistic Insight: The reaction is believed to proceed via coordination of the palladium(II) catalyst to the phenol, followed by ortho C-H activation to form a palladacycle intermediate. Insertion of the alkyne or alkene into the C-Pd bond and subsequent reductive elimination or β-hydride elimination affords the benzofuran product and regenerates the active catalyst, often with the aid of an oxidant.[9]
Typical Reagents:
-
Substrates: Phenols, bromoalkynes, or α,β-unsaturated carboxylic acids.[4][9]
-
Catalyst: Pd(OAc)₂ or [PdCl₂(CH₃CN)₂].
-
Oxidant: Benzoquinone, Cu(OAc)₂, or O₂.
-
Solvent: Toluene, DMA, or xylene.
Advantages vs. Limitations: This approach offers a more convergent and atom-economical synthesis from readily available phenols. However, controlling regioselectivity with unsymmetrically substituted phenols can be a challenge, and the need for stoichiometric oxidants can be a drawback.
Comparative Data: Palladium-Catalyzed Methods
| Method | Starting Materials | Catalyst System | Typical Yields | Key Advantage | Ref |
| Sonogashira/Cyclization | o-Iodophenol, Phenylacetylene | PdCl₂(PPh₃)₂/CuI/Et₃N | 80-95% | Broad scope, high yields | [5] |
| C-H Activation | Phenol, 1-Bromo-1-hexyne | Pd(OAc)₂/Na₂CO₃ | 70-85% | Atom economy, no pre-halogenation | [4] |
| Cycloisomerization | 2-(1-Hydroxyprop-2-ynyl)phenol | PdI₂/KI/Base | 80-98% (step 1) | Access to functionalized side chains | [10] |
Copper-Catalyzed Alternatives: A Palladium-Free Approach
Copper catalysis provides a cost-effective and often complementary alternative to palladium-based systems. Copper's unique reactivity enables novel tandem reactions and can be particularly effective for certain substrate classes.
Mechanistic Insight: Copper can catalyze Sonogashira-type couplings of o-iodophenols and alkynes without the need for palladium.[11] Another powerful strategy involves the copper-catalyzed tandem reaction of substrates like 2-(2,2-dibromovinyl)phenol, where copper facilitates both an intramolecular C-O bond formation and a subsequent C-H activation/coupling step.[12] One-pot syntheses reacting salicylaldehyde tosylhydrazones with sources of trifluoropropyne have also been developed under copper catalysis.[13]
Typical Reagents:
-
Catalyst: CuI, CuBr, or other Cu(I) salts.
-
Ligand: Often ligand-free, but phenanthroline or other N-ligands can be used.
-
Base: K₂CO₃, Cs₂CO₃, or KOH.
-
Substrates: o-Iodophenols, 2-(gem-dihaloalkenyl)phenols, salicylaldehyde derivatives.
Advantages vs. Limitations: The primary advantage is the avoidance of expensive and potentially toxic palladium. These methods are robust and can tolerate a wide range of functional groups.[11] However, they may require higher reaction temperatures or longer reaction times compared to their palladium counterparts.
Comparative Data: Copper vs. Palladium
| Reaction Type | Catalyst System | Typical Yields | Key Advantage | Ref |
| Coupling/Cyclization | CuI / L-proline / K₂CO₃ | 75-90% | Palladium-free, cost-effective | [11] |
| Coupling/Cyclization | PdCl₂(PPh₃)₂ / CuI / Et₃N | 80-95% | Milder conditions, very broad scope | [5] |
| Domino Reaction | CuI / Cs₂CO₃ | 60-85% | Novel transformations, C-H activation | [12] |
Metal-Free Strategies: Enhancing Biocompatibility
For applications in pharmaceuticals and materials science, avoiding transition metal contamination in the final product is a critical concern. Metal-free synthetic routes offer an elegant solution to this challenge.
Hypervalent Iodine-Mediated Cyclization
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene [PhI(OAc)₂], are powerful oxidants that can mediate the cyclization of o-hydroxystilbenes to form 2-arylbenzofurans.
Mechanistic Insight: The reaction proceeds via an oxidative cyclization mechanism. The hypervalent iodine reagent activates the substrate, facilitating an intramolecular attack of the phenolic oxygen onto the double bond, followed by aromatization to yield the benzofuran ring. The reaction can be run with stoichiometric PhI(OAc)₂ or with catalytic amounts in the presence of a terminal oxidant like m-chloroperbenzoic acid (m-CPBA).[1][4]
Typical Reagents:
-
Substrate: o-Hydroxystilbenes.
-
Reagent: PhI(OAc)₂ (catalytic or stoichiometric).
-
Oxidant (for catalytic cycle): m-CPBA.
-
Solvent: Acetonitrile, Dichloromethane.
Advantages vs. Limitations: This method completely avoids transition metals, simplifying purification and eliminating toxicity concerns. The main limitation is the requirement for pre-synthesized o-hydroxystilbene precursors.
Caption: Comparison of starting materials for different synthetic routes.
Unconventional and Greener Methodologies
Modern synthetic chemistry places a strong emphasis on sustainability. Methodologies that reduce reaction times, minimize energy consumption, and utilize environmentally benign solvents are highly desirable.
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate many of the reactions described above, particularly palladium-catalyzed Sonogashira couplings.[7] Reaction times can be reduced from hours to mere minutes, significantly improving throughput.[14][15]
-
Electrochemical Synthesis: This emerging technique uses electrical current to drive redox reactions, offering a catalyst-free and reagent-minimal approach to benzofuran synthesis under green conditions.[16][17]
-
Greener Solvents: Performing reactions in water or deep eutectic solvents (DES) can replace hazardous volatile organic compounds, aligning with the principles of green chemistry.[18][19]
Experimental Protocols
Protocol 1: One-Pot Pd/Cu-Catalyzed Sonogashira Coupling-Cyclization
(Adapted from Markina, N. A. et al., Tetrahedron, 2013)[1]
-
To a microwave vial, add o-iodophenol (1.0 mmol), the terminal alkyne (1.1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Seal the vial and evacuate and backfill with nitrogen three times.
-
Add anhydrous triethylamine (3.0 mL) via syringe.
-
Place the vial in a microwave reactor and irradiate at 100 °C for 15-30 minutes, or until TLC/LCMS analysis shows consumption of the starting material.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-substituted benzofuran.
Protocol 2: Metal-Free Oxidative Cyclization using Hypervalent Iodine
(Adapted from Singh, F. V. & Wirth, T., Synthesis, 2012)[4]
-
In a round-bottom flask, dissolve the o-hydroxystilbene (1.0 mmol) in acetonitrile (10 mL).
-
Add (diacetoxyiodo)benzene (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent in vacuo.
-
Dilute the residue with ethyl acetate (25 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 2-arylbenzofuran.
Conclusion and Future Outlook
The synthesis of 2-substituted benzofurans has evolved significantly, with a rich portfolio of alternative reagents now available to the modern chemist. While palladium-catalyzed Sonogashira-cyclization cascades remain a highly reliable and versatile option, the field is clearly trending towards more sustainable and atom-economical approaches. Strategies involving direct C-H activation are particularly promising as they utilize simpler, more abundant starting materials. Furthermore, the development of robust copper-catalyzed and entirely metal-free protocols provides crucial alternatives for applications where metal contamination is a concern. As the demand for greener chemical processes grows, we anticipate that unconventional methods, including microwave-assisted synthesis, electrochemistry, and the use of benign solvent systems, will play an increasingly central role in the future of benzofuran synthesis.
References
- Novák, Z. Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Google Scholar.
- Organic Chemistry Portal. Benzofuran synthesis. Organic Chemistry Portal.
- Markina, N. A., & Larock, R. C. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. NIH.
- Taddeo, C. D., et al. Some recent approaches to the synthesis of 2-substituted benzofurans. PubMed.
- Ghosh, S., et al. Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing.
- Arcadi, A., et al. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing.
- Cacchi, S., et al. A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis.
- Rossi, R., et al. A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. PubMed.
- Jiang, H., et al. Synthesis of 2-(polyfluoroaryl)benzofurans via a copper(I)-catalyzed reaction of 2-(2,2-dibromovinyl)phenol with polyfluoroarene. PubMed.
- Agasti, S., et al. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. PMC - NIH.
- Organic Synthesis Portal. Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. Organic Synthesis Portal.
- Various Authors. Other Transition Metal-Catalyzed Benzofuran Synthesis. ResearchGate.
- Sinha, A., et al. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.
- Rossi, R., et al. A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. ACS Publications.
- Rossi, R., et al. A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. ACS Publications.
- Ielo, L., et al. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH.
- Various Authors. Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis.
- Kishor, M. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
- Ielo, L., et al. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
- Various Authors. Mechanism of formation of 2-substituted benzofuran derivatives. ResearchGate.
- Wang, X., et al. Copper-catalyzed one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofused heterocycles. RSC Publishing.
- De Luca, L. Some Recent Approaches to the Synthesis of 2-Substituted Benzofurans. Ingenta Connect.
- Sasakura, K., et al. Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters. J-STAGE.
- Yoshimitsu, T., et al. Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. PubMed Central.
- Moradi, M., et al. Non-Catalyst, Fast, Simple and Green Synthesis of New Benzofuran Derivatives through Electrochemical Methods. Journal of Biochemical Technology.
- Gevorgyan, V., et al. Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals. American Chemical Society.
- Various Authors. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
- Various Authors. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH.
- Various Authors. Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. ACS Publications.
- Dwarakanath, S., & Gaonkar, S. L. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central.
- Various Authors. Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. ResearchGate.
- Various Authors. Sustainable synthesis of benzofurans derivatives. ResearchGate.
- Vincetti, P., et al. A microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides. King's College London Research Portal.
- Suryawanshi, V. S. Greener Approach for Synthesis of Benzofuran Derivatives. ResearchGate.
- Various Authors. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing.
- Various Authors. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. ijcrt.org.
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2-(polyfluoroaryl)benzofurans via a copper(I)-catalyzed reaction of 2-(2,2-dibromovinyl)phenol with polyfluoroarene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofused heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 16. atlantis-press.com [atlantis-press.com]
- 17. jbiochemtech.com [jbiochemtech.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming 2-Arylbenzofuran Structure
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized or isolated compounds is paramount. The 2-arylbenzofuran scaffold is a privileged motif in a multitude of biologically active molecules, making its precise characterization a critical step in any research endeavor. This guide provides an in-depth comparison of spectroscopic techniques for the robust confirmation of 2-arylbenzofuran structures, moving beyond a simple listing of methods to explain the causality behind experimental choices and provide self-validating protocols.
The Logic of a Multi-Spectroscopic Approach
Relying on a single spectroscopic technique for structural elucidation is fraught with peril. Isomers and unexpected reaction byproducts can yield data that, in isolation, may appear consistent with the target structure. A truly trustworthy confirmation rests on the convergence of evidence from multiple, complementary spectroscopic methods. Each technique probes a different aspect of the molecule's constitution, and together they create a detailed and robust structural picture.
Our approach is hierarchical, beginning with broad structural information and progressively moving to fine-grained connectivity and spatial arrangement.
Caption: Hierarchical workflow for the spectroscopic confirmation of 2-arylbenzofuran structures.
I. Mass Spectrometry: The First Gatekeeper
Mass spectrometry (MS) provides the fundamental data point: the molecular weight of the compound. High-resolution mass spectrometry (HRMS) takes this a step further by providing a highly accurate mass measurement, which can be used to determine the elemental formula. This is the first and most critical test of a successful synthesis or isolation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for most 2-arylbenzofurans, often yielding the protonated molecule [M+H]⁺.[1][2]
-
Analysis: Analyze the sample on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Interpretation: Compare the measured accurate mass with the theoretical mass of the target 2-arylbenzofuran. A mass error of <5 ppm is generally considered acceptable for confirmation of the elemental formula.
Distinguishing Isomers through Fragmentation:
Tandem mass spectrometry (MS/MS) can be invaluable for distinguishing between isomers.[3] For instance, 3-aroylbenzofurans, potential byproducts in some synthetic routes, exhibit different fragmentation patterns compared to their 2-aryl counterparts.[4] A key diagnostic fragmentation for some 3-formyl-2-arylbenzofurans is the loss of a CO molecule (28 Da).[5][6]
Table 1: Typical Mass Spectrometric Fragmentation of Substituted 2-Arylbenzofurans
| Precursor Ion | Fragmentation Pathway | Characteristic Neutral Loss | Notes |
| [M+H]⁺ | Cleavage of the bond between the benzofuran and aryl rings | Varies with aryl substituent | Often leads to a prominent aryl cation. |
| [M-H]⁻ | Loss of CO (for 3-formyl derivatives) | 28 Da | Diagnostic for the 3-formyl group.[5][6] |
| [M-H]⁻ | Loss of CH₂O (for 3-hydroxymethyl derivatives) | 30 Da | Diagnostic for the 3-hydroxymethyl group.[5][6] |
| [M-H]⁻ | Loss of CO₂ (for 3-carboxy derivatives) | 44 Da | Diagnostic for the 3-carboxy group.[5][6] |
II. NMR Spectroscopy: The Cornerstone of Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous structure determination.[2][6][7]
¹H NMR: A Window into the Proton Environment
The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of protons in the molecule. For 2-arylbenzofurans, the aromatic region of the spectrum is particularly informative.
Table 2: Typical ¹H NMR Chemical Shift Ranges for the 2-Arylbenzofuran Core
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-3 | 6.8 - 7.5 | Singlet | The chemical shift is sensitive to the substituent on the aryl ring. |
| H-4, H-5, H-6, H-7 | 7.0 - 7.8 | Multiplet | The exact shifts and coupling patterns depend on the substitution pattern of the benzofuran ring. |
| Aryl Protons | 6.9 - 8.2 | Multiplet | The shifts and coupling patterns are dictated by the substituents on the aryl ring. |
Note: These are typical values and can be influenced by solvent and substituents.[8][9]
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including quaternary carbons which are not visible in the ¹H NMR spectrum.
Table 3: Typical ¹³C NMR Chemical Shift Ranges for the 2-Arylbenzofuran Core
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C-2 | 154 - 160 | Quaternary carbon, often deshielded. |
| C-3 | 100 - 110 | Protonated carbon, appears upfield. |
| C-3a | 125 - 130 | Quaternary carbon. |
| C-4, C-5, C-6, C-7 | 110 - 135 | Aromatic carbons of the benzofuran ring. |
| C-7a | 150 - 156 | Quaternary carbon, deshielded due to the adjacent oxygen. |
| Aryl Carbons | 120 - 165 | Shifts depend on the substitution pattern. |
Note: These are typical values and can be influenced by solvent and substituents.[10][11]
2D NMR: Connecting the Dots
While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For confirming a 2-arylbenzofuran structure, COSY, HSQC, and HMBC are the most crucial experiments.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is useful for tracing out the spin systems in the benzofuran and aryl rings.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to. This allows for the unambiguous assignment of protonated carbons.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is the key experiment for piecing the entire structure together, as it connects the different spin systems and identifies the positions of quaternary carbons.[12]
Caption: Critical HMBC correlations for confirming the 2-arylbenzofuran scaffold.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Prepare a concentrated solution of the compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquisition: On a high-field NMR spectrometer (≥400 MHz), acquire the following spectra:
-
¹H NMR
-
¹³C NMR
-
COSY
-
HSQC
-
HMBC
-
-
Data Processing and Analysis:
-
Assign the protonated carbons using the HSQC spectrum.
-
Use the COSY spectrum to identify coupled protons within the aromatic rings.
-
Critically, use the HMBC spectrum to establish long-range correlations. Look for the key correlation between the aryl protons (e.g., H-2'/H-6') and the C-2 of the benzofuran ring, and between the H-3 proton and C-2 and C-3a. These correlations are definitive proof of the 2-arylbenzofuran connectivity.[13]
-
III. Infrared (IR) and UV-Vis Spectroscopy: Corroborative Evidence
While not as structurally definitive as NMR or MS, IR and UV-Vis spectroscopy provide valuable corroborating evidence.
Infrared (IR) Spectroscopy:
IR spectroscopy is excellent for identifying the presence or absence of specific functional groups. For a simple 2-arylbenzofuran, the spectrum will be dominated by aromatic C-H and C=C stretching vibrations. The real power of IR comes in identifying derivatives or potential impurities.
Table 4: Key IR Absorptions for 2-Arylbenzofurans and Related Structures
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O-C Stretch (ether) | 1050 - 1250 | Strong |
| O-H Stretch (hydroxyl) | 3200 - 3600 (broad) | Strong |
| C=O Stretch (aldehyde/ketone) | 1680 - 1720 | Strong |
| C=O Stretch (ester) | 1735 - 1750 | Strong |
| C=O Stretch (carboxylic acid) | 1700 - 1725 | Strong |
The absence of a strong carbonyl (C=O) absorption can help rule out isomeric structures like aurones or 3-aroylbenzofurans.[14][15]
UV-Vis Spectroscopy:
2-Arylbenzofurans possess an extended conjugated system, resulting in characteristic UV-Vis absorption spectra. The position of the absorption maxima (λ_max) can be sensitive to the substitution pattern on both the benzofuran and aryl rings. While not typically used for primary structure elucidation, it can be a useful tool for comparing a newly synthesized compound to a known standard. The UV spectrum can confirm the presence of the expected chromophore.[2][16]
Conclusion: A Self-Validating System
By systematically applying this multi-spectroscopic approach, researchers can build a self-validating case for the structure of a 2-arylbenzofuran. The elemental formula from HRMS provides the foundation. 1D and 2D NMR experiments then build the complete carbon-hydrogen framework, piece by piece. Finally, IR and UV-Vis spectroscopy offer corroborative evidence for the functional groups and overall electronic system. When the data from each of these techniques converges on a single, consistent structure, a high degree of confidence in the compound's identity is achieved. This rigorous approach is essential for ensuring the integrity and reproducibility of scientific research in drug discovery and development.
References
-
Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2019). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(9), 750-760. [Link]
-
Hadi, S., et al. (2020). Structure Characterization and Biological Activity of 2-Arylbenzofurans from an Indonesian Plant, Sesbania grandiflora (L.) Pers. Phytochemistry Letters, 35, 10-15. [Link]
-
Feng, Y. Q., et al. (2024). Study on 2-arylbenzo[b]furans from Itea omeiensis and their fragmentation patterns with Q-Orbitrap mass spectrometry. Natural Product Research, 38(18), 3118-3129. [Link]
-
Donate, P. M., et al. (2019). Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn. Journal of Mass Spectrometry, 54(9), 750-760. [Link]
-
Feng, Y. Q., et al. (2023). Study on 2-arylbenzo[b]furans from Itea omeiensis and their fragmentation patterns with Q-Orbitrap mass spectrometry. Natural Product Research. [Link]
-
Rambabu, D., et al. (2013). Synthesis and structural characterization of 2-benzylidenebenzofuran-3-(2 H)-ones. Molecular Crystals and Liquid Crystals, 577(1), 83-94. [Link]
-
Noviany, N., et al. (2020). Two new 2-arylbenzofurans from Sesbania grandiflora L. and their cytotoxicity towards cancer cell. ResearchGate. [Link]
-
Hadi, S., et al. (2020). Structure Characterization and Biological Activity of 2-Arylbenzofurans from an Indonesian Plant, Sesbania grandiflora (L.) Pers. Phytochemistry Letters, 35, 10-15. [Link]
-
Hadi, S., et al. (2019). 2D NMR and conformational analyses of compound 1. (a) 1 H-1 H COSY correlations. ResearchGate. [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
Mushtaq, S., et al. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]
-
Zhang, D., et al. (2019). Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells. Molecules, 24(11), 2139. [Link]
-
ResearchGate. (2016). Differentiation of 2- and 6-isomers of (2-dimethylaminopropyl)benzofuran by tandem mass spectrometry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Study on 2-arylbenzo[ b]furans from Itea omeiensis and their fragmentation patterns with Q-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. compoundchem.com [compoundchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. compoundchem.com [compoundchem.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. cris.bgu.ac.il [cris.bgu.ac.il]
- 15. mdpi.com [mdpi.com]
- 16. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Organotin vs. Organoboron Reagents in C-C Coupling
<M>
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are fundamental to pharmaceuticals, agrochemicals, and materials science. Among the plethora of methods available, palladium-catalyzed cross-coupling reactions have risen to prominence. This guide provides an in-depth comparison of two of the most powerful and widely used classes of reagents in this field: organotins (in the Stille coupling) and organoborons (in the Suzuki-Miyaura coupling).
This document aims to provide an objective, data-driven comparison to assist researchers in making informed decisions for their synthetic strategies. We will delve into the mechanistic nuances, practical advantages and limitations, and real-world applications of each methodology.
At a Glance: Organotin vs. Organoboron Reagents
| Feature | Organotin Reagents (Stille Coupling) | Organoboron Reagents (Suzuki-Miyaura Coupling) |
| Organometallic Reagent | Organostannanes (R-SnR'₃) | Boronic acids (R-B(OH)₂) or boronate esters (R-B(OR)₂) |
| Toxicity of Reagent | High toxicity, requiring careful handling and disposal.[1][2] | Generally low toxicity, considered a "greener" alternative.[3][4] |
| Reagent Stability | Generally stable to air and moisture.[3][5] | Variable; boronic acids can be prone to decomposition and protodeboronation.[6] |
| Byproducts | Tin-based, often difficult to completely remove from the final product.[3][7] | Boron-based, typically water-soluble and easily removed during workup.[3][4] |
| Functional Group Tolerance | Excellent and very broad.[8][9] | Broad, but can be sensitive to acidic protons and some functional groups.[10][11] |
| Reaction Conditions | Often proceeds under neutral or mild conditions, without the need for a strong base.[12] | Typically requires a base to activate the organoboron species.[10][13][14][15] |
Mechanistic Underpinnings: A Tale of Two Transmetalations
Both the Stille and Suzuki-Miyaura couplings proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10][16] The fundamental distinction between the two reactions lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.
The Catalytic Cycles
Catalytic cycles for Suzuki-Miyaura and Stille couplings.
In the Suzuki-Miyaura coupling , the organoboron reagent, typically a boronic acid or ester, requires activation by a base.[13] This activation forms a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to the palladium center during transmetalation.[13]
Conversely, the Stille coupling generally does not require a base. The transmetalation step is believed to proceed through an associative mechanism where the organostannane coordinates to the palladium complex.[16] The rate-determining step in the Stille reaction is often the transmetalation.[5]
Performance Comparison: A Data-Driven Analysis
The choice between Suzuki and Stille coupling is often dictated by factors such as substrate scope, functional group tolerance, and reaction efficiency. Below is a summary of comparative data from a study on the functionalization of a diazocine core.[17]
| Electrophile | Stille Coupling Yield (%) | Suzuki-Miyaura Coupling Yield (%) |
| 4-Bromotoluene | 91 | 95 |
| 4-Bromoanisole | 90 | 95 |
| 1-Bromo-4-nitrobenzene | 89 | 80 |
| 1-Bromo-4-(trifluoromethyl)benzene | 88 | 85 |
| 4-Bromobenzaldehyde | 80 | 39 |
| Methyl 4-bromobenzoate | 85 | 59 |
These results highlight a key trend: while both reactions are highly effective for many substrates, the Stille coupling often demonstrates superior performance with electron-deficient or coordinating functional groups, such as aldehydes and esters.[17] For substrates with base-sensitive functionalities, the Stille coupling's ability to proceed under neutral conditions is a significant advantage.[11][12]
Deep Dive: Advantages and Disadvantages
Organoboron Reagents (Suzuki-Miyaura Coupling)
Advantages:
-
Low Toxicity: Organoboron compounds and their byproducts are generally of low toxicity, making them a more environmentally friendly option.[3][4]
-
Byproduct Removal: The boron-containing byproducts are often water-soluble, facilitating their removal during aqueous workup.[3]
-
Commercial Availability: A vast array of boronic acids and esters are commercially available, accelerating drug discovery and development.[18][19]
-
Milder Conditions: While requiring a base, the reaction conditions are generally considered mild.[10]
Disadvantages:
-
Base Sensitivity: The requisite base can be incompatible with substrates bearing sensitive functional groups, such as esters or enolizable ketones.[10][11]
-
Protodeboronation: Boronic acids can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond, particularly with electron-rich or heteroaromatic substrates.[6]
-
Reagent Stability: Some boronic acids have limited stability and can undergo dehydration to form boroxines.
Organotin Reagents (Stille Coupling)
Advantages:
-
Exceptional Functional Group Tolerance: The Stille coupling is renowned for its tolerance of a wide variety of functional groups, including those that are incompatible with the basic conditions of the Suzuki coupling.[20][8][9]
-
Neutral Conditions: The ability to perform the reaction under neutral conditions is a major advantage for complex molecule synthesis.[3][12]
-
Reagent Stability: Organostannanes are generally stable to air and moisture, simplifying their handling and storage.[3][5][20]
Disadvantages:
-
High Toxicity: Organotin compounds are highly toxic and require specialized handling and disposal procedures.[1][2][21] This is a significant drawback, particularly for large-scale industrial applications.
-
Byproduct Removal: The removal of stoichiometric tin byproducts can be challenging and may require specific purification techniques.[3][7]
-
Cost: Organotin reagents can be more expensive than their organoboron counterparts.[10]
Application in Drug Discovery and Development
Both the Stille and Suzuki-Miyaura couplings have had a profound impact on the pharmaceutical industry.[18][19][22]
The Suzuki-Miyaura coupling is one of the most widely used reactions in medicinal chemistry for the synthesis of biaryl and aryl-heterocycle moieties, which are common structural motifs in approved drugs.[23][24] Its reliability and the commercial availability of a vast library of boronic acids have made it a go-to method for structure-activity relationship (SAR) studies.[18]
The Stille coupling , despite the toxicity concerns, remains a valuable tool, especially in the synthesis of complex natural products and drug candidates where its broad functional group tolerance is essential.[25][26] For example, it has been employed in the synthesis of pyrrolo[2,1-c][1][10]benzodiazepines (PBDs), a class of potent antitumor agents.[27]
Experimental Protocols: Representative Methodologies
Generalized Experimental Workflow
Generalized experimental workflow comparison.
Representative Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Deoxygenated solvents (e.g., a mixture of 1,4-dioxane and water) are then added via syringe.[14]
-
Reaction: The resulting mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the reaction is complete, as monitored by TLC or GC/MS.[12][14]
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Representative Stille Coupling Protocol
This protocol outlines a general procedure for the Stille coupling of an aryl iodide with a vinylstannane.
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction flask is charged with the aryl iodide (1.0 equiv), vinylstannane (1.1 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv), and a suitable ligand (e.g., triphenylarsine or XPhos).
-
Solvent Addition: Anhydrous and deoxygenated solvent (e.g., THF or DMF) is added to the flask.
-
Reaction: The reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by TLC or LC/MS.
-
Workup and Purification: Once the reaction is complete, the solvent is removed in vacuo. The residue is then subjected to purification. This often involves an initial aqueous workup followed by column chromatography. A potassium fluoride (KF) wash can be effective in removing tin byproducts.
Conclusion: Making the Right Choice
The decision to employ organotin or organoboron reagents in C-C coupling reactions is a nuanced one, guided by the specific demands of the synthetic target.
The Suzuki-Miyaura coupling is often the first choice for many applications due to its use of less toxic and readily available reagents, and the ease of byproduct removal.[12] It has become a workhorse in both academic and industrial settings, particularly in drug discovery for rapid SAR exploration.[18][19]
However, the Stille coupling remains an indispensable tool, particularly for substrates with base-sensitive functional groups or those that are sterically demanding.[12][17] Its exceptional functional group tolerance often makes it the more robust and higher-yielding option in complex syntheses, provided that the toxicity and purification challenges are carefully managed.[3]
Ultimately, a thorough understanding of the strengths and weaknesses of each methodology, as presented in this guide, will empower researchers to select the optimal C-C bond-forming strategy for their specific scientific challenges.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- OpenOChem Learn. Stille Coupling.
- Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56.
- Casanuova, J., & Stille, J. K. (1986). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 108(20), 6402–6403.
- Raut, P., & Farhadi, S. (2012). Toxicity and speciation analysis of organotin compounds. International Journal of Environmental Science and Technology, 9(1), 215-224.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Stille reaction.
- BYJU'S. Suzuki coupling reaction.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Myers, A. The Stille Reaction.
- Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Journal of Medicinal Chemistry, 54(10), 3451–3479.
- BenchChem. (2025). A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling.
- Branco, V., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology, 9, 593.
- Chemistry Stack Exchange. (2021, May 19). Why are tri-organotin chloride compounds so dangerous?.
- BenchChem. (2025, December).
- Takale, B. S., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 26-51.
- Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds.
- R Discovery. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Carey, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 11(8), 1529–1534.
- ResearchGate. Suzuki-Miyaura cross-coupling. (a)
- University of Wisconsin-Madison. Boron in Organic Synthesis.
- Hall, D. G. (2007). Expanding Roles for Organoboron Compounds – Versatile and Valuable Molecules for Synthetic, Biological and Medicinal Chemistry. ConnectSci, 1.
- ResearchGate. Stille and Suzuki Cross-Coupling Reactions as Versatile Tools for Modifications at C-17 of Steroidal Skeletons - A Comprehensive Study.
- National Institutes of Health. (2021, March 5). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions.
- Slideshare. Organoborane or Organoboron compounds.
- DergiPark. ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS.
-
PubMed. (2004). Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][1][10]benzodiazepines (PBDs).
- YouTube. (2021, April 21). Ch 23 Stille and Suzuki Coupling.
- Wikipedia. Organoboron chemistry.
- Organic Chemistry Portal. Stille Coupling.
- RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- National Institutes of Health. (2023, May 30). Stille vs.
- Organic Syntheses. (2011). Discussion addendum for: 4-METHOXY-4'-NITROPHENYL.
- Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- National Institutes of Health.
- Mondal, S., Das, K. K., & Panda, S. (2022). Iron Catalysis: A New Horizon Towards Organoboron-mediated C-C Cross-coupling. Chemistry–An Asian Journal, 17(23), e202200836.
- Suzuki, A. (2003). Cross-Coupling Reactions of Organoboranes: An Easy Way for Carbon-Carbon Bonding. Pure and Applied Chemistry, 75(10), 1375-1392.
- ACS Publications. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions.
- Denmark, S. E. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
Sources
- 1. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Sigma Journal of Engineering and Natural Sciences » Submission » ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS [dergipark.org.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. quora.com [quora.com]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. byjus.com [byjus.com]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Frontiers | Organotin Compounds Toxicity: Focus on Kidney [frontiersin.org]
- 22. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 23. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 26. Organic Syntheses Procedure [orgsyn.org]
- 27. Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Trifluoroborate Salts: A Cost-Benefit Analysis for Modern Synthesis
In the dynamic landscape of synthetic chemistry, the choice of reagents is a critical determinant of a reaction's success, efficiency, and overall cost-effectiveness. Among the myriad of organoboron compounds available, potassium organotrifluoroborate salts (R-BF3K) have emerged as a compelling alternative to traditional boronic acids and their esters, particularly in the realm of cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of using trifluoroborate salts in synthesis, offering experimental insights and practical guidance for researchers, scientists, and drug development professionals.
The Rise of Trifluoroborate Salts: Stability Meets Reactivity
Organotrifluoroborate salts are air- and moisture-stable, crystalline solids that are often easily purified by recrystallization.[1][2] This inherent stability presents a significant advantage over many boronic acids, which can be prone to decomposition and protodeboronation, especially during purification and storage.[2][3] The enhanced stability of trifluoroborate salts translates to a longer shelf-life and greater ease of handling, which are crucial considerations in both academic and industrial settings.[2][4]
The unique reactivity of trifluoroborate salts is another key attribute. While they are less reactive than boronic acids in their native state, they can be readily activated under specific reaction conditions, typically involving a Lewis acid or a base, to participate in a wide range of transformations. This "on-demand" reactivity allows for a greater degree of control over the reaction and can lead to cleaner reaction profiles with fewer byproducts.
Head-to-Head Comparison: Trifluoroborate Salts vs. Boronic Acids and Esters
To provide a clear comparison, the following table summarizes the key performance characteristics of trifluoroborate salts against their more traditional counterparts:
| Feature | Potassium Organotrifluoroborate Salts (R-BF3K) | Boronic Acids (R-B(OH)2) | Boronic Esters (e.g., Pinacol Esters) |
| Stability | High; generally air- and moisture-stable crystalline solids.[1][3][5][6] | Variable; prone to dehydration to form boroxines and protodeboronation.[2][3] | Generally good, but can be susceptible to hydrolysis. |
| Handling | Easy to handle and weigh due to their solid nature.[2] | Can be challenging due to their often-amorphous nature and sensitivity.[6] | Often liquids or low-melting solids, requiring careful handling. |
| Purification | Often straightforward via recrystallization.[1][2] | Can be difficult; chromatography is often required.[2][6] | Purification by chromatography is common. |
| Reactivity | Requires activation (base or Lewis acid) for transmetalation. | Generally more reactive and can undergo transmetalation directly. | Reactivity is intermediate and often requires activation. |
| Reaction Scope | Broad, particularly in Suzuki-Miyaura and other cross-coupling reactions.[5][7][8] | Very broad, a cornerstone of modern cross-coupling chemistry. | Broad, with applications in various coupling reactions. |
| Cost | Can be more expensive to synthesize initially, but long-term stability may offset costs. | Generally less expensive to synthesize or purchase for common derivatives. | Cost is variable depending on the specific ester. |
| Toxicity | Fluoride-containing, requiring appropriate handling precautions. | Boron toxicity is a consideration. | Generally considered to have low toxicity. |
Experimental Workflow: A Case Study in Suzuki-Miyaura Coupling
To illustrate the practical application of trifluoroborate salts, let's consider a typical Suzuki-Miyaura cross-coupling reaction. The following diagram outlines the general workflow for comparing the performance of a trifluoroborate salt with a boronic acid.
Caption: Comparative workflow for Suzuki-Miyaura coupling using trifluoroborate salts vs. boronic acids.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole with Potassium Phenyltrifluoroborate
This protocol provides a representative example of a Suzuki-Miyaura reaction using a trifluoroborate salt.
Materials:
-
4-Iodoanisole
-
Potassium phenyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 4-iodoanisole (1.0 mmol), potassium phenyltrifluoroborate (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add potassium carbonate (3.0 mmol) to the flask.
-
Add degassed toluene (5 mL) and water (0.5 mL) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
The Causality Behind Experimental Choices
-
Palladium Catalyst: Palladium(II) acetate is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) catalyst.
-
Ligand: Triphenylphosphine is a widely used phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a crucial component that facilitates the transmetalation step by promoting the formation of the active boronate species from the trifluoroborate salt.
-
Solvent System: The use of a biphasic toluene/water solvent system is common in Suzuki-Miyaura reactions, as it helps to dissolve both the organic and inorganic reagents.
Mechanistic Considerations: The Role of the Fluoride Anion
The mechanism of activation for trifluoroborate salts in cross-coupling reactions is a subject of ongoing research. However, it is generally accepted that the reaction can proceed through the slow hydrolysis of the trifluoroborate to the corresponding boronic acid in situ, which then participates in the catalytic cycle.[4][9][10] The fluoride ions released during this process can also play a role in activating the catalyst and influencing the reaction outcome.[9][10]
Caption: Plausible activation pathways for organotrifluoroborate salts in cross-coupling reactions.
Cost-Benefit in Drug Development
In the context of drug development, the higher initial cost of some trifluoroborate salts can be justified by several factors:
-
Improved Yields and Purity: The enhanced stability and controlled reactivity of trifluoroborate salts can lead to higher yields of the desired product with fewer impurities, reducing the costs associated with purification.
-
Process Robustness: The stability of trifluoroborate salts contributes to more robust and reproducible manufacturing processes, a critical factor in pharmaceutical production.
-
Access to Novel Chemical Space: Trifluoroborate salts can be used to introduce a wide variety of functional groups, enabling the synthesis of novel and complex molecules with potential therapeutic applications.[1]
Conclusion: A Valuable Tool in the Synthetic Chemist's Arsenal
Potassium organotrifluoroborate salts represent a valuable and versatile class of reagents for modern organic synthesis. Their inherent stability, ease of handling, and broad reactivity make them an attractive alternative to traditional boronic acids and esters. While the initial cost may be a consideration, the long-term benefits in terms of improved yields, purity, and process robustness often outweigh this initial investment, particularly in the demanding environment of drug discovery and development. As research continues to uncover new applications and synthetic methodologies, the role of trifluoroborate salts in the synthetic chemist's toolbox is set to expand even further.
References
-
Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed Central. [Link]
-
Kabalka, G. W., & Mereddy, A. R. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PubMed Central. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Syntheses. [Link]
-
Parsons, A. T., & Buchwald, S. L. (2011). Preparation of a Stable Trifluoroborate Salt for the Synthesis of 1-Aryl-2,2-difluoro-enolethers and/or 2,2-Difluoro-1-aryl-ketones via Palladium-Mediated Cross-Coupling. The Journal of Organic Chemistry, 76(18), 7304–7311. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
-
Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(31), 5271-5274. [Link]
-
Butters, M., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar. [Link]
-
Batey, R. A., & Quach, T. D. (2001). TETRABUTYLAMMONIUM TRIFLUORO(ORGANO)BORATES: NOVEL AND VERSATILE REAGENTS FOR ORGANIC SYNTHESIS. Organic Syntheses, 78, 153. [Link]
-
Olsson, R. I., & Lloyd-Jones, G. C. (2010). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Organic & Biomolecular Chemistry, 8(12), 2750-2753. [Link]
-
Roy, A. (2016). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 7. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 9. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
- 10. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]
A Green Chemistry Compass: Navigating the Suzuki-Miyaura Reaction Towards Sustainability
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, a Nobel Prize-winning tool responsible for the construction of countless carbon-carbon bonds that form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] However, the traditional methodologies, while effective, often carry a significant environmental burden, relying on hazardous organic solvents and precious metal catalysts.[2] For the modern researcher, scientist, and drug development professional, the pursuit of efficacy cannot be divorced from the principles of green chemistry. This guide provides a comparative perspective on greener alternatives for the Suzuki-Miyaura reaction, supported by experimental data, to empower more sustainable and efficient synthetic strategies.
The Environmental Footprint of a Synthetic Workhorse
To appreciate the need for greener alternatives, we must first understand the environmental impact of conventional Suzuki-Miyaura protocols. A key metric in green chemistry is the Environmental Factor (E-Factor) , which is the mass ratio of waste to the desired product.[3] Traditional organic reactions, including the Suzuki-Miyaura coupling, can have notoriously high E-Factors, often in the range of 25-100 or even higher for multi-step syntheses in the pharmaceutical industry, with solvent usage being a primary contributor.[4]
Consider a typical Suzuki-Miyaura reaction using toluene as a solvent. The E-Factor calculation would include not only the mass of byproducts from the reaction itself but also the significant mass of the solvent used for the reaction and subsequent workup and purification steps. This highlights a critical area for improvement.
Charting a Greener Course: A Comparative Analysis
The journey towards a more sustainable Suzuki-Miyaura reaction involves a multi-faceted approach, targeting key components of the reaction: the solvent, the catalyst, and the energy input.
Beyond Traditional Solvents: Embracing Aqueous and Bio-Derived Media
The choice of solvent is arguably the most impactful decision from a green chemistry perspective. Traditional solvents like toluene, tetrahydrofuran (THF), and 1,4-dioxane are effective but pose significant environmental and safety concerns.[5] The exploration of greener alternatives has yielded promising results.
Water: The Ultimate Green Solvent
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing Suzuki-Miyaura reactions in aqueous media has been a major focus of research, leading to the development of efficient protocols, often under ligand-free conditions.[6][7][8][9]
Bio-Derived Solvents: A Renewable Alternative
Bio-derived solvents, such as 2-methyltetrahydrofuran (2-MeTHF) and tert-amyl alcohol, offer a more sustainable alternative to their petrochemical-derived counterparts.[10] Cyrene™, a solvent derived from cellulose, has also been explored as a green alternative to dipolar aprotic solvents like DMF and NMP.[11]
Comparative Performance of Solvents
| Solvent System | Typical Conditions | Yield (%) | Reaction Time | Key Advantages & Disadvantages |
| Toluene | Pd catalyst, organic base, 80-110°C | High | Hours | Advantages: Good solubility for many substrates. Disadvantages: Volatile, toxic, non-renewable. |
| Water | PdCl2, inorganic base, Room Temp - 100°C | Good to Excellent | Minutes to Hours | Advantages: Non-toxic, non-flammable, abundant, often allows for simpler workup. Disadvantages: Poor solubility for some organic substrates. |
| Ethanol/Water | Pd catalyst, inorganic base, Reflux | Good to Excellent | Minutes to Hours | Advantages: Improves substrate solubility compared to pure water, ethanol is a bio-based solvent. Disadvantages: Flammable. |
| tert-Amyl Alcohol | Ni catalyst, inorganic base, 100-120°C | Good to Excellent | Hours | Advantages: Higher boiling point than many traditional solvents, considered a greener alternative.[12] Disadvantages: Can be more expensive than traditional solvents. |
| Cyrene™ | Pd catalyst, inorganic base, 80-120°C | Moderate to Good | Hours | Advantages: Bio-derived, biodegradable, low toxicity.[11] Disadvantages: Can be a challenging solvent for some catalyst systems. |
Greener Catalysis: Moving Beyond Precious Palladium
The reliance on palladium, a precious and costly metal, is another significant drawback of the traditional Suzuki-Miyaura reaction. Green chemistry principles encourage the use of more abundant and less toxic catalysts, as well as the development of recyclable catalytic systems.
Nickel Catalysis: An Earth-Abundant Alternative
Nickel, being more earth-abundant and significantly cheaper than palladium, has emerged as a promising alternative catalyst.[1] Nickel catalysts have shown excellent activity, particularly for the coupling of challenging substrates.[10] However, the mechanistic pathways can differ from palladium, and catalyst deactivation can be a concern.[13][14][15]
Palladium Nanoparticles (PdNPs): Bridging Homogeneous and Heterogeneous Catalysis
Palladium nanoparticles offer a high surface-area-to-volume ratio, leading to high catalytic activity. They can be synthesized via "green" methods using plant extracts as reducing and capping agents.[16] Supported PdNPs can be easily recovered and reused, combining the advantages of homogeneous and heterogeneous catalysis.[17]
Recyclable Catalysts: Designing for a Circular Economy
The ability to recycle and reuse a catalyst is a cornerstone of green chemistry.[18] Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are inherently easier to separate and reuse. Several studies have demonstrated the successful recycling of palladium catalysts over multiple cycles with minimal loss of activity.[19][20][21]
Comparative Catalyst Performance
| Catalyst System | Key Features | Typical TON/TOF | Recyclability |
| Homogeneous Pd Catalysts | High activity and selectivity. | Can reach very high values (TONs > 10^6).[22][23] | Difficult, often not recycled. |
| Homogeneous Ni Catalysts | Lower cost, effective for challenging substrates. | Generally lower than the best Pd systems. | Difficult, often not recycled. |
| Palladium Nanoparticles (PdNPs) | High activity, can be synthesized via green routes. | Can be very high, depending on synthesis and support.[16] | Good to excellent, especially when supported. |
| Heterogeneous/Supported Pd Catalysts | Easy separation and recycling. | Variable, generally lower than homogeneous counterparts. | Excellent, can be reused for multiple cycles.[21][24] |
Energy Efficiency: The Power of Alternative Energy Sources
Conventional heating methods often require long reaction times and significant energy input. Alternative energy sources like microwave irradiation and sonication can dramatically accelerate reaction rates, leading to shorter reaction times and reduced energy consumption.
Microwave-Assisted Synthesis: Rapid and Efficient
Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times and higher yields compared to conventional heating.[25][26][27][28][29]
Sonication: An Ultrasonic Boost
Ultrasonic irradiation can enhance mass transfer and accelerate reaction rates through acoustic cavitation. This can be particularly effective for heterogeneous reactions.
Comparative Energy Input
| Energy Source | Typical Reaction Time | Yield (%) | Key Advantages |
| Conventional Heating | Hours | Good to Excellent | Well-established and widely available equipment. |
| Microwave Irradiation | Minutes | Often higher than conventional heating | Rapid heating, shorter reaction times, often improved yields.[25] |
| Sonication | Minutes to Hours | Good to Excellent | Enhanced reaction rates, particularly for heterogeneous systems. |
Experimental Protocols: Putting Green Chemistry into Practice
Protocol 1: Ligand-Free Suzuki-Miyaura Coupling in Water
This protocol describes a simple and efficient ligand-free Suzuki-Miyaura coupling in water at room temperature.[6]
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) chloride (PdCl₂) (1 mol%)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Deionized water (5 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, and potassium carbonate.
-
Add deionized water to the flask.
-
Add the palladium(II) chloride catalyst to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling in a Green Solvent
This protocol outlines a nickel-catalyzed Suzuki-Miyaura coupling using the greener solvent, tert-amyl alcohol.[12]
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.5 mmol)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Potassium phosphate (K₃PO₄) (2 mmol)
-
tert-Amyl alcohol (5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, arylboronic acid, NiCl₂(PCy₃)₂, and potassium phosphate.
-
Add tert-amyl alcohol to the tube.
-
Seal the tube and heat the reaction mixture at 110°C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Green Suzuki-Miyaura Reaction
Diagram 1: The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Diagram 2: A Greener Suzuki-Miyaura Workflow
Caption: Workflow for a Suzuki-Miyaura reaction incorporating green chemistry principles.
Conclusion: A Sustainable Future for C-C Bond Formation
The Suzuki-Miyaura reaction will undoubtedly remain a cornerstone of organic synthesis. However, the imperative to conduct chemistry in a more environmentally responsible manner necessitates a shift in our approach. By embracing greener solvents, exploring earth-abundant catalysts, and utilizing energy-efficient reaction conditions, we can significantly reduce the environmental footprint of this powerful transformation. This guide serves as a starting point for researchers to critically evaluate their synthetic strategies and to champion the adoption of greener alternatives. The data clearly indicates that sustainable practices do not have to come at the cost of efficiency; in many cases, they can lead to faster, more economical, and ultimately, better chemistry.
References
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Bhatt, N., Smriti, Khare, R., & Kamboj, M. (2021). Suzuki-Miyaura cross coupling reaction in various green media. Asian Journal of Chemistry, 33(9), 1976–1984.
- Carrow, B. P., & Nozaki, K. (2014). A perspective on the use of nickel in cross-coupling reactions. Inorganic chemistry, 53(10), 4991–5011.
- Chen, Z., Li, Y., & Zhang, M. (2016). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions.
- Das, D., & Bora, U. (2011).
- Gevorgyan, A., & Takeda, Y. (2020). Ni vs. Pd in Suzuki-Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry, 18(34), 6689-6695.
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- Li, J., Liu, L., & Zhang, Y. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(7), 7846-7853.
- Mathew, S. C., & Deveau, A. M. (2014). Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory.
- Mbuvi, H. M., & Kiplagat, A. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2445-2453.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Gautam, P., & Bhanage, B. M. (2015). Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry, 80(15), 7810-7815. [Link]
-
Organic Chemistry Portal. (2015). Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency. [Link]
- Pérez-García, L., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Ferraz, A., et al. (2021). Simple and Rapid Microwave-Assisted Suzuki–Miyaura Cross-coupling in Betaine/Glycerol Natural Eutectic Solvent. ChemSusChem, 14(1), 316-324.
- Leadbeater, N. E., & Marco, M. (2002). Rapid and Amenable Suzuki Coupling Reaction in Water Using Microwave and Conventional Heating. Organic Letters, 4(17), 2973-2976.
- Pinzón-Reyes, A., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 28(3), 1-13.
- Mbuvi, H. M. (2018). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki-Miyaura Cross-Coupling Reactions.
- Roy, A., & Plenio, H. (2012). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
- Oulianov, D. (2019). Green chemistry metrics for organic synthetic chemistry. OuluREPO.
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
- Garg, N. K., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 8(51), 19053-19060.
- El-Ghanam, A. M. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(8), 13869-13881.
- Ferreira, R. M., et al. (2022). Pd EnCat™ 30 Recycling in Suzuki Cross-Coupling Reactions.
- Saha, S., et al. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. ACS Omega, 3(10), 14313-14323.
- Pinzón-Reyes, A., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum.
- Camp, J. E., et al. (2019). Cyrene as a Bio-Based Solvent for the Suzuki–Miyaura Cross-Coupling. ACS Sustainable Chemistry & Engineering, 7(4), 4077-4085.
- García-Pérez, M., et al. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4158.
- BenchChem. (2025). A Comparative Guide to Catalyst Efficiency in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
- Lipshutz, B. H., & Ghorai, S. (2014). Transitioning organic synthesis from organic solvents to water. What's your E Factor?. Aldrichimica acta, 47(1), 3–15.
- Hooshmand, S. E., et al. (2019). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 21(3), 381-405.
- Adebayo, A. I., et al. (2020). Prospects and Applications of Palladium Nanoparticles in the Cross-coupling of (hetero)aryl Halides and Related Analogues. ChemistryOpen, 9(4), 430-453.
- Joshi, D. R., & Adhikari, N. (2024). DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION.
- Bhatt, N., et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. Asian Journal of Chemistry, 33(9), 1976-1984.
- ResearchGate. (n.d.). Comparison of turnover number (TON) and turnover frequency (TOF) values.
- Kim, J., & Song, H. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Sadeghi, S. H. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research, 10(1), 79-82.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Shields, J. D., & Garg, N. K. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 15(1), 10-13.
- The Organic Chemistry Tutor. (2023, October 30).
- Deveau, A. M., et al. (2015). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory.
- Kim, J., & Song, H. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Bohrium.
- Bhatt, N., et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. Semantic Scholar.
- Ciriminna, R., & Pagliaro, M. (2023). Usefulness of the Global E Factor as a Tool to Compare Different Catalytic Strategies: Four Case Studies.
-
Sheldon, R. A. (n.d.). E-Factor. .
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 3. Welcome to www.sheldon.nl [sheldon.nl]
- 4. Transitioning organic synthesis from organic solvents to water. What's your E Factor? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Ligand-Free SuzukiâMiyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory - Journal of Chemical Education - Figshare [figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Prospects and Applications of Palladium Nanoparticles in the Cross‐coupling of (hetero)aryl Halides and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions | MDPI [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. Simple and Rapid Microwave‐Assisted Suzuki–Miyaura Cross‐coupling in Betaine/Glycerol Natural Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
A Comparative Guide to Functional Group Tolerance: Potassium Organotrifluoroborates vs. Other Boron Reagents
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of complex molecule synthesis, particularly within drug development, the choice of reagents is paramount. The ability of a building block to withstand a wide array of chemical environments—a property known as functional group tolerance—dictates the efficiency, elegance, and overall feasibility of a synthetic route. Among the arsenal of organoboron reagents utilized in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, potassium organotrifluoroborates (R-BF₃K) have emerged as exceptionally robust and versatile partners.[1][2]
This guide provides an in-depth comparison of potassium organotrifluoroborates against their traditional counterparts, boronic acids and MIDA (N-methyliminodiacetic acid) boronates. We will explore the chemical principles governing their stability and reactivity, present comparative data on their functional group compatibility, and provide a detailed experimental protocol for assessing this critical parameter in your own research.
The Critical Challenge of Functional Group Tolerance
Modern synthetic targets, especially pharmaceutical candidates, are often adorned with a diverse collection of functional groups (e.g., esters, ketones, nitriles, amines, and heterocycles).[3][4] An ideal cross-coupling partner must selectively react at the desired carbon-boron bond without disturbing these other functionalities.
Boronic acids, the venerable workhorses of Suzuki-Miyaura coupling, often present challenges. Their inherent instability can lead to decomposition via protodeboronation (loss of the boron group) or the formation of cyclic trimeric anhydrides called boroxines, which complicates stoichiometry.[5][6] This instability often necessitates the use of excess reagent and carefully controlled, anhydrous conditions, limiting their compatibility with sensitive substrates.[3]
A Comparative Analysis of Boron Reagents
The limitations of boronic acids spurred the development of more stable alternatives. Both potassium organotrifluoroborates and MIDA boronates serve as "protected" forms of boronic acids, exhibiting superior stability and handling properties.[6][7]
Key Advantages of Potassium Organotrifluoroborates:
-
Exceptional Stability: Organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[5][8] This contrasts sharply with many boronic acids. This stability allows them to be stored indefinitely on the benchtop and carried through multi-step syntheses where less stable boron reagents would fail.[1][5]
-
Stoichiometric Precision: Unlike boronic acids which can exist as mixtures with their boroxine anhydrides, organotrifluoroborates are well-defined monomeric salts.[3][9] This allows for the use of near-stoichiometric amounts in reactions, improving atom economy and simplifying purification.[1]
-
Enhanced Reactivity & Broad Compatibility: The tetracoordinate nature of the boron atom in trifluoroborates renders them resistant to a variety of reaction conditions under which boronic acids would decompose.[10] Yet, under palladium-catalyzed cross-coupling conditions, they readily participate in the catalytic cycle, demonstrating high reactivity and tolerance for a vast range of functional groups.[4][11]
Comparison with MIDA Boronates:
MIDA boronates are another class of highly stable, protected boronic acids. A key distinction lies in their compatibility with silica gel chromatography. While trifluoroborate salts are generally incompatible with chromatography, MIDA boronates are stable to this common purification technique, making them highly valuable for multi-step syntheses requiring intermediate purification.[7][12] However, trifluoroborates are often more atom-economical and can be prepared from crude boronic acids, offering a practical advantage in many applications.[13][14]
dot graph ERD { graph [rankdir="LR", splines=ortho, label="Structural Comparison of Boron Reagents", labelloc=t, fontsize=16, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [arrowhead=vee, color="#5F6368"];
} dió Caption: Structural differences and key property comparisons.
Data Presentation: Functional Group Tolerance Comparison
The following table summarizes the general compatibility of common functional groups with the three classes of boron reagents under typical Suzuki-Miyaura cross-coupling conditions.
| Functional Group | Boronic Acids (R-B(OH)₂) | Potassium Trifluoroborates (R-BF₃K) | MIDA Boronates |
| Esters, Amides | Generally Tolerated | Excellent Tolerance [3] | Excellent Tolerance [7] |
| Ketones, Aldehydes | Tolerated (can be problematic) | Excellent Tolerance [3][4] | Excellent Tolerance [7] |
| Nitriles | Generally Tolerated | Excellent Tolerance [3] | Excellent Tolerance |
| Nitro Groups | Generally Tolerated | Excellent Tolerance | Excellent Tolerance |
| Free Amines (-NH₂, -NHR) | Often Problematic (Basicity) | Good Tolerance [4] | Good Tolerance |
| Free Alcohols, Phenols | Often Problematic (Protodeboronation) | Good Tolerance | Good Tolerance |
| Halogens (Cl, Br, I) | Tolerated (as coupling partner) | Excellent Tolerance [13] | Excellent Tolerance |
| Acidic N-H (Indoles, etc.) | Problematic (Protodeboronation) | Good Tolerance [15] | Good Tolerance [16] |
| Sulfonamides, Sulfones | Generally Tolerated | Excellent Tolerance | Excellent Tolerance |
Note: Tolerance can be highly dependent on specific reaction conditions (catalyst, base, solvent, temperature). This table serves as a general guide.
Mechanistic Insights: Why are Trifluoroborates So Stable?
The enhanced stability of organotrifluoroborates stems from the formation of a tetracoordinate "ate" complex. The boron atom is bonded to three electronegative fluorine atoms and one organic group, and it carries a formal negative charge that is balanced by the potassium counterion. This structure satisfies the octet rule for boron, making the C-B bond significantly more robust and resistant to premature cleavage by protic sources (like water or alcohols) compared to the electron-deficient, trigonal planar structure of a boronic acid.[6][10]
During the Suzuki-Miyaura catalytic cycle, a controlled release of the boronic acid in situ is believed to occur, often facilitated by the base, which then engages with the palladium catalyst. This "slow release" mechanism ensures a low standing concentration of the unstable boronic acid, minimizing side reactions.
dot graph TD { A[Potassium Organotrifluoroborate[R-BF₃]⁻K⁺] -- "Base (e.g., Cs₂CO₃), H₂OSlow Hydrolysis" --> B(Boronic AcidR-B(OH)₂); B -- "Pd(0) Complex" --> C{Transmetalation}; C --> D[Catalytic Cycle Continues];
} dió Caption: Activation pathway of trifluoroborates in cross-coupling.
Experimental Protocol: Assessing Functional Group Tolerance
This protocol provides a robust framework for evaluating the compatibility of a new, functionalized substrate with potassium aryltrifluoroborates in a model Suzuki-Miyaura reaction.
Objective: To determine the yield of a cross-coupling reaction between a functionalized aryl halide and potassium phenyltrifluoroborate, thereby assessing the tolerance of the specific functional group.
Materials:
-
Functionalized Aryl Halide (e.g., 4-Bromoacetophenone) (1.0 mmol)
-
Potassium Phenyltrifluoroborate (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Reaction vessel (e.g., 10 mL microwave vial with stir bar)
-
Standard laboratory glassware, TLC plates, silica gel for chromatography, and analytical equipment (NMR, GC-MS).
Step-by-Step Methodology:
-
Reaction Setup:
-
To the reaction vessel, add the functionalized aryl halide (1.0 mmol), potassium phenyltrifluoroborate (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 mmol).
-
Rationale: SPhos is a bulky, electron-rich phosphine ligand that promotes the formation of a highly active monoligated palladium catalyst, which is effective for cross-coupling reactions.[17] K₃PO₄ is a common base that is effective in these couplings.
-
-
Degassing:
-
Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Rationale: This removes oxygen, which can oxidize the Pd(0) active catalyst and lead to side reactions.
-
-
Solvent Addition:
-
Add toluene (5 mL) and water (0.5 mL) via syringe. The biphasic system is common for these reactions.
-
Rationale: Toluene is a good solvent for the organic components and the catalyst, while water helps to dissolve the inorganic base and facilitate the hydrolysis of the trifluoroborate.[15]
-
-
Reaction Execution:
-
Stir the mixture vigorously and heat to 80-100 °C in a preheated oil bath or heating block.
-
Rationale: Elevated temperatures are typically required to drive the catalytic cycle to completion in a reasonable timeframe.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl halide is consumed (typically 2-12 hours).[18]
-
Rationale: Monitoring prevents unnecessary heating that could lead to decomposition of the product or catalyst.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.[18]
-
Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} dió Caption: Experimental workflow for assessing functional group tolerance.
Conclusion
Potassium organotrifluoroborates represent a significant advancement in organoboron chemistry, offering a powerful combination of stability, reactivity, and broad functional group tolerance.[19][20] Their ease of handling and stoichiometric precision make them superior alternatives to traditional boronic acids for the synthesis of complex, highly functionalized molecules. While MIDA boronates offer the unique advantage of chromatographic stability, the practicality and atom economy of trifluoroborates secure their place as indispensable tools for researchers in organic synthesis and drug discovery. By understanding the comparative strengths of these reagents and employing robust screening protocols, chemists can unlock more efficient and reliable pathways to novel chemical entities.
References
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Cherney, A. H., & Reisman, S. E. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters, 16(8), 2104-2107. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Stefani, H. A., Cella, R., & Vieira, A. S. (2007). Recent Advances in Organotrifluoroborates Chemistry. Tetrahedron, 63(18), 3623-3658. [Link]
-
Molander, G. A., & Gormis, E. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(19), 7481-7485. [Link]
-
Molander, G. A., & Traister, K. M. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters, 14(20), 5258-5261. [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Burke, M. D., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society, 130(21), 6924–6935. [Link]
-
Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837-7848. [Link]
-
Gillis, E. P., & Burke, M. D. (2007). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
-
Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-86. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Yudin, A. K., et al. (2018). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. Angewandte Chemie International Edition, 57(32), 10255-10259. [Link]
-
Miles, D. H., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(10), 1689-1692. [Link]
-
Batey, R. A. (2007). Organotrifluoroborates: Expanding Organoboron Chemistry. ResearchGate. [Link]
-
Brückner, C., et al. (2011). Suzuki-Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Tetrahedron, 67(23), 4243–4252. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Gärtner, D., & Brückner, C. (2011). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Tetrahedron, 67(23), 4243-4252. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Organotrifluoroborate Hydrolysis and Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Kinetics in Organotrifluoroborate Chemistry
Potassium organotrifluoroborates (RBF3K) have emerged as highly valuable reagents in modern organic synthesis, particularly as robust and versatile coupling partners in the Suzuki-Miyaura reaction.[1][2][3][4][5] Their appeal lies in their stability to air and moisture, crystallinity, and ease of handling compared to their boronic acid counterparts.[2][6] However, the synthetic utility of organotrifluoroborates is intrinsically linked to their hydrolysis, a crucial activation step that precedes the key transmetalation event in the catalytic cycle.[2][6]
This guide provides an in-depth comparison of the kinetic studies of organotrifluoroborate hydrolysis and its subsequent impact on cross-coupling reactions. We will delve into the mechanistic nuances, compare experimental methodologies, and present data-driven insights to empower researchers in selecting and optimizing reaction conditions for their specific synthetic challenges. The central theme is the "slow release" strategy, where a controlled rate of hydrolysis is paramount to minimizing side reactions and maximizing product yield and purity.[7][8][9][10]
The Hydrolysis Pre-Equilibrium: More Than Just Adding Water
The conversion of an organotrifluoroborate to its corresponding boronic acid is not a simple, instantaneous process. It is a complex equilibrium that is highly sensitive to a multitude of factors.[7][8][9][10] Understanding and controlling the kinetics of this hydrolysis step is the cornerstone of harnessing the full potential of organotrifluoroborates.
Mechanistic Dichotomy: Acid-Catalyzed vs. Direct Dissociation
Kinetic studies have revealed two primary pathways for the hydrolysis of organotrifluoroborates under typical Suzuki-Miyaura conditions (aqueous THF with a base like Cs₂CO₃ at elevated temperatures).[7]
-
Acid-Catalyzed Pathway: For many aryl, benzyl, and furyl trifluoroborates, hydrolysis is surprisingly catalyzed by acid, even in a nominally basic reaction mixture.[7][8][9][10] This "acid-base paradox" arises from the phase-splitting of the THF/water solvent system induced by the inorganic base, leading to a lower pH in the bulk medium where the hydrolysis occurs.[7][8][9]
-
Direct M-F Dissociation: In contrast, organotrifluoroborates bearing alkyl, cycloalkyl, electron-rich aryl, and β-styryl moieties tend to undergo a more straightforward, direct hydrolysis.[7][8]
The operative mechanism has profound implications for the reaction rate and its sensitivity to the experimental setup.
Figure 1: Competing pathways for organotrifluoroborate hydrolysis.
Comparative Analysis of Factors Influencing Hydrolysis Rates
The rate of boronic acid release can be modulated by several interconnected variables. A judicious choice of these parameters is essential for achieving the desired "slow," "fast," or "very slow" release profile.
| Factor | Influence on Hydrolysis Rate | Mechanistic Rationale | Experimental Considerations |
| Organic Moiety (R) | Spans >5 orders of magnitude. Electron-rich groups (e.g., anisyl, isopropyl) lead to fast hydrolysis. Electron-poor groups (e.g., nitrophenyl, alkynyl) result in very slow hydrolysis.[7][8] | Electron-donating groups stabilize the intermediate difluoroborane (RBF₂) through hyperconjugation or π-donation.[11] | The choice of RBF₃K should be matched with the rate of the subsequent coupling step. |
| Base (e.g., Cs₂CO₃) | Complex role. Can accelerate direct dissociation but also induces phase-splitting, lowering the bulk pH and affecting the acid-catalyzed pathway.[7][8][9] | The base acts as a fluoride scavenger, driving the equilibrium towards the boronic acid.[12] | The type and amount of base can dramatically alter the hydrolysis profile. |
| Reaction Vessel | Significant impact. Glass surfaces can act as a fluorophile, accelerating hydrolysis. Vessel shape, size, and stirring rate affect phase contact and thus the bulk pH.[7][8][9][12] | Inefficient mixing can lead to localized pH changes and etching of the glass by HF.[12] | For reproducibility, consistent use of vessel type (PTFE is more inert), shape, and stirring speed is critical.[7][12] |
| Fluorophile | Accelerates hydrolysis by sequestering fluoride ions. | Drives the hydrolysis equilibrium to completion.[12] | Silica gel in water provides a mild and efficient alternative for preparative hydrolysis.[11] |
Experimental Protocols for Kinetic Analysis
Accurate determination of hydrolysis kinetics requires robust experimental design and analytical techniques.
Protocol 1: ¹⁹F NMR Monitoring of Hydrolysis
This is a widely used method for directly observing the consumption of the RBF₃K starting material and the formation of fluoride ions.
Objective: To determine the observed rate constant (k_obs) for the hydrolysis of a given organotrifluoroborate under specific Suzuki-Miyaura conditions.
Methodology:
-
Preparation: In a PTFE NMR tube, combine the organotrifluoroborate (e.g., 8 mM), an internal standard (e.g., trifluorotoluene), and the chosen base (e.g., Cs₂CO₃, 24 mM).
-
Initiation: Add the solvent system (e.g., THF/H₂O, 10:1 v/v) and immediately place the tube in a pre-heated NMR spectrometer (e.g., 55 °C).
-
Data Acquisition: Acquire ¹⁹F NMR spectra at regular time intervals.
-
Analysis: Integrate the signal corresponding to the RBF₃K species and the internal standard. Plot the natural logarithm of the RBF₃K concentration versus time. The negative of the slope of the resulting line provides the pseudo-first-order rate constant (k_obs).
Figure 2: Workflow for kinetic analysis of hydrolysis via ¹⁹F NMR.
Protocol 2: Real-Time Monitoring by ESI-MS
Electrospray Ionization Mass Spectrometry (ESI-MS) offers a powerful alternative for observing the dynamic speciation of all anionic boron species in real-time.[13]
Objective: To monitor the relative intensities of [RBFₙ(OH)₃₋ₙ]⁻ species throughout the hydrolysis process.
Methodology:
-
Setup: A solution of the organotrifluoroborate and base in the reaction solvent is continuously infused into the ESI-MS source using a syringe pump.
-
Monitoring: The mass spectrometer is set to scan a relevant m/z range to detect the starting trifluoroborate and all intermediate hydrolyzed species.
-
Data Analysis: The ion intensities for each species are plotted against time to generate a dynamic profile of the hydrolysis reaction. This can be correlated with parallel pH measurements of the bulk solution.[13]
The Coupling Reaction: How Hydrolysis Governs Success
The rate of organotrifluoroborate hydrolysis must be appropriately "geared" to the rate of the palladium-catalyzed cross-coupling.[7][8][10]
-
Ideal Scenario (Slow Release): The boronic acid is generated at a rate comparable to its consumption by the catalytic cycle. This maintains a low steady-state concentration of the boronic acid, minimizing side reactions like protodeboronation and oxidative homocoupling.[7][10][12]
-
Mismatched Rates (Fast Release): If hydrolysis is too rapid, the boronic acid accumulates, making it susceptible to degradation before it can participate in the cross-coupling.[7]
-
Mismatched Rates (Very Slow Release/Direct Transmetalation): For extremely stable organotrifluoroborates (e.g., alkynyl), hydrolysis is so slow that an alternative mechanism, such as direct transmetalation from the trifluoroborate or a partially hydrolyzed species, may become operative.[7]
The kinetics of the transmetalation step itself are also a critical consideration, influenced by factors such as the palladium catalyst, ligands, and the electronic nature of the coupling partners.[14][15][16][17]
Figure 3: The interplay between hydrolysis and the catalytic coupling cycle.
Conclusion and Future Outlook
The kinetic intricacies of organotrifluoroborate hydrolysis and coupling underscore the importance of a holistic approach to reaction optimization. A deep understanding of the underlying mechanisms and the profound influence of seemingly minor experimental parameters is crucial for achieving reproducible and high-yielding transformations. By carefully selecting the organotrifluoroborate substrate and fine-tuning the reaction conditions, researchers can leverage the "slow release" principle to their advantage. The continued development of in-situ monitoring techniques like ESI-MS will further illuminate the complex interplay of species in these reactions, paving the way for more precise control and the development of even more efficient catalytic systems.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Literature Presentation by T. G. Elford. [Link]
-
Molander, G. A., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(10), 2145–2148. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Ohmura, T., et al. (2008). γ-Selective Cross-Coupling Reactions of Potassium Allyltrifluoroborates with Haloarenes Catalyzed by a Pd(0)/D-t-BPF or Pd(0)/Josiphos ((R,S)-CyPF-t-Bu) Complex: Mechanistic Studies on Transmetalation and Enantioselection. Organometallics, 27(13), 3041–3047. [Link]
-
Wikipedia. Organotrifluoroborate. [Link]
-
Asare, S. O., et al. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 27(12), 3812–3816. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. [Link]
-
Sandrock, D. L., et al. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 132(49), 17109–17111. [Link]
-
Tellis, J. C., et al. (2014). Single-Electron Transmetalation: An Enabling Technology for Secondary Alkylboron Cross-Coupling. Accounts of Chemical Research, 47(5), 1433–1438. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Casado, M. A., et al. (2013). Transmetalation Reactions Triggered by Electron Transfer between Organocopper Complexes. Inorganic Chemistry, 52(15), 8493–8503. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]
-
Wikipedia. Borylation. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 13. web.uvic.ca [web.uvic.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Single-Electron Transmetalation: An Enabling Technology for Secondary Alkylboron Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Potassium Benzofuran-2-yltrifluoroborate
For researchers and professionals in drug development, the responsible management of chemical waste is as crucial as the innovative science we conduct. This guide provides a detailed, safety-centric protocol for the proper disposal of potassium benzofuran-2-yltrifluoroborate (CAS No. 929626-27-7), a versatile reagent in organic synthesis. By understanding the inherent chemical properties and potential hazards, we can ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: Hazard Profile and Chemical Reactivity
Before any disposal procedure, a thorough understanding of the substance is paramount. This compound is a solid organoboron compound with specific handling and disposal requirements.[1][2][3][4]
Hazard Identification:
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
The signal word for this chemical is "Warning". It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
Key Chemical Property: Hydrolysis
A critical aspect of organotrifluoroborates is their reactivity with water. Potassium organotrifluoroborates hydrolyze to form the corresponding boronic acids and fluoride salts.[5][6][7] The rate of this hydrolysis can vary significantly depending on the structure of the organic group, pH, and temperature.[5][6][7] This hydrolysis is a key consideration in developing a safe disposal strategy, as the products (a boronic acid and fluoride salts) may have different hazard profiles and disposal requirements than the parent compound.
Pre-Disposal Considerations and Waste Segregation
Proper waste management begins at the source. Segregating waste streams is crucial to prevent unintended reactions and to facilitate compliant disposal.
Waste Streams:
-
Grossly Contaminated Materials: This includes un-rinsed glassware, weighing boats, and heavily contaminated gloves or bench paper.
-
Aqueous Solutions: Liquid waste containing dissolved this compound or its hydrolysis products.
-
Solid Waste: Expired or unused pure compound.
-
Trace Contaminated Materials: Rinsed glassware and lightly contaminated consumables.
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound Waste."
Step-by-Step Disposal Procedures
The following procedures are designed to safely manage the disposal of this compound from a laboratory setting. The choice of method depends on the quantity and form of the waste.
Procedure 1: Disposal of Small Quantities of Solid Waste (e.g., < 10 grams)
This procedure is suitable for the disposal of residual amounts of the solid compound.
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Prepare for Hydrolysis: Place the solid waste in a suitably sized beaker made of a material compatible with weak acids and fluorides (e.g., polypropylene or polyethylene).
-
Slow Addition of Water: Slowly add a large excess of water to the solid waste with gentle stirring. The hydrolysis of organotrifluoroborates can be facilitated by the presence of silica gel.[8]
-
Neutralization (Optional but Recommended): The resulting solution may be slightly acidic due to the formation of the boronic acid. Neutralize the solution by slowly adding a dilute solution of sodium bicarbonate or calcium hydroxide until the pH is between 6 and 8. This will also precipitate fluoride ions as calcium fluoride, a less soluble salt.
-
Collection: Transfer the neutralized aqueous solution to a designated hazardous waste container for organoboron or fluoride-containing waste. This container should be clearly labeled.
-
Final Disposal: The collected waste must be disposed of through your institution's licensed hazardous waste disposal contractor.
Procedure 2: Disposal of Aqueous Waste Solutions
For aqueous solutions containing this compound, the primary concern is the presence of both the organoboron species and fluoride ions.
-
pH Adjustment: Check the pH of the aqueous waste. If it is acidic, neutralize it to a pH between 6 and 8 with a dilute base like sodium bicarbonate.
-
Fluoride Precipitation (for larger volumes): For larger volumes of aqueous waste with significant fluoride concentration, consider precipitation. Add a solution of calcium chloride or calcium hydroxide to precipitate calcium fluoride. Allow the precipitate to settle.
-
Separation: Decant the supernatant liquid into a designated aqueous hazardous waste container. The solid calcium fluoride precipitate should be collected and disposed of as solid hazardous waste.
-
Labeling and Disposal: Ensure all waste containers are properly labeled and disposed of through your institution's environmental health and safety (EHS) office.
Procedure 3: Disposal of Grossly Contaminated Labware and Consumables
Items that are heavily contaminated and cannot be effectively decontaminated should be disposed of as solid hazardous waste.
-
Segregation: Place contaminated items such as gloves, weighing paper, and disposable plasticware directly into a designated solid hazardous waste container.
-
Decontamination of Glassware: Whenever possible, decontaminate glassware. Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate should be collected and treated as hazardous waste. Following the solvent rinse, wash the glassware with soap and water.
-
Packaging and Labeling: The solid waste container must be sealed and clearly labeled with "this compound Contaminated Debris."
-
Disposal: Arrange for pickup and disposal by your institution's hazardous waste management service.
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
- 1. This compound CAS#: 929626-27-7 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemwhat.com [chemwhat.com]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Potassium Benzofuran-2-yltrifluoroborate
In modern drug discovery and development, organotrifluoroborate salts, such as Potassium benzofuran-2-yltrifluoroborate, have become indispensable tools. Their stability to air and moisture makes them preferable alternatives to more sensitive boronic acids for applications like Suzuki-Miyaura couplings.[1][2] However, this operational stability should not lead to complacency in safety protocols. As scientists, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of appropriate personal protective equipment (PPE).
This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step and safety recommendation.
Hazard Identification: Understanding the "Why"
Before selecting PPE, we must first understand the specific hazards posed by this compound. Based on its Safety Data Sheet (SDS), this compound is a solid classified with the following GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
These classifications are our primary directive for PPE selection. The hazard codes indicate that the compound can act as a significant irritant upon contact with the skin, eyes, and respiratory system. Therefore, our defense strategy must focus on creating effective barriers for these routes of exposure.
The Hierarchy of Controls: PPE as the Final Safeguard
While this guide focuses on PPE, it's crucial to acknowledge its place in the wider context of laboratory safety. The "Hierarchy of Controls" is a foundational concept that prioritizes safety measures. Engineering controls, such as fume hoods, and administrative controls, like standard operating procedures (SOPs), are the primary lines of defense. PPE is the essential final barrier between you and the chemical hazard. A robust safety culture relies on all levels of this hierarchy.
Core PPE Requirements: Your Personal Defense System
Based on the identified hazards, a standard PPE ensemble is required for handling this compound. This should be considered the absolute minimum.[3][4]
-
Eye and Face Protection:
-
Rationale: The H319 classification (Causes serious eye irritation) makes robust eye protection non-negotiable. The fine, solid nature of the compound creates a risk of airborne particles.
-
Required: ANSI Z87.1-compliant safety goggles are mandatory.[3][4] Goggles provide a full seal around the eyes, offering superior protection from dust and particulates compared to safety glasses.
-
Conditional: A face shield, worn in addition to safety goggles, is required when handling larger quantities (typically >1 kg) or when there is a significant risk of splashing or aerosolization, such as during spill cleanup.[3][5]
-
-
Hand Protection:
-
Rationale: To prevent skin irritation (H315), appropriate chemical-resistant gloves are essential.
-
Required: Nitrile gloves are the standard choice for handling solid chemicals and provide adequate protection against incidental contact.[5]
-
Best Practice: For prolonged handling or during spill cleanup, consider double-gloving to provide an additional layer of protection. Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory or touching common surfaces like doorknobs or keyboards.[3]
-
-
Body Protection:
-
Respiratory Protection:
-
Rationale: The H335 classification (May cause respiratory irritation) indicates an inhalation hazard. The primary engineering control for this is a certified chemical fume hood.
-
Required: All weighing and handling of this compound powder must be conducted inside a functioning chemical fume hood to minimize airborne dust.
-
Conditional: If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or higher) is required.[5] Note that proper respirator use requires a formal fit test and training program as mandated by OSHA standards (29 CFR 1910.134).[7]
-
Operational Protocol: Weighing and Handling
This step-by-step procedure integrates PPE use into a common laboratory task.
-
Preparation: Before entering the lab, ensure you are wearing full-length pants and closed-toe shoes.[4]
-
Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.
-
Work Area Setup: Ensure the chemical fume hood sash is at the appropriate working height.
-
Handling: Conduct all manipulations of the solid compound well within the fume hood.
-
Post-Handling: After use, securely close the container.
-
Doffing PPE: Remove gloves using the proper technique to avoid contaminating your skin. Remove your lab coat and goggles.
-
Hygiene: Wash your hands thoroughly with soap and water after handling the chemical, even though gloves were worn.[8]
Emergency Plan: Spill Response
Even with careful planning, spills can occur. Your response must be swift, safe, and decisive. Only trained personnel should clean up chemical spills.[9] If you are ever in doubt about your ability to handle a spill, evacuate the area and seek assistance.[9][10]
For a solid chemical like this compound, the primary goal is to prevent the powder from becoming airborne.[9]
Step-by-Step Spill Cleanup:
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.[11]
-
Assess: Determine the extent of the spill. For a large spill (generally >1 kg), evacuate the area and call emergency personnel.[12]
-
Don PPE: For a small, manageable spill, don additional PPE, including a second pair of nitrile gloves and a face shield over your goggles.
-
Contain: Gently cover the spill with damp paper towels to prevent the dust from becoming airborne.[11] Do not pour water directly on the spill.
-
Clean: Carefully sweep the material into a dustpan and place it into a clearly labeled, sealable container for hazardous waste.[9][11]
-
Decontaminate: Wipe the spill area with soap and water.
-
Dispose: Place all contaminated materials, including paper towels and gloves, into the hazardous waste container.[9] Request a hazardous waste pickup from your institution's environmental health and safety department.[12]
This diagram outlines the decision-making process for responding to a chemical spill.
Caption: Decision workflow for handling a solid chemical spill.
Summary of PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Weighing, Transfer) | Safety Goggles | Single Pair Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Small Spill Cleanup (<1 kg) | Safety Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat | Work in Ventilated Area |
| Large Spill Cleanup (>1 kg) | N/A (Evacuate) | N/A (Evacuate) | N/A (Evacuate) | N/A (Evacuate) |
Disposal of Contaminated PPE
Proper disposal is the final step in safe handling.
-
Gloves: Place used gloves in the designated solid chemical waste container.
-
Lab Coats: If significant contamination occurs, the lab coat must be disposed of as hazardous waste. Do not attempt to launder it.
-
Disposable PPE: All other contaminated disposable items (e.g., paper towels from a spill) must be placed in a sealed, labeled hazardous waste container.[13]
By integrating this expert-level understanding of hazards with disciplined, procedural execution, you can ensure the safe and effective use of this compound in your research endeavors.
References
- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 2. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. PPE Minimum Standards | Environmental Health & Safety [ehs.missouri.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment (PPE) | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 7. reach.cdc.gov [reach.cdc.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 10. acs.org [acs.org]
- 11. burrell.edu [burrell.edu]
- 12. Chemical Spill Response Guide | Campus Safety | University of Arkansas [safety.uark.edu]
- 13. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
